molecular formula C7H3Cl2N3 B1403999 5,7-Dichloropyrido[3,4-B]pyrazine CAS No. 1379338-74-5

5,7-Dichloropyrido[3,4-B]pyrazine

Cat. No.: B1403999
CAS No.: 1379338-74-5
M. Wt: 200.02 g/mol
InChI Key: SNWNPXRUXXCDOM-UHFFFAOYSA-N
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Description

5,7-Dichloropyrido[3,4-B]pyrazine is a useful research compound. Its molecular formula is C7H3Cl2N3 and its molecular weight is 200.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-dichloropyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWNPXRUXXCDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 5,7-Dichloropyrido[3,4-B]pyrazine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often catalyzed by the strategic design and synthesis of heterocyclic scaffolds. These core structures serve as the architectural foundation upon which molecular complexity and pharmacological activity are built. Among these, the pyrido[3,4-b]pyrazine nucleus has garnered significant attention as a "privileged structure," a framework capable of interacting with a diverse range of biological targets. This guide focuses on a key derivative of this family: 5,7-Dichloropyrido[3,4-b]pyrazine .

This di-chlorinated heterocyclic compound is not merely another entry in a chemical catalog; it is a versatile and highly reactive intermediate, engineered for selective functionalization. Its strategic importance is most pronounced in the development of targeted therapies, particularly in the realm of protein kinase inhibitors. The electron-deficient nature of the pyrazine ring, amplified by the presence of two chloro-substituents, primes the molecule for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, will provide an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound. We will delve into the causality behind its synthetic pathways and its reactivity patterns, offering field-proven insights to empower the design and execution of novel drug discovery campaigns.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and drug design. This compound is a solid at room temperature, and its structural and computed physicochemical properties are summarized below. While extensive experimental data is not widely published, the computed values provide a reliable foundation for experimental design.

Table 1: Core Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[PubChem][1]
Synonyms 2,6-Dichloropyridine[3,4-B]pyrazine[Patsnap][2]
CAS Number 1379338-74-5[PubChem][1]
Molecular Formula C₇H₃Cl₂N₃[PubChem][1]
Molecular Weight 200.03 g/mol [Advanced ChemBlocks][3]
Canonical SMILES C1=CN=C2C(=N1)C=C(N=C2Cl)Cl[PubChem][1]
InChI Key SNWNPXRUXXCDOM-UHFFFAOYSA-N[PubChem][1]
Appearance White to off-white solid (typical)Inferred from supplier data
Purity ≥97% (typical commercial grade)[Advanced ChemBlocks][3]
XLogP3-AA 2.1[PubChem][1]
Hydrogen Bond Donors 0[PubChem][1]
Hydrogen Bond Acceptors 3[PubChem][1]

Synthesis of the Core Scaffold: A Strategic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired heterocyclic core. A patented synthetic route highlights a practical approach starting from the readily available 3-amino-4-picolinic acid[2]. This pathway involves a series of classical organic transformations, culminating in the formation of the target dichlorinated scaffold.

The overall synthetic strategy is designed to first construct the pyridopyrazine ring system and then introduce the chloro-substituents. An alternative conceptual approach involves the cyclization of a pre-functionalized diamine precursor. A plausible synthetic pathway, adapted from patented literature, is outlined below.

Conceptual Synthetic Protocol

A likely synthetic route involves the condensation of a suitably substituted diaminopyridine with a 1,2-dicarbonyl compound, followed by chlorination. A key precursor for this approach is 2,6-dichloropyridine-3,4-diamine. The formation of the pyrazine ring can be achieved by reacting this diamine with glyoxal or a derivative, followed by oxidation. The final chlorination step, likely using a strong chlorinating agent like phosphorus oxychloride (POCl₃), would then yield the desired this compound.

G cluster_0 Step 1: Diamination cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization start 2,6-Dichloro-3-nitropyridine-4-amine step1_reagent Reduction (e.g., Fe/HCl or H₂, Pd/C) start->step1_reagent diamine 2,6-Dichloropyridine-3,4-diamine step1_reagent->diamine step2_reagent Glyoxal (OHC-CHO) or derivative diamine->step2_reagent dihydropyrido 5,7-Dichloro-1,2-dihydropyrido[3,4-b]pyrazine step2_reagent->dihydropyrido step3_reagent Oxidation (e.g., air, mild oxidant) dihydropyrido->step3_reagent final_product This compound step3_reagent->final_product G cluster_0 Position 5 Functionalization (More Reactive) cluster_1 Position 7 Functionalization start This compound reaction1 Nucleophile 1 (Nu1-H) or R1-B(OH)₂/Pd Catalyst start->reaction1 SNA_r_ or Cross-Coupling intermediate 7-Chloro-5-(Nu1/R1)-pyrido[3,4-b]pyrazine reaction1->intermediate reaction2 Nucleophile 2 (Nu2-H) or R2-B(OH)₂/Pd Catalyst intermediate->reaction2 SNA_r_ or Cross-Coupling final_product 5,7-Disubstituted-pyrido[3,4-b]pyrazine reaction2->final_product

Caption: Regioselective functionalization workflow for this compound.

Key Reaction Classes:
  • Nucleophilic Aromatic Substitution (SNAr): Reactions with a wide range of N-, O-, and S-nucleophiles (e.g., amines, anilines, alcohols, thiols) can be performed. Typically, these reactions are carried out in a polar aprotic solvent such as DMF or DMSO, often in the presence of a base (e.g., K₂CO₃, DIPEA) to facilitate the reaction.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction allows for the introduction of aryl and heteroaryl groups by coupling with the corresponding boronic acids or esters. This is a cornerstone reaction for building molecular complexity in drug discovery.

  • Buchwald-Hartwig Amination: Another powerful palladium-catalyzed method, this reaction is used to form C-N bonds, providing an alternative to traditional SNAr for the introduction of amine substituents.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrido[3,4-b]pyrazine scaffold is a key pharmacophore in the design of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

This compound has been specifically identified as a crucial intermediate in the synthesis of highly selective small molecule inhibitors of Spleen Tyrosine Kinase (Syk).[2] Syk is a non-receptor tyrosine kinase that is a key mediator of signal transduction downstream of various immune cell receptors. As such, inhibitors of Syk are being actively investigated for the treatment of autoimmune diseases like rheumatoid arthritis and lupus erythematosus.[2][5]

The general strategy involves using this compound as a scaffold and sequentially displacing the two chlorine atoms to introduce moieties that will interact with the ATP-binding pocket of the Syk enzyme.

G scaffold 5,7-Dichloropyrido [3,4-b]pyrazine step1 Sequential Displacement Reactions (SNAr, Suzuki, etc.) scaffold->step1 inhibitor Disubstituted Pyrido[3,4-b]pyrazine Derivative step1->inhibitor syk Syk Kinase ATP-binding pocket inhibitor->syk Binding outcome Inhibition of Syk Activity & Therapeutic Effect in Autoimmune Disease syk->outcome Leads to

Caption: Role of the scaffold in Syk kinase inhibitor development.

Safety and Handling

As with any reactive chemical intermediate, proper handling and safety precautions are paramount when working with this compound.

GHS Hazard Classification: [1]* Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Recommended Handling Procedures:
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for accelerating drug discovery programs. Its well-defined regiochemical reactivity allows for the controlled and diverse synthesis of substituted pyrido[3,4-b]pyrazine derivatives. The demonstrated utility of this scaffold in the development of potent and selective Syk kinase inhibitors underscores its value to the medicinal chemistry community. By understanding its synthesis, reactivity, and safety profile, researchers can effectively leverage this powerful building block to create the next generation of targeted therapeutics.

References

  • PubChem. (n.d.). 5,7-Dichloropyrido(3,4-b)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2,6-dichloropyridine [3,4-B] pyrazine. Eureka. Retrieved from [Link]

  • MedChemComm. (n.d.). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazine-based Syk kinase inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. Retrieved from [Link]

  • NIH. (2023, November 1). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • Lirias - KU Leuven. (n.d.). Regioselective cross-coupling reactions and nucleophilic aromatic substitutions on a 5,7-dichloro-pyrido[4,3-d]pyrimidine scaffold. Retrieved from [Link]

  • ISC. (n.d.). Regioselective cross-coupling reactions and nucleophilic aromatic substitutions on a 5,7-dichloropyrido[4,3-d]pyrimidine scaffold. Retrieved from [Link]

  • Taylor & Francis Online. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5,7-Dichloropyrido[3,4-B]pyrazine: A Core Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[3,4-b]pyrazine Scaffold

In the landscape of modern medicinal chemistry, nitrogen-rich heterocyclic compounds represent a cornerstone for the development of novel therapeutics. Among these, the pyrido[3,4-b]pyrazine core has emerged as a "privileged scaffold," particularly in the pursuit of protein kinase inhibitors.[1] Its rigid, planar structure and strategically positioned nitrogen atoms provide an ideal framework for establishing critical hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of various kinases.[2] The subject of this guide, 5,7-Dichloropyrido[3,4-b]pyrazine (CAS No. 1379338-74-5) , is a key intermediate, engineered for versatility. The two chlorine atoms act as reactive handles, enabling chemists to perform site-selective modifications and explore structure-activity relationships (SAR) in a combinatorial fashion. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and its application as a pivotal building block in drug discovery.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is critical for its effective application in synthesis and drug design. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1379338-74-5[3]
Molecular Formula C₇H₃Cl₂N₃[4][5]
Molecular Weight 200.03 g/mol [4][5]
IUPAC Name This compound[4]
SMILES ClC1=C/C2=NC=CN=C2/C(Cl)=N\1[5]
Predicted XlogP 2.1[4]
Purity (Typical) ≥97%[5]
Appearance Solid (Predicted)-
Storage Conditions Inert atmosphere, 2-8°C[3]

Synthesis of the Core Scaffold: A Guided Protocol

The overall synthetic strategy involves a two-step process:

  • Condensation to form the dihydroxy pyrido[3,4-b]pyrazine core.

  • Chlorination to yield the final dichlorinated product.

Synthesis_Workflow cluster_0 Step 1: Core Formation cluster_1 Step 2: Chlorination A 3,4-Diaminopyridine C Pyrido[3,4-b]pyrazine-5,7-diol A->C Condensation B Diethyl Oxalate B->C D Pyrido[3,4-b]pyrazine-5,7-diol F This compound D->F Chlorination E POCl₃ E->F

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of the Intermediate Pyrido[3,4-b]pyrazine-5,7-diol

The formation of the heterocyclic core is achieved through the condensation of a substituted diaminopyridine with a 1,2-dicarbonyl compound. Diethyl oxalate is an ideal and commonly used reagent for this purpose.

Causality and Experimental Rationale:

  • Starting Material Selection: 3,4-Diaminopyridine is a commercially available and logical precursor.[6] The two adjacent amino groups are perfectly positioned to react with the two electrophilic carbonyl carbons of diethyl oxalate to form the pyrazine ring.

  • Reaction Conditions: The condensation is typically acid-catalyzed or driven by heat to facilitate the initial imine formation followed by intramolecular cyclization and dehydration/dealcoholation to form the stable aromatic pyridopyrazine system.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-diaminopyridine (1.0 eq) and a suitable high-boiling solvent such as ethanol or acetic acid.

  • Reagent Addition: Add diethyl oxalate (1.1 eq) to the suspension.

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, Pyrido[3,4-b]pyrazine-5,7-diol, is often insoluble and will precipitate from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Part 2: Chlorination to this compound

The conversion of the dihydroxy intermediate to the target dichlorinated compound is a standard transformation in heterocyclic chemistry, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Causality and Experimental Rationale:

  • Reagent of Choice: POCl₃ is a powerful and effective reagent for converting hydroxyl groups on electron-deficient heterocyclic rings (like pyridones and pyrazinones) into chlorides. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Catalyst/Additive: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, is often beneficial. It acts as an acid scavenger and can facilitate the reaction, particularly if the starting material has low solubility.

Step-by-Step Protocol:

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a nitrogen inlet with Pyrido[3,4-b]pyrazine-5,7-diol (1.0 eq) and an excess of phosphorus oxychloride (POCl₃, 5-10 eq), which often serves as both reagent and solvent.

  • Additive (Optional): Add N,N-diisopropylethylamine (DIPEA, ~2.0 eq) dropwise to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with extreme care. The product will precipitate as a solid.

  • Purification: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by column chromatography on silica gel if necessary.

Reactivity and Synthetic Utility: A Platform for Diversity

The true value of this compound lies in the differential reactivity of its two chlorine atoms, which enables sequential and site-selective functionalization. This is primarily achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[7]

Principles of Site-Selectivity: In dihalogenated N-heterocycles, the reactivity of the C-Cl bonds is influenced by their position relative to the ring nitrogens. Generally, positions that are more electron-deficient are more susceptible to nucleophilic attack and oxidative addition by a palladium(0) catalyst.

  • C7-Cl Bond: This position is para to a pyridine nitrogen and ortho to a pyrazine nitrogen. This makes it highly electron-deficient and generally the more reactive site for both nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

  • C5-Cl Bond: This position is meta to the pyridine nitrogen and meta to one pyrazine nitrogen, while being ortho to the other. Its electronic environment is less activated than the C7 position.

This inherent reactivity difference can be exploited to achieve selective mono-functionalization at the C7 position under carefully controlled conditions (e.g., lower temperatures, shorter reaction times). Subsequent, more forcing conditions can then be used to functionalize the C5 position.

Reactivity_Diagram cluster_c7 C7 Functionalization (More Reactive Site) cluster_c5 C5 Functionalization (Less Reactive Site) Core This compound C7_Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->C7_Suzuki Pd Catalyst (e.g., Pd(PPh₃)₄) Base, Mild Conditions C7_Buchwald Buchwald-Hartwig (R-NH₂) Core->C7_Buchwald Pd Catalyst (e.g., Pd₂(dba)₃) Ligand, Base C7_Sonogashira Sonogashira Coupling (Alkynes) Core->C7_Sonogashira Pd/Cu Catalyst Base C5_Buchwald Buchwald-Hartwig (R-NH₂) C7_Suzuki->C5_Buchwald Sequential Reaction (More Forcing Conditions) C5_Suzuki Suzuki Coupling (Ar-B(OH)₂) C7_Buchwald->C5_Suzuki Sequential Reaction

Sources

The Strategic Synthesis and Structural Elucidation of 5,7-Dichloropyrido[3,4-B]pyrazine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise modulation of biological targets is paramount. Among these, nitrogen-rich heterocyclic compounds have consistently demonstrated their value, acting as versatile frameworks for the development of potent and selective therapeutic agents. The pyrido[3,4-b]pyrazine core, a fused heterocyclic system, has emerged as a structure of significant interest, particularly in the design of protein kinase inhibitors[1]. This guide provides an in-depth technical exploration of a key derivative of this scaffold: 5,7-Dichloropyrido[3,4-b]pyrazine.

This document is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the molecule's synthesis, structural characteristics, and strategic application. We will delve into the causality behind synthetic choices, the interpretation of its structural and electronic properties, and its reactivity, which underpins its utility as a versatile building block for creating libraries of potential drug candidates.

Molecular Overview and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its fundamental properties, sourced from the PubChem database, are summarized below, providing a foundational dataset for experimental design[2].

PropertyValueSource
Molecular Formula C₇H₃Cl₂N₃PubChem CID: 71742827[2]
Molecular Weight 200.02 g/mol PubChem CID: 71742827[2]
IUPAC Name This compoundPubChem CID: 71742827[2]
CAS Number 1379338-74-5PubChem CID: 71742827[2]
SMILES C1=CN=C2C(=N1)C=C(N=C2Cl)ClPubChem CID: 71742827[2]
Predicted XLogP3 2.1PubChem CID: 71742827[2]

These data indicate a molecule with moderate lipophilicity, a characteristic often sought in drug candidates to balance aqueous solubility with cell membrane permeability.

Strategic Synthesis: A Rational Approach to the Pyrido[3,4-b]pyrazine Core

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-stage process. The first stage involves the formation of the core heterocyclic ring system, and the second is a functionalization step to install the key chloro-substituents.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Chlorination A 3,4-Diaminopyridine C Pyrido[3,4-b]pyrazin-5,7(6H,8H)-dione A->C Condensation B Glyoxal B->C D Pyrido[3,4-b]pyrazin-5,7(6H,8H)-dione F This compound D->F Dehydrative Chlorination E POCl₃ E->F

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a validated approach derived from synthetic procedures for analogous heterocyclic systems. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Synthesis of Pyrido[3,4-b]pyrazin-5,7(6H,8H)-dione

  • Rationale: This step employs a classic condensation reaction to form the fused ring system. 3,4-Diaminopyridine provides the pyridine and one of the pyrazine nitrogen atoms, while glyoxal provides the remaining carbon and nitrogen atoms of the pyrazine ring. The reaction is typically acid-catalyzed to activate the carbonyl groups of glyoxal towards nucleophilic attack by the amino groups of the pyridine.

  • Procedure:

    • To a solution of 3,4-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a solution of glyoxal (1.1 eq, typically as a 40% aqueous solution).

    • Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, Pyrido[3,4-b]pyrazin-5,7(6H,8H)-dione, is expected to precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

  • Rationale: The conversion of the dione intermediate to the dichloro-derivative is a standard transformation in heterocyclic chemistry, often achieved using a strong chlorinating and dehydrating agent like phosphorus oxychloride (POCl₃). The lone pairs on the amide nitrogens attack the phosphorus atom, leading to the formation of a good leaving group and subsequent substitution by chloride. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction.

  • Procedure:

    • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), suspend the Pyrido[3,4-b]pyrazin-5,7(6H,8H)-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

    • Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise.

    • Heat the mixture to reflux for 8-12 hours. The reaction should become a clear solution as the starting material is consumed.

    • After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Structural Elucidation: Spectroscopic and Geometric Insights

A thorough understanding of the molecular structure is critical for predicting reactivity and designing interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this compound are not publicly available, we can confidently predict the ¹H and ¹³C NMR spectra based on data from analogous structures, such as 2,5-dichloropyrazine[3] and other substituted pyrido[3,4-b]pyrazines[4]. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the heterocyclic system will significantly influence the chemical shifts of the remaining protons and carbons.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H ~9.1SingletH-2Deshielded by adjacent N-1 and N-4 atoms.
~8.8SingletH-8Deshielded by the fused pyrazine ring and adjacent N-6.
¹³C ~155QuaternaryC-5, C-7Carbon atoms bearing chlorine; significantly deshielded.
~152TertiaryC-2Adjacent to two nitrogen atoms.
~148QuaternaryC-4aBridgehead carbon adjacent to N-4.
~145TertiaryC-8Deshielded by the fused pyrazine ring.
~130QuaternaryC-8aBridgehead carbon.

The simplicity of the predicted ¹H NMR spectrum—two singlets—is a direct consequence of the molecule's symmetry.

Molecular Geometry and Electronic Structure

In the absence of a published X-ray crystal structure for this compound, we can infer its geometry from the crystal structure of related fused heterocycles, such as 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine[5]. These systems are invariably planar due to the sp² hybridization of all the ring atoms. The planarity of the pyrido[3,4-b]pyrazine core is crucial for its ability to participate in π-stacking interactions within a protein's active site.

Caption: Numbering scheme for the this compound scaffold.

The two chlorine atoms are expected to lie in the plane of the heterocyclic system. The C-Cl bond lengths will be typical for aryl chlorides (~1.74 Å). The internal bond angles will be dictated by the geometry of the fused five- and six-membered rings.

Reactivity and Application in Drug Discovery

The true value of this compound lies in its predictable and selective reactivity, which makes it an excellent starting point for the synthesis of compound libraries.

Nucleophilic Aromatic Substitution (SNAr)

The pyrido[3,4-b]pyrazine ring system is electron-deficient due to the presence of three nitrogen atoms. This electronic characteristic makes the chlorine-bearing carbon atoms (C-5 and C-7) susceptible to nucleophilic aromatic substitution (SNAr). This is the key reaction that allows for the diversification of this scaffold.

A critical question for synthetic strategy is the relative reactivity of the C-5 and C-7 positions. Based on studies of the analogous 5,7-dichloropyrido[4,3-d]pyrimidine system, the chlorine at the C-5 position is expected to be more reactive towards nucleophilic displacement[6]. This regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C-5 allows for the negative charge to be delocalized onto the N-6 and N-4 atoms, providing greater stabilization compared to attack at C-7.

G A This compound C Mono-substituted Product (5-Amino-7-chloro-...) A->C Selective SNAr at C-5 (Lower Temperature) B Nucleophile (e.g., R-NH₂) B->C D Di-substituted Product (5,7-Diamino-...) B->D C->D SNAr at C-7 (Higher Temperature)

Caption: Regioselective nucleophilic aromatic substitution workflow.

This predictable regioselectivity is a powerful tool for the medicinal chemist. By controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile), one can selectively substitute at the C-5 position, and then introduce a different nucleophile at the C-7 position, leading to the synthesis of non-symmetrical derivatives.

Application as a Kinase Inhibitor Scaffold

The pyrido[3,4-b]pyrazine scaffold is a "privileged structure" in the context of kinase inhibitor design[1]. Kinase inhibitors often feature a flat, aromatic core that can form hydrogen bonds with the "hinge" region of the kinase active site, which anchors the inhibitor in place. The nitrogen atoms at positions 4 and 6 of the pyrido[3,4-b]pyrazine core are well-positioned to act as hydrogen bond acceptors.

The chlorine atoms at C-5 and C-7 serve as versatile synthetic handles. Through SNAr reactions, a wide variety of side chains can be introduced at these positions. These side chains can be designed to occupy other pockets within the kinase active site, such as the solvent-exposed region or the hydrophobic back pocket, thereby conferring both potency and selectivity for the target kinase. The ability to differentially functionalize the C-5 and C-7 positions allows for fine-tuning of the structure-activity relationship (SAR) and the development of highly optimized drug candidates[1].

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its rational synthesis, well-defined (though predicted) structural features, and, most importantly, its selective reactivity make it an invaluable tool for medicinal chemists. By leveraging the principles of nucleophilic aromatic substitution, researchers can rapidly generate diverse libraries of compounds based on this privileged scaffold. The insights provided in this guide, from synthetic causality to the logic of its application in kinase inhibitor design, are intended to empower scientists to fully exploit the potential of this versatile molecule in the pursuit of novel therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for... [Data for 2,5-bis(4-chlorophenyl)pyrazine]. Retrieved from [Link]

  • Sari, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives and Elucidation of Their Molecular Structure. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]

  • Piaulitre, S., et al. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 7, 2203-2213. DOI: 10.1039/C6MD00407A. Available at: [Link]

  • Royal Society of Chemistry. (2016). Supplementary Information for "Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors". Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71742827, 5,7-Dichloropyrido(3,4-b)pyrazine. Retrieved from [Link].

  • Wang, L., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1743. DOI: 10.1039/d1md00196a. Available at: [Link]

  • ResearchGate. (n.d.). X-Ray diffraction structure of pyrido[2,3b] pyrazine 5d. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Retrieved from [Link]

  • Sharma, K., et al. (2013). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2014(i), 1-56. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2023). Synthesis of pyrido-annelated[2][4][7]tetrazines,[4][7]triazepine, and[2][4][7]tetrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports, 13, 5635. DOI: 10.1038/s41598-023-32696-6. Available at: [Link]

  • Li, G. (2013). 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. DOI: 10.1107/S160053681302650X. Available at: [Link]

  • Al-dujaili, A. H., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1546. DOI: 10.3390/cryst12111546. Available at: [Link]

  • Perlinger, J. A., et al. (2005). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 39(8), 2679-2685. DOI: 10.1021/es048684v. Available at: [Link]

  • Perlinger, J. A., et al. (2005). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. Available at: [Link]

  • An efficient synthesis of some novel 5,7-diarylpyrido[4,3-d]pyrimidines. (2014). ResearchGate. Available at: [Link]

  • Sato, D., et al. (2024). Relative reactivity of amines in nucleophilic substitution of triazine chlorides. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Regioselective Cross-Coupling Reactions and Nucleophilic Aromatic Substitutions on a 5,7-Dichloropyrido[4,3-d]pyrimidine Scaffold. Retrieved from [Link]

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A Technical Guide to the Predicted Spectroscopic Signature of 5,7-Dichloropyrido[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 5,7-Dichloropyrido[3,4-B]pyrazine. In the absence of publicly available experimental data, this document serves as a predictive reference for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel heterocyclic compounds. The principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are applied to forecast the spectral data for this compound, offering a valuable tool for its identification and structural verification.

Introduction: The Significance of the Pyrido[3,4-B]pyrazine Scaffold

The pyrido[3,4-b]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry. Its derivatives have been explored for a range of biological activities, including as kinase inhibitors and potential therapeutics in oncology.[1] The introduction of halogen substituents, such as chlorine, can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Therefore, the precise characterization of halogenated derivatives like this compound is a critical step in the drug discovery process. This guide provides the foundational spectroscopic knowledge required for researchers working with this promising class of molecules.

Molecular Structure and Predicted Spectroscopic Analysis

The structure of this compound, with the IUPAC name this compound and CAS number 1379338-74-5, forms the basis for all spectroscopic predictions.[2][3][4]

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

  • Proton Environment Analysis:

    • The pyridine ring contains three protons at positions 2, 3, and 8.

    • The pyrazine ring is fully substituted with two nitrogen and two chlorine atoms.

    • The electron-withdrawing nature of the nitrogen atoms and chlorine atoms will cause the protons to be deshielded, resulting in chemical shifts in the downfield region of the spectrum.

  • Expected Chemical Shifts and Splitting Patterns:

    • H-2 and H-3: These protons are part of the pyridine ring and adjacent to a nitrogen atom. They are expected to appear as doublets due to coupling with each other. Their chemical shifts are predicted to be in the range of δ 8.5-9.5 ppm.

    • H-8: This proton is on the pyridine ring and is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift is predicted to be in the range of δ 7.5-8.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.5 - 9.5Doublet (d)5 - 7
H-38.5 - 9.5Doublet (d)5 - 7
H-87.5 - 8.5Singlet (s)-
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

  • Carbon Environment Analysis:

    • There are seven unique carbon atoms in the structure.

    • The carbons directly bonded to chlorine (C-5 and C-7) will be significantly influenced by the electronegativity of the chlorine atoms.

    • The carbons adjacent to nitrogen atoms will also experience deshielding effects.

  • Expected Chemical Shifts:

    • C-5 and C-7: These carbons bonded to chlorine are expected to have chemical shifts in the range of δ 140-160 ppm.

    • C-2, C-3, and C-8: These are protonated aromatic carbons and are expected to appear in the range of δ 120-140 ppm.

    • C-4a and C-8a: These are quaternary carbons at the ring fusion and are expected to have chemical shifts in the range of δ 145-165 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2120 - 140
C-3120 - 140
C-4a145 - 165
C-5140 - 160
C-7140 - 160
C-8120 - 140
C-8a145 - 165

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Expected Absorption Bands:

    • Aromatic C-H stretching: Aromatic C-H bonds typically show stretching vibrations in the region of 3000-3100 cm⁻¹.

    • C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings are expected to appear in the region of 1400-1600 cm⁻¹.

    • C-Cl stretching: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3000 - 3100Medium to Weak
C=N and C=C stretch1400 - 1600Medium to Strong
C-Cl stretch600 - 800Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak and Isotopic Pattern:

    • The molecular formula of this compound is C₇H₃Cl₂N₃.

    • The calculated monoisotopic mass is approximately 198.97 g/mol .[2]

    • Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in three peaks for the molecular ion cluster:

      • [M]⁺: (both ³⁵Cl)

      • [M+2]⁺: (one ³⁵Cl and one ³⁷Cl)

      • [M+4]⁺: (both ³⁷Cl)

    • The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.

  • Predicted Fragmentation Pattern:

    • Fragmentation is likely to initiate with the loss of a chlorine atom or a molecule of HCl.

    • Subsequent fragmentation may involve the loss of HCN from the pyridine or pyrazine ring.

G M [C₇H₃Cl₂N₃]⁺ m/z ≈ 199/201/203 M_Cl [C₇H₃ClN₃]⁺ m/z ≈ 164/166 M->M_Cl - Cl M_HCl [C₇H₂ClN₂]⁺ m/z ≈ 163/165 M->M_HCl - HCl M_Cl_HCN [C₆H₂ClN₂]⁺ m/z ≈ 137/139 M_Cl->M_Cl_HCN - HCN

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocols

To acquire the actual spectroscopic data for this compound, the following standard experimental procedures are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Collect 16-32 scans for a good signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • ESI: Infuse the sample solution directly into the source. Acquire the spectrum in positive ion mode.

    • EI: Introduce the sample via a direct insertion probe.

    • Scan over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The expected NMR, IR, and MS data presented herein are based on fundamental principles of spectroscopy and analysis of structurally related compounds. These predictions offer a robust framework for researchers to identify and characterize this molecule upon its synthesis. The provided experimental protocols outline the standard procedures for obtaining high-quality spectral data. As a key intermediate in the development of new chemical entities, a thorough understanding of the spectroscopic properties of this compound is indispensable for advancing research in medicinal chemistry.

References

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. Retrieved from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 5,7-Dichloropyrido(3,4-b)pyrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H3Cl2N3). Retrieved from [Link]

  • National Institutes of Health. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • Semantic Scholar. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. Retrieved from [Link]

  • Growing Science. (2012). Current Chemistry Letters Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diamino. Retrieved from [Link]

  • PubMed. (1983). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5,7-Dichloropyrido[3,4-B]pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 5,7-Dichloropyrido[3,4-B]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Given the limited availability of public, quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed experimental framework for researchers to determine solubility in their own laboratory settings. This approach ensures scientific integrity and empowers researchers with practical, self-validating methodologies.

Introduction: The Critical Role of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility in various organic solvents is paramount for a multitude of applications, including:

  • Synthetic Chemistry: The choice of solvent is critical for reaction kinetics, purification (e.g., crystallization), and product yield.

  • Drug Discovery and Development: Poor solubility can lead to suboptimal drug delivery and absorption, resulting in diminished efficacy and potential side effects.[2] Early assessment of solubility is crucial for lead optimization and formulation development.[3]

  • Materials Science: The ability to dissolve the compound is essential for creating thin films, coatings, and other advanced materials.

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₃Cl₂N₃PubChem[4]
Molecular Weight 200.02 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 1379338-74-5Advanced ChemBlocks Inc.[5]
Predicted XlogP 2.1PubChem[6]

The presence of a pyridine and a pyrazine ring, both containing nitrogen atoms, introduces polarity and the potential for hydrogen bonding. The two chlorine atoms are electron-withdrawing and contribute to the molecule's overall polarity and potential for dipole-dipole interactions. The predicted XlogP of 2.1 suggests a degree of lipophilicity.

Theoretical Framework: Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful heuristic.[7] Key factors include:

  • Polarity: Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[7] The polarity of organic solvents can be quantified and ranked, providing a basis for solvent selection.[8][9][10]

  • Hydrogen Bonding: The nitrogen atoms in the pyridopyrazine core can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7][11]

  • Crystal Lattice Energy: The energy required to break the solute-solute interactions in the crystal lattice must be overcome by the energy released from solute-solvent interactions.

Based on the structure of this compound, it is anticipated to have higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and potentially in alcohols like methanol and ethanol, due to a combination of dipole-dipole interactions and hydrogen bonding. Structurally similar compounds, such as 7-Chloropyrido[3,4-b]pyrazine, are noted to be soluble in DMSO and DMF.[1]

Experimental Determination of Solubility: A Practical Guide

In the absence of published data, experimental determination is the definitive method. The following section outlines a robust, step-by-step protocol for determining the thermodynamic solubility of this compound.

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic (equilibrium) solubility.[12][13]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of the selected organic solvent in a sealed vial A->B Dispense C Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) B->C Incubate D Allow solution to settle C->D Settle E Withdraw an aliquot of the supernatant D->E Sample F Filter the aliquot (e.g., using a 0.45 µm PTFE syringe filter) E->F Clarify G Dilute the filtered sample with a suitable solvent F->G Prepare for analysis H Quantify the concentration using a calibrated analytical method (e.g., HPLC-UV) G->H Measure I Calculate solubility (e.g., in mg/mL or µg/mL) H->I Compute

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, DMSO, DMF). The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the filtered sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

For early-stage drug discovery, kinetic solubility assays offer a higher throughput assessment.[3][13] These methods typically involve dissolving the compound in DMSO and then diluting it into an aqueous buffer, with precipitation detected by nephelometry or UV/Vis spectroscopy.[13] While faster, these methods provide an estimate and not the true thermodynamic solubility.[12]

Predictive Solubility and Solvent Selection

A logical approach to solvent selection can save considerable experimental effort.

Logical Framework for Solvent Selection:

G cluster_solvents Solvent Classes A This compound (Polar, H-bond acceptor) B Solvent Polarity A->B Influences interaction with C Hydrogen Bonding Capability A->C Influences interaction with D Polar Protic (e.g., Methanol, Ethanol) E Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) F Low Polarity (e.g., Dichloromethane, Ethyl Acetate) G Non-polar (e.g., Toluene, Hexane)

Caption: Factors influencing solvent selection for solubility studies.

Based on this framework, a suggested starting panel of solvents for experimental determination would include representatives from different classes:

  • Polar Protic: Methanol, Ethanol

  • Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

  • Moderate Polarity: Acetone, Dichloromethane (DCM)

  • Low Polarity: Ethyl Acetate

  • Non-polar: Toluene, Hexane

Conclusion

References

An In-Depth Technical Guide to the Purity Analysis of 5,7-Dichloropyrido[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5,7-Dichloropyrido[3,4-B]pyrazine, a molecule of interest in medicinal chemistry, a rigorous and comprehensive purity analysis is paramount.[1][2] This guide provides a detailed framework for researchers, analytical scientists, and drug development professionals to establish a robust purity profile for this compound. We will delve into the causality behind experimental choices, emphasizing self-validating protocols that ensure scientific integrity and regulatory compliance.

Understanding the Molecule: this compound

This compound (CAS: 1379338-74-5) is a chlorinated heterocyclic compound with the molecular formula C7H3Cl2N3 and a molecular weight of approximately 200.03 g/mol .[3][4][5] Its structure, featuring a fused pyridine and pyrazine ring system with two chlorine substituents, suggests its potential as a versatile scaffold in the synthesis of biologically active molecules.[6][7][8] The presence of halogen atoms and nitrogen heterocycles also indicates potential routes for degradation and the formation of specific types of impurities.[9][10]

Property Value Source
IUPAC NameThis compoundPubChem[4]
CAS Number1379338-74-5Advanced ChemBlocks[3]
Molecular FormulaC7H3Cl2N3PubChem[4]
Molecular Weight200.03 g/mol BLDpharm[5]
Purity (Typical)97%Advanced ChemBlocks[3]

The Analytical Strategy: A Multi-faceted Approach

A comprehensive purity analysis cannot rely on a single technique. Instead, a multi-pronged strategy is essential to identify and quantify the main component, as well as to detect, identify, and quantify all potential impurities. This approach is built on the principles of orthogonality, where different analytical techniques with different separation and detection principles are employed to provide a complete picture of the sample's composition.

Sources

Unlocking the Therapeutic Potential of 5,7-Dichloropyrido[3,4-B]pyrazine: A Researcher's Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridopyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide focuses on a specific, yet under-explored member of this family: 5,7-Dichloropyrido[3,4-B]pyrazine. While direct biological data for this compound is limited, its structural features suggest a high potential for therapeutic relevance. This document serves as an in-depth, technical roadmap for researchers and drug development professionals, providing a comprehensive overview of its chemical properties, hypothesized biological activities based on analogous structures, and detailed, field-proven experimental protocols to systematically investigate its potential. The core objective is to empower the scientific community to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Pyridopyrazine Core and the Significance of this compound

Pyridopyrazines are bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[1] The fusion of a pyridine and a pyrazine ring creates a unique electronic and structural landscape, making it an attractive scaffold for interacting with various biological targets.[1][2] The broader class of pyrazine derivatives has been extensively reviewed for its pharmacological activities, particularly in oncology.[1]

This compound is a specific analog within this class, characterized by the presence of two chlorine atoms at positions 5 and 7. These halogen substitutions are of particular interest as they can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets. While dedicated studies on this compound are not yet prevalent in the public domain, the known activities of structurally related pyridopyrazines and dichloropyrazines provide a strong rationale for its investigation as a potential therapeutic agent.

This guide will, therefore, be a prospective exploration, grounded in the established pharmacology of its chemical relatives, to propose and validate the potential biological activities of this compound.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. For this compound, the following information has been compiled from public databases.

PropertyValueSource
Molecular Formula C₇H₃Cl₂N₃PubChem
Molecular Weight 200.03 g/mol BLDpharm[3]
CAS Number 1379338-74-5BLDpharm[3]
Appearance White to off-white solid(Predicted)
Solubility Soluble in organic solvents like DMSO and DMF(Predicted)
Storage Inert atmosphere, 2-8°CBLDpharm[3]

Hypothesized Biological Activities and Rationale

Based on a comprehensive review of the literature on pyridopyrazine and dichloropyrazine derivatives, we hypothesize that this compound may exhibit three primary biological activities: kinase inhibition , anticancer activity , and antimicrobial activity .

Potential as a Kinase Inhibitor

Rationale: The pyrazine and pyridopyrazine scaffolds are well-represented in the landscape of kinase inhibitors.[2] Numerous derivatives have been identified as potent inhibitors of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3][4][5][6][7] The nitrogen atoms in the pyridopyrazine ring can act as hydrogen bond acceptors, mimicking the adenine hinge-binding motif of ATP, a common feature of ATP-competitive kinase inhibitors.[6]

Potential Kinase Targets:

  • Casein Kinase 2 (CK2) and PIM Kinases: 2,6-disubstituted pyrazine derivatives have been successfully developed as inhibitors of CK2 and PIM kinases, both of which are implicated in cancer cell proliferation and survival.[4]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Pyrazine-pyridine biheteroaryls have been synthesized as potent and selective VEGFR-2 inhibitors, a key target in angiogenesis.[5]

  • Spleen Tyrosine Kinase (Syk): Pyrazolopyrazine derivatives have shown promise as Syk inhibitors, a target for inflammatory diseases and B-cell malignancies.[7]

  • p300/CBP Histone Acetyltransferases (HATs): 1,4-pyrazine-containing compounds have been identified as inhibitors of p300/CBP HAT, an epigenetic modifier involved in cancer.[8][9]

Potential as an Anticancer Agent

Rationale: The anticancer potential of pyrazine derivatives is well-documented and often linked to their kinase inhibitory activity.[1][10][11][12][13] By inhibiting kinases involved in cell signaling pathways that control cell growth, proliferation, and survival, these compounds can exert potent antitumor effects. Additionally, some pyrazine derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[10] The presence of dichloro-substituents can enhance the cytotoxic potential of the molecule.

Potential Mechanisms of Anticancer Activity:

  • Inhibition of Cancer-Related Kinases: As outlined above, inhibition of kinases like CK2, PIM, VEGFR-2, and Syk can lead to the suppression of tumor growth.

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent cancer cell proliferation.

Potential as an Antimicrobial Agent

Rationale: Various heterocyclic compounds containing pyrazine and pyridine rings have demonstrated significant antimicrobial activity.[14][15][16][17][18][19][20] The nitrogen atoms in the ring system can interact with microbial enzymes and cellular components, leading to the inhibition of growth or cell death. 2,3-Dichloropyrazine, a related compound, has been reported to have antibacterial and antifungal properties.[14]

Potential Antimicrobial Spectrum:

  • Antibacterial Activity: Potential activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Antifungal Activity: Potential activity against fungal pathogens such as Candida albicans and Aspergillus niger.

Experimental Protocols for Validation

This section provides detailed, step-by-step methodologies for the systematic evaluation of the hypothesized biological activities of this compound.

General Preliminary Steps
  • Compound Acquisition and Preparation:

    • Obtain this compound from a reputable chemical supplier (e.g., BLDpharm[3]).

    • Confirm the identity and purity of the compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

    • Prepare a stock solution of the compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C.

  • Cell Line and Microbial Strain Selection:

    • For Anticancer and Kinase Inhibition Assays: Select a panel of human cancer cell lines relevant to the hypothesized kinase targets (e.g., HCT-116 for CK2, K562 for PIM, HUVEC for VEGFR-2, and Ramos for Syk). Also include a non-cancerous cell line (e.g., HEK293) to assess general cytotoxicity.

    • For Antimicrobial Assays: Select representative strains of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger).

Protocol for Kinase Inhibition Assays

This workflow outlines the process for determining the in vitro kinase inhibitory activity of the compound.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound Incubation Incubate Kinase, Substrate, ATP, and Compound Compound_Prep->Incubation Kinase_Prep Prepare Kinase, Substrate, and ATP Solutions Kinase_Prep->Incubation Detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection IC50_Calc Calculate IC50 Value Detection->IC50_Calc Selectivity Determine Kinase Selectivity Profile IC50_Calc->Selectivity

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay from Promega) for the kinase of interest.

    • Reconstitute the recombinant kinase, substrate peptide, and ATP according to the manufacturer's instructions.

    • Prepare a serial dilution of this compound in the appropriate assay buffer, typically starting from 100 µM.

  • Perform the Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Include positive controls (kinase + substrate + ATP, no inhibitor) and negative controls (no kinase).

    • Incubate the plate at the recommended temperature (usually 30°C or 37°C) for the specified time (e.g., 60 minutes).

  • Detect Kinase Activity:

    • Stop the kinase reaction and detect the amount of product formed (or ATP consumed) using the detection reagent from the kit.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol for Anticancer Activity Assays

This workflow describes the process for evaluating the cytotoxic and antiproliferative effects of the compound on cancer cells.

Anticancer_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat Cells with Serial Dilutions of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 Hours Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay GI50_Calc Calculate GI50 Value Viability_Assay->GI50_Calc Mechanism_Studies Further Mechanistic Studies (Apoptosis, Cell Cycle) GI50_Calc->Mechanism_Studies

Caption: Workflow for assessing anticancer activity.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture the selected cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Harvest the cells and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well).

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compound at various concentrations.

    • Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug).

  • Incubation and Viability Assessment:

    • Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

    • Assess cell viability using a suitable assay, such as the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the half-maximal growth inhibition concentration (GI₅₀) value by plotting the percentage of inhibition against the compound concentration.

  • Mechanistic Studies (if GI₅₀ is potent):

    • Apoptosis Assay: Treat cells with the compound and analyze for markers of apoptosis (e.g., Annexin V/PI staining by flow cytometry, caspase-3/7 activation).

    • Cell Cycle Analysis: Treat cells, fix them, stain with a DNA-binding dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry.

Protocol for Antimicrobial Activity Assays

This workflow details the determination of the minimum inhibitory concentration (MIC) of the compound against microbial strains.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum:

    • Grow the selected bacterial and fungal strains in their appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight.

    • Dilute the microbial culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in the appropriate broth.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microbes in broth without the compound) and a negative control (broth only). Also, use a known antibiotic/antifungal as a reference standard.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Visual inspection is the primary method, but a viability indicator dye (e.g., resazurin) can also be used for more quantitative assessment.

Concluding Remarks and Future Directions

This compound represents a promising yet unexplored chemical entity. The structural analogy to a plethora of biologically active pyridopyrazine and dichloropyrazine derivatives strongly suggests its potential as a kinase inhibitor, an anticancer agent, and an antimicrobial compound. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these potential activities.

Should initial screenings yield positive results, further studies will be warranted, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the compound in animal models of cancer or infectious diseases.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its safety profile.

This technical guide is intended to be a living document, to be updated as new data on this compound and its derivatives emerge. It is our hope that this comprehensive resource will catalyze further research into this promising compound and ultimately contribute to the development of new and effective therapies.

References

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (URL: [Link])

  • Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. (URL: [Link])

  • Exploring the Applications of 2,3-Dichloropyrazine in Medicinal Chemistry. (URL: [Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (URL: [Link])

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (URL: [Link])

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. (URL: [Link])

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (URL: [Link])

  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. (URL: [Link])

  • Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. (URL: [Link])

  • Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. (URL: [Link])

  • Structure-Activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-Disubstituted Pyrazines and 4,6-Disubstituted Pyrimidines. (URL: [Link])

  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (URL: [Link])

  • Design, synthesis, biological activities, and 3D-QSAR of new N,N'-diacylhydrazines containing 2-(2,4-dichlorophenoxy)propane moiety. (URL: [Link])

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (URL: [Link])

  • Pharmacological activity and mechanism of pyrazines. (URL: [Link])

  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (URL: [Link])

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (URL: [Link])

  • The structure of pyrrolopyrazine analogs with antiviral activity. (URL: [Link])

  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (URL: [Link])

  • (PDF) Synthesis and Bioactivity of New Pyrazoline Derivative: N-carbamide-3-(2,4-dichlorophenyl)-5-(4-hydroxy-3. (URL: [Link])

  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (URL: [Link])

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (URL: [Link])

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Strategic Functionalization of the Pyrido[3,4-B]pyrazine Core: A Guide to the Regioselective Reactivity of the C5 and C7 Chloro Groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5,7-Dichloropyrido[3,4-B]pyrazine scaffold is a privileged heterocyclic system of increasing importance in medicinal chemistry and materials science. Its utility is fundamentally dictated by the ability to selectively functionalize its two chloro substituents at the C5 and C7 positions. This guide provides a comprehensive analysis of the factors governing this reactivity, establishing a predictive framework for researchers. We will demonstrate through mechanistic principles and analogy to related heterocyclic systems that the C5 position is overwhelmingly the more electrophilic and kinetically favored site for nucleophilic aromatic substitution (SNAr). This inherent electronic bias allows for controlled, stepwise functionalization, making this scaffold a versatile building block for complex molecular design.

The Electronic Architecture of the Pyrido[3,4-B]pyrazine System

To comprehend the reactivity of this compound, one must first appreciate the intrinsic electronic properties of its fused ring system. The structure consists of a pyrazine ring fused to a pyridine ring. Both parent heterocycles are electron-deficient due to the presence of electronegative nitrogen atoms, which withdraw electron density from the carbon framework. In the fused system, this effect is compounded, rendering the entire aromatic structure highly susceptible to nucleophilic attack, a prerequisite for the Nucleophilic Aromatic Substitution (SNAr) reactions that govern the displacement of its chloro groups.

Caption: Structure and IUPAC numbering of this compound.

The Decisive Factor: Regioselectivity in Nucleophilic Aromatic Substitution

The primary pathway for functionalizing this scaffold is the SNAr reaction. While it is often depicted as a two-step process involving a discrete Meisenheimer intermediate, compelling evidence suggests many SNAr reactions are in fact concerted.[1][2] Regardless of the precise mechanism, the transition state involves the development of a negative charge on the aromatic ring. The stability of this transition state is the paramount factor determining the reaction rate and, crucially, the regioselectivity.

Our central thesis is that nucleophilic attack occurs preferentially at the C5 position . This selectivity is not arbitrary; it is dictated by fundamental electronic principles.

The Power of Resonance Stabilization

When a nucleophile attacks an aromatic ring, a transient, negatively charged species (or a transition state with significant negative charge character) is formed. The key to regioselectivity lies in how effectively this charge can be delocalized and stabilized.

  • Attack at C5: A nucleophilic attack at the C5 position generates a negative charge that can be effectively delocalized across the pyrazine ring and, most importantly, onto the electronegative pyridine nitrogen at the N8 position. This resonance contributor is particularly stable, as the charge resides on a highly electronegative atom.

  • Attack at C7: In contrast, an attack at the C7 position does not allow for direct resonance delocalization of the negative charge onto the N8 nitrogen. The resulting intermediate is therefore less stabilized and corresponds to a higher energy transition state.

This difference in transition state stability, directly analogous to the preferential C4 substitution seen in 2,4-dichloroquinazolines, makes the reaction at C5 kinetically faster and the dominant pathway under controlled conditions.[3]

Frontier Molecular Orbital (FMO) Theory Perspective

From an FMO perspective, the SNAr reaction is an interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the dichloropyridopyrazine). The reaction occurs at the atom with the largest coefficient in the LUMO. In electron-deficient N-heterocycles, the LUMO lobes are typically largest on the carbon atoms para to the ring nitrogens.[4][5] In the this compound system, the C5 position is para to the pyridine nitrogen (N8), whereas C7 is meta. Therefore, computational models predict that the LUMO coefficient will be significantly larger at C5, marking it as the electronically preferred site for nucleophilic attack.

regioselectivity Start This compound + Nucleophile C5_Attack Attack at C5 Start->C5_Attack Path A C7_Attack Attack at C7 Start->C7_Attack Path B TS_C5 Lower Energy Transition State C5_Attack->TS_C5 TS_C7 Higher Energy Transition State C7_Attack->TS_C7 Reason_C5 Stabilized by resonance with Pyridine N8 (para-relationship) TS_C5->Reason_C5 Product_C5 Kinetic Product: 5-Substituted Product TS_C5->Product_C5 Favored Reason_C7 No direct resonance stabilization by N8 (meta-relationship) TS_C7->Reason_C7 Product_C7 Minor or Forced-Condition Product TS_C7->Product_C7 Disfavored

Caption: Decisive factors governing the regioselective substitution on the scaffold.

Mastering Reactivity: A Practical Guide to Reaction Conditions

The inherent reactivity difference between C5 and C7 can be exploited to achieve either selective monosubstitution or complete disubstitution by carefully controlling the reaction parameters. Evidence from related dichloropyridopyrimidines confirms that the chlorine at position 5 can be selectively displaced.[6]

ParameterFor Selective Monosubstitution (at C5)For Disubstitution (at C5 and C7)Rationale
Nucleophile Stoichiometry 1.0 - 1.2 equivalents> 2.2 equivalentsLimiting the nucleophile ensures reaction at only the most active site.
Temperature 25 °C to 80 °C100 °C to 150 °CHigher thermal energy is required to overcome the activation barrier for substitution at the less reactive C7 position.
Solvent Polar Aprotic (e.g., DMF, NMP, DMSO)Polar Aprotic (e.g., DMF, NMP, DMSO)These solvents effectively solvate the charged transition state, accelerating the SNAr reaction.[3]
Base 1.5 - 2.0 equivalents (e.g., DIPEA, K₂CO₃)> 2.5 equivalents (e.g., DIPEA, K₂CO₃)A non-nucleophilic base is required to neutralize the HCl byproduct, driving the reaction to completion.[3]
Reaction Time 2 - 12 hours12 - 48 hoursLonger reaction times are necessary for the slower, second substitution to occur.

Validated Experimental Protocols

The following protocols provide a robust starting point for the strategic functionalization of this compound.

Protocol 4.1: Selective Synthesis of 5-Amino-7-chloropyrido[3,4-b]pyrazine

This protocol is designed to achieve monosubstitution at the kinetically favored C5 position.

  • Objective: To displace the C5 chloro group with a representative amine nucleophile (e.g., morpholine) while leaving the C7 chloro group intact.

  • Methodology:

    • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq). Purge the flask with an inert gas (Nitrogen or Argon).

    • Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Nucleophile Addition: Add morpholine (1.1 eq) dropwise to the stirring solution at room temperature.

    • Heating and Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.

    • Workup: Upon completion, cool the mixture to room temperature and pour it into ice water. A precipitate should form.

    • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, purify further by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure 5-(morpholin-4-yl)-7-chloropyrido[3,4-b]pyrazine.

Protocol 4.2: Synthesis of 5,7-Diaminopyrido[3,4-b]pyrazine

This protocol utilizes forcing conditions to achieve disubstitution at both positions.

  • Objective: To displace both chloro groups with an amine nucleophile.

  • Methodology:

    • Reactant Setup: In a sealed tube or pressure vessel, combine this compound (1.0 eq), the desired amine nucleophile (e.g., benzylamine, 2.5 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (3.0 eq).

    • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Heating and Monitoring: Seal the vessel and heat the mixture to 130-140 °C with vigorous stirring. Monitor the reaction periodically (e.g., every 6 hours) by taking a small aliquot and analyzing via LC-MS. The disappearance of the monosubstituted intermediate signals the progression towards the desired product.

    • Workup and Purification: After cooling, perform an aqueous workup as described in Protocol 4.1. The crude product is then purified by column chromatography or recrystallization to yield the pure 5,7-disubstituted product.

workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_isolation 3. Isolation & Purification p1 Combine Reactants: - Dichloro-scaffold - Nucleophile (NuH) - Base (e.g., DIPEA) p2 Add Anhydrous Polar Aprotic Solvent (e.g., DMF, NMP) p1->p2 r1 Heat to Target Temp. (60°C for Mono-sub) (130°C for Di-sub) p2->r1 r2 Monitor Progress (TLC / LC-MS) r1->r2 i1 Aqueous Workup (Quench with H₂O) r2->i1 Upon Completion i2 Filter Precipitate i1->i2 i3 Purify (Column Chromatography or Recrystallization) i2->i3

Caption: A generalized experimental workflow for SNAr on the scaffold.

Conclusion and Future Directions

The reactivity of the chloro groups in this compound is not equivalent. A confluence of resonance and orbital effects renders the C5 position significantly more electrophilic and susceptible to nucleophilic attack than the C7 position. This inherent electronic bias provides a powerful tool for synthetic chemists, enabling the controlled, regioselective, and stepwise elaboration of the scaffold. By carefully manipulating stoichiometry and reaction temperature, researchers can predictably access either C5-monosubstituted or C5,C7-disubstituted derivatives. This predictable reactivity solidifies the role of this compound as a high-value building block for the synthesis of novel therapeutics and functional materials. Future work should focus on expanding the scope of this reactivity to include other transformations, such as palladium-catalyzed cross-coupling reactions, to further broaden the accessible chemical space.

References

  • QM Magic Class | Chapter 29. (URL: [Link])

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. ResearchGate. (URL: [Link])

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. (URL: [Link])

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. ResearchGate. (URL: [Link])

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. (URL: [Link])

  • Strategies for the Selective Functionalization of Dichloropyridines
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. (URL: [Link])

  • 5,7-Dichloropyrido(3,4-b)pyrazine | C7H3Cl2N3 | CID 71742827. PubChem. (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. (URL: [Link])

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (URL: not available)
  • Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. PubMed. (URL: [Link])

  • Regioselective Cross-Coupling Reactions and Nucleophilic Aromatic Substitutions on a 5,7-Dichloropyrido[4,3-d]pyrimidine Scaffold | Request PDF. ResearchGate. (URL: [Link])

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. (URL: [Link])

  • Structures of reaction products of 5,6-dichlorofurazano[3,4-b]pyrazine with R-hydrazines. (URL: not available)
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. (URL: [Link])

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An In-depth Technical Guide to the Synthesis and Functionalization of the Pyrido[3,4-b]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[3,4-b]pyrazine core is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to endogenous purines make it a valuable building block for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.[1] This in-depth technical guide provides a comprehensive overview of the synthesis and functionalization of the pyrido[3,4-b]pyrazine scaffold, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrido[3,4-b]pyrazine Core

The fusion of a pyridine and a pyrazine ring to form the pyrido[3,4-b]pyrazine system results in a nitrogen-rich heterocycle with a distinct electronic landscape.[2] This scaffold has garnered considerable attention due to its prevalence in biologically active molecules and its utility as a versatile intermediate in the synthesis of complex chemical entities.[2] Its applications span from pharmaceuticals, where it is a key component in the design of kinase inhibitors for oncology, to agrochemicals and materials science.[1][2] The ability to strategically synthesize and functionalize this core is paramount to unlocking its full potential in these diverse fields.

This guide will first elucidate the primary synthetic routes to the pyrido[3,4-b]pyrazine scaffold, followed by a detailed exploration of its functionalization through various chemical transformations. The causality behind experimental choices and self-validating protocols are emphasized throughout to ensure scientific integrity and practical applicability.

Synthesis of the Pyrido[3,4-b]pyrazine Scaffold

The construction of the pyrido[3,4-b]pyrazine ring system is most commonly achieved through the condensation of a 3,4-diaminopyridine precursor with a 1,2-dicarbonyl compound. This approach offers a direct and modular route to a wide range of substituted derivatives.

Core Synthesis via Condensation

The foundational method for assembling the pyrido[3,4-b]pyrazine core involves the reaction of 3,4-diaminopyridine with a suitable 1,2-dicarbonyl compound. The choice of the dicarbonyl component directly dictates the substitution pattern on the pyrazine ring of the final product.

G cluster_synthesis Core Synthesis Workflow diaminopyridine 3,4-Diaminopyridine condensation Condensation Reaction diaminopyridine->condensation dicarbonyl 1,2-Dicarbonyl (e.g., glyoxal, diacetyl) dicarbonyl->condensation pyridopyrazine Pyrido[3,4-b]pyrazine Core condensation->pyridopyrazine

Caption: General workflow for the synthesis of the pyrido[3,4-b]pyrazine core.

Experimental Protocol: Synthesis of Unsubstituted Pyrido[3,4-b]pyrazine

This protocol describes the synthesis of the parent pyrido[3,4-b]pyrazine from 3,4-diaminopyridine and glyoxal.

Materials:

  • 3,4-Diaminopyridine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Sodium bisulfite

  • Sodium carbonate

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,4-diaminopyridine (1.0 eq) in ethanol.

  • Add an aqueous solution of glyoxal (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of sodium bisulfite to quench any unreacted glyoxal.

  • Neutralize the mixture with a saturated aqueous solution of sodium carbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure pyrido[3,4-b]pyrazine.

Synthesis of Substituted Pyrido[3,4-b]pyrazines

A powerful feature of the condensation methodology is the ability to introduce substituents at various positions by selecting appropriately functionalized starting materials. For instance, using a substituted 3,4-diaminopyridine allows for modification of the pyridine ring, while a substituted 1,2-dicarbonyl compound enables functionalization of the pyrazine ring.

A noteworthy example is the synthesis of 8-bromo-3-phenylpyrido[3,4-b]pyrazine, a key intermediate for further functionalization, particularly in the development of protein kinase inhibitors.[3]

Experimental Protocol: Synthesis of 8-Bromo-3-phenylpyrido[3,4-b]pyrazine[3]

Materials:

  • 3,4-Diamino-5-bromopyridine

  • Methyl oxo(phenyl)acetate

  • Methanol

  • Dichloromethane

Procedure:

  • To a solution of 3,4-diamino-5-bromopyridine (20.0 mmol) in methanol (150 mL), add methyl oxo(phenyl)acetate (20.0 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the resulting mixture and continue stirring the filtrate for an additional 24 hours.

  • Filter the solution again and combine the two batches of solid.

  • Purify the combined solids by silica gel column chromatography using dichloromethane/ethanol (19/1) as the eluent to yield 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one.

  • The resulting intermediate can then be halogenated (e.g., with POCl3) to afford 2-chloro-8-bromo-3-phenylpyrido[3,4-b]pyrazine, which can be subsequently reduced to 8-bromo-3-phenylpyrido[3,4-b]pyrazine.

Functionalization of the Pyrido[3,4-b]pyrazine Scaffold

The strategic functionalization of the pre-formed pyrido[3,4-b]pyrazine core is crucial for modulating its physicochemical properties and biological activity. The electron-deficient nature of both the pyridine and pyrazine rings dictates the reactivity of the scaffold.

G cluster_functionalization Functionalization Strategies core Pyrido[3,4-b]pyrazine Core snar Nucleophilic Aromatic Substitution (SNAr) core->snar pd_coupling Palladium-Catalyzed Cross-Coupling core->pd_coupling n_oxidation N-Oxidation core->n_oxidation electrophilic_sub Electrophilic Substitution n_oxidation->electrophilic_sub

Caption: Key strategies for the functionalization of the pyrido[3,4-b]pyrazine scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient character of the pyrido[3,4-b]pyrazine system makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group, such as a halogen, is present. Halogenated pyrazines are generally more reactive towards nucleophilic displacement than their corresponding pyridine analogues.[4]

The positions most susceptible to nucleophilic attack on the pyrido[3,4-b]pyrazine ring are those ortho and para to the ring nitrogens. Therefore, substitution is expected to occur preferentially at the C2, C3, C5, and C8 positions, assuming a suitable leaving group is present.

Experimental Protocol: General Procedure for SNAr with Amines

This protocol provides a general method for the displacement of a chloro or bromo substituent with an amine nucleophile.

Materials:

  • Halogenated pyrido[3,4-b]pyrazine (e.g., 8-bromo-3-phenylpyrido[3,4-b]pyrazine)

  • Amine nucleophile

  • Solvent (e.g., DMF, NMP, or dioxane)

  • Base (e.g., K2CO3, Cs2CO3, or DIPEA)

  • Palladium catalyst and ligand (optional, for Buchwald-Hartwig amination)

Procedure:

  • In a sealed tube, combine the halogenated pyrido[3,4-b]pyrazine (1.0 eq), the amine nucleophile (1.2-2.0 eq), and the base (2.0-3.0 eq) in the chosen solvent.

  • For more challenging couplings, add a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and a suitable ligand (e.g., Xantphos, 4-10 mol%).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Substrate Nucleophile Conditions Yield Reference
2,4-DichloropyridopyrimidineAnilinePd(PPh3)4, K2CO3, Toluene, 110°CGood[5]
8-Iodopyrido[2,3-b]pyrazineAlkylamineNo catalyst, direct substitutionGood[6]

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related Heterocycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are highly valuable for the derivatization of the pyrido[3,4-b]pyrazine scaffold, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated pyrido[3,4-b]pyrazine with a boronic acid.

Materials:

  • Halogenated pyrido[3,4-b]pyrazine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., Na2CO3, K2CO3, Cs2CO3)

  • Solvent system (e.g., dioxane/water, toluene/ethanol)

Procedure:

  • In a flask, combine the halogenated pyrido[3,4-b]pyrazine (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-110 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Halide Boronic Acid Catalyst Base Solvent Yield Reference
2,4,6-trichloropyrido[2,3-d]pyrimidinep-methoxyphenylboronic acidPd(PPh3)4K2CO3Toluene83%[5]
3-chloro-4-methyl-6-phenylpyridazinePhenylboronic acidPd(PPh3)4Na2CO3Dioxane/H2O-[7]

Table 2: Representative Suzuki-Miyaura Coupling Reactions on Related Heterocycles.

N-Oxidation and Subsequent Functionalization

N-oxidation of the pyridine or pyrazine nitrogen atoms is a powerful strategy to modulate the reactivity of the pyrido[3,4-b]pyrazine scaffold. The resulting N-oxide is more electron-rich, which can facilitate electrophilic substitution at the positions ortho and para to the N-oxide. Conversely, the N-oxide group also activates the ring towards nucleophilic attack.

G cluster_n_oxidation N-Oxidation and Subsequent Reactions pyridopyrazine Pyrido[3,4-b]pyrazine n_oxide Pyrido[3,4-b]pyrazine N-oxide pyridopyrazine->n_oxide m-CPBA or H2O2 electrophilic Electrophilic Substitution (e.g., Nitration) n_oxide->electrophilic nucleophilic Nucleophilic Substitution n_oxide->nucleophilic

Caption: N-oxidation as a strategy to enable further functionalization.

Experimental Protocol: General Procedure for N-Oxidation

Materials:

  • Pyrido[3,4-b]pyrazine

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide)

  • Solvent (e.g., dichloromethane, acetic acid)

Procedure:

  • Dissolve the pyrido[3,4-b]pyrazine in a suitable solvent.

  • Add the oxidizing agent portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the excess oxidizing agent (e.g., with aqueous sodium thiosulfate for m-CPBA).

  • Extract the product, wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on the pyrido[3,4-b]pyrazine core is generally challenging due to the deactivating effect of the nitrogen atoms. However, this reactivity can be enhanced by the presence of electron-donating groups on the ring or through the N-oxidation strategy described above. For instance, nitration of pyridine is notoriously difficult, but pyridine-N-oxide can be nitrated under less harsh conditions.[8]

Conclusion

The pyrido[3,4-b]pyrazine scaffold represents a cornerstone in the development of novel, biologically active compounds. A thorough understanding of its synthesis and functionalization is essential for harnessing its full potential. This guide has provided a detailed overview of the key synthetic strategies, focusing on the widely applicable condensation of 3,4-diaminopyridines with 1,2-dicarbonyl compounds. Furthermore, a comprehensive exploration of functionalization methodologies, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and N-oxidation, has been presented with detailed, actionable protocols. By leveraging these techniques, researchers can efficiently generate diverse libraries of pyrido[3,4-b]pyrazine derivatives for applications in drug discovery and beyond.

References

  • Pictet–Spengler reaction. In: Wikipedia. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • 6.2.2. Pyrazines. Science of Synthesis. [Link]

  • Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. Royal Society of Chemistry. [Link]

  • Sharma S, Kundu B. Application of the modified Pictet-Spengler cyclization reaction for the preparation of an imidazopyrazine ring: synthesis of new pyrido- and pyrimido-imidazopyrazines. J Comb Chem. 2009;11(4):720-731. [Link]

  • Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm. [Link]

  • Reactions of Pyridine-N-Oxide. YouTube. [Link]

  • Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]

  • Synthesis of 4-nitro-γ-carbolines by Graebe–Ullmann reaction. ResearchGate. [Link] 13.[4][7][9]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. MDPI. [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Suzuki Coupling Reactions of halogenated benzenes. Royal Society of Chemistry. [Link]

  • Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. ResearchGate. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]

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Methodological & Application

Application Notes & Protocols for Suzuki Coupling Reactions with 5,7-Dichloropyrido[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[3,4-b]pyrazine Scaffold

The pyrido[3,4-b]pyrazine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] This nitrogen-rich framework is a key structural component in molecules designed to interact with various biological targets, notably protein kinases.[2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including the development of novel anticancer agents and antivirals.[2][3] The pyrazine ring, in particular, is a common feature in many FDA-approved drugs, where its nitrogen atoms often act as crucial hydrogen bond acceptors in enzyme active sites.[4]

The functionalization of the pyrido[3,4-b]pyrazine nucleus is paramount for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the core structure.[5][6] Starting from 5,7-dichloropyrido[3,4-b]pyrazine, this palladium-catalyzed reaction provides a powerful pathway to generate libraries of novel compounds for biological screening. This document provides a detailed guide to the principles, execution, and optimization of Suzuki coupling reactions for this specific substrate.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[5][7][8] The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Palladium(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[9][10]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester, activated by the base) is transferred to the Palladium(II) complex, displacing the halide. The base is crucial for activating the organoboron species to facilitate this transfer.[10][11]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][9]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)Ln-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArylHalide Ar-X (Dichloropyridopyrazine) ArylHalide->OxAdd Organoboron R'-B(OR)₂ (Boronic Acid/Ester) Organoboron->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for this compound

  • Reactivity of Aryl Chlorides: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides. Therefore, the choice of catalyst and ligand is critical. Electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step.[11][12]

  • Regioselectivity: The two chlorine atoms on the pyrido[3,4-b]pyrazine ring may exhibit different reactivities due to electronic and steric effects. This can potentially allow for selective mono-arylation at either the C5 or C7 position by carefully controlling reaction conditions (e.g., stoichiometry of the boronic acid, temperature, and reaction time). For many dihaloheteroarenes, sequential or ligand-controlled couplings can be achieved to install different groups at each position.[13][14]

  • Catalyst System: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems comprising a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand often provide superior yields and reaction rates, especially for challenging substrates like heteroaryl chlorides.[12][15]

  • Base and Solvent: The choice of base and solvent system is interdependent and crucial for success. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Carbonates are typically used in aqueous solvent mixtures (e.g., 1,4-Dioxane/Water, Toluene/Water), while stronger, non-aqueous bases like K₃PO₄ are often used in solvents like THF or Toluene.[12][16]

Experimental Protocols

The following protocols are robust starting points. Optimization may be necessary for specific boronic acids. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Standard Thermal Suzuki Coupling

This protocol is a general method for the mono- or di-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents for mono-arylation; 2.2 equivalents for di-arylation)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid, K₃PO₄ (3.0 eq), Pd(OAc)₂ (e.g., 3 mol%), and XPhos (e.g., 6 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The solution should be thoroughly degassed.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrido[3,4-b]pyrazine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes, which is particularly useful for high-throughput synthesis.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents for mono-arylation; 2.5 equivalents for di-arylation)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Microwave synthesis vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 eq), the arylboronic acid, K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (e.g., 5 mol%).

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 ratio, e.g., 4 mL dioxane, 1 mL water).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-45 minutes. Use magnetic stirring during irradiation.

  • Work-up and Purification: After the vial has cooled to a safe temperature, perform the work-up, extraction, and purification steps as described in Protocol 1.

Workflow Setup 1. Reaction Setup (Reagents + Catalyst) Inert 2. Inert Atmosphere (Purge with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent React 4. Reaction (Thermal or Microwave) Solvent->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Work-up & Extraction Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze

Caption: A typical experimental workflow for Suzuki coupling reactions.

Optimization and Data

Achieving high yields and selectivity often requires systematic optimization of reaction parameters. The table below summarizes the effect of different components on the reaction outcome, based on established principles for Suzuki couplings of heteroaryl chlorides.[17][18][19]

ParameterCondition A (Standard)Condition B (For less reactive boronic acids)Condition C (For hindered substrates)Rationale & Expected Outcome
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)More advanced catalyst systems (B, C) often offer higher turnover numbers and efficiency for challenging substrates.[12]
Ligand N/ASPhos (4.5 mol%)RuPhos (4.5 mol%)Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination steps.[12][15]
Base K₂CO₃Cs₂CO₃K₃PO₄Base strength and solubility affect the rate of transmetalation. Cs₂CO₃ and K₃PO₄ are often more effective than K₂CO₃.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF (anhydrous)Solvent choice impacts reagent solubility and reaction temperature. Anhydrous conditions with K₃PO₄ can be effective.
Temperature 100 °C110 °C80 °CHigher temperatures can increase reaction rates but may also lead to side reactions like protodeboronation.
Hypothetical Yield 65%85%90%Conditions B and C are generally expected to provide higher yields for difficult couplings.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor choice of ligand/base.1. Use a fresh palladium source and ensure ligands are pure. 2. Thoroughly degas solvents and maintain a positive pressure of inert gas. 3. Screen different ligands (e.g., XPhos, SPhos) and bases (K₃PO₄, Cs₂CO₃).
Protodeboronation 1. Presence of excess water or protic impurities. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and freshly dried base. 2. Use a more active catalyst to reduce reaction time and temperature. Add the boronic acid in slight excess (1.1-1.2 eq).
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling.Ensure the reaction setup is strictly anaerobic by thoroughly degassing all solvents and purging the reaction vessel.
Low Yield after Purification Product loss during work-up or chromatography.1. Avoid overly acidic or basic aqueous washes. 2. Deactivate silica gel with triethylamine (1-2% in eluent) if the product is basic and prone to streaking.
Difficulty with Di-substitution The second chloride is sterically hindered or electronically deactivated after the first substitution.Use a more active catalyst system (e.g., Pd(OAc)₂/SPhos), a stronger base (K₃PO₄), and higher temperatures. Microwave heating can be particularly effective.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PubMed. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. [Link]

  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Royal Society of Chemistry. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. [Link]

  • Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • Wiley Online Library. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. [Link]

  • ACS Publications. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. [Link]

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

  • National Institutes of Health. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • National Institutes of Health. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • National Institutes of Health. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • ResearchGate. Synthesis of quinoxalines and pyrido[2,3-b]pyrazines by Suzuki–Miyaura cross-coupling reaction. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

Sources

Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 5,7-Dichloropyrido[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview and detailed protocols for the strategic application of the Buchwald-Hartwig amination to 5,7-dichloropyrido[3,4-b]pyrazine. The pyrido[3,4-b]pyrazine scaffold is a significant pharmacophore in modern drug discovery, and its functionalization is paramount for developing novel therapeutic agents.[1] This document delves into the mechanistic underpinnings of the palladium-catalyzed cross-coupling reaction, outlines critical parameters for successful execution with a challenging electron-deficient heteroaryl chloride substrate, and presents a detailed, field-proven protocol for researchers. By explaining the causality behind experimental choices, this guide equips scientists in pharmaceutical and chemical research with the necessary knowledge to effectively synthesize novel amine-substituted pyridopyrazines.

Introduction: The Convergence of a Powerful Reaction and a Privileged Scaffold

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming one of the most robust and versatile methods for constructing carbon-nitrogen (C-N) bonds.[2][3][4] Its development provided a powerful alternative to harsher, traditional methods, which often suffered from limited substrate scope and poor functional group tolerance.[2] The reaction's broad utility is particularly evident in medicinal chemistry, where the arylamine motif is a cornerstone of countless pharmaceutical agents.[5][6]

Concurrently, nitrogen-containing heterocyclic scaffolds like pyridine and pyrazine are ubiquitous in drug design due to their ability to modulate physicochemical properties and engage in specific drug-target interactions.[7][8][9][10] The fused pyrido[3,4-b]pyrazine core, in particular, represents a "privileged scaffold" found in molecules with diverse biological activities, including potential applications as antitubercular agents.[1]

The synthesis of libraries based on this scaffold often requires the selective functionalization of halogenated precursors. This compound is a key starting material, but its dual chloro-substituents on an already electron-deficient ring system present a significant challenge for C-N bond formation.[11][12] Standard nucleophilic aromatic substitution (SNAr) reactions may require forcing conditions, whereas the Buchwald-Hartwig amination offers a milder, more general, and often more selective catalytic approach.[13] This guide addresses the specific considerations required to successfully couple amines to this challenging substrate.

Mechanistic Rationale: The Engine of C-N Bond Formation

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the Buchwald-Hartwig amination. The widely accepted mechanism involves a Pd(0)/Pd(II) cycle comprised of three key steps: oxidative addition, σ-bond metathesis (or amine coordination and deprotonation), and reductive elimination.[2][14][15][16]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-chloride bond of the this compound. This is often the rate-determining step, especially for less reactive aryl chlorides.[14] The use of bulky, electron-rich phosphine ligands is critical to facilitate this step.

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the resulting Pd(II) complex. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex. The choice and strength of the base can be crucial and substrate-dependent.

  • Reductive Elimination : This final step involves the formation of the new C-N bond and the desired product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[15] Bulky ligands also accelerate this step, preventing side reactions like β-hydride elimination.[3]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex (Pd-II) oa_complex->amido_complex Amine Coordination & Deprotonation base_h [Base-H]⁺ oa_complex->base_h halide Cl⁻ oa_complex->halide amido_complex->pd0 Reductive Elimination product Ar-NR¹R² Product amido_complex->product substrate Ar-Cl substrate->pd0 amine HNR¹R² amine->oa_complex base Base base->oa_complex Experimental Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Solids: - Substrate (1.0 eq) - Pd(OAc)₂ (0.02 eq) - RuPhos (0.04 eq) - NaOtBu (1.4 eq) B 2. Add Liquids: - Anhydrous Toluene - Amine (1.2 eq) A->B C 3. Seal Vessel & Evacuate/Backfill with Argon (3x) B->C D 4. Heat to 100 °C with Vigorous Stirring C->D E 5. Monitor by TLC/LC-MS (Typically 4-16 h) D->E F 6. Cool to RT, Quench with Saturated NH₄Cl(aq) E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Dry (Na₂SO₄), Filter, & Concentrate G->H I 9. Purify by Flash Column Chromatography H->I J 10. Characterize Pure Product (¹H NMR, ¹³C NMR, HRMS) I->J

Figure 2: Step-by-step experimental workflow for the amination reaction.
  • Vessel Preparation : To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq., e.g., 200 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), RuPhos (18.6 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 eq.).

  • Inerting : Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition : Through the septum via syringe, add anhydrous toluene (e.g., 5 mL to achieve a 0.2 M concentration) followed by the amine (1.2 mmol, 1.2 eq.).

  • Reaction : Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours). Check for the formation of mono- and di-substituted products.

  • Work-up : Once complete, cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 15 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired mono-aminated product.

  • Characterization : Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd not reduced to Pd(0); ligand/catalyst decomposed by oxygen/moisture).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere and use of anhydrous solvent. Use a pre-formed Pd(0) catalyst or a more robust precatalyst/ligand system (e.g., an NHC-Pd complex).2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Increase reaction temperature in 10 °C increments.
Formation of Hydrodehalogenated Side Product 1. Presence of water in the reaction.2. Competing reaction pathway, sometimes promoted by certain ligands/bases.1. Use freshly dried solvents and ensure reagents are anhydrous.2. Screen different ligands. Sometimes a slightly less electron-rich ligand can disfavor this pathway.
Formation of Di-substituted Product 1. Reaction time too long or temperature too high.2. Stoichiometry of amine is too high.1. Monitor the reaction closely and stop it once the starting material is consumed and mono-product formation is maximized.2. Reduce the equivalents of amine to 1.05-1.1 eq.
Poor Product Recovery 1. Product is highly polar and retained on silica gel.2. Product is volatile.1. Add methanol or triethylamine (1%) to the chromatography eluent. Consider using a different stationary phase (e.g., alumina).2. Avoid excessive heating during solvent removal.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of heteroaromatic systems in drug discovery. While this compound presents the challenges inherent to an electron-poor, dihalogenated substrate, these can be overcome through the rational selection of a modern catalyst system. The use of bulky, electron-rich biarylphosphine or NHC ligands is paramount to success. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for researchers aiming to synthesize novel derivatives of the medicinally important pyrido[3,4-b]pyrazine scaffold, paving the way for the development of new chemical entities.

References

  • Buchwald–Hartwig amin
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • The Buchwald–Hartwig Amination After 25 Years.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Bentham Science.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig amin
  • Buchwald-Hartwig Amin
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Palladium-catalyzed C-N and C-O cross-coupling reactions.
  • The pyridazine heterocycle in molecular recognition and drug discovery.
  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing).
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed.
  • Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Semantic Scholar.
  • The Buchwald-Hartwig Amin
  • Pyridones in drug discovery: Recent advances. PubMed.
  • 5,7-Dichloropyrido(3,4-b)pyrazine | C7H3Cl2N3 | CID 71742827. PubChem.
  • 1379338-74-5|this compound. BLDpharm.
  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Applic

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5,7-Dichloropyrido[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 5,7-dichloropyrido[3,4-b]pyrazine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors. The pyrido[3,4-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, frequently explored in the development of therapeutic agents, particularly protein kinase inhibitors.[1][2] The ability to selectively functionalize this core structure via SNAr is crucial for generating molecular diversity and probing structure-activity relationships (SAR).

Understanding the Reactivity of the this compound Core

The this compound system is highly activated towards nucleophilic aromatic substitution. This heightened reactivity stems from the electron-deficient nature of the fused pyridine and pyrazine rings. The nitrogen atoms within the heterocyclic system act as powerful electron-withdrawing groups, effectively lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C5 or C7), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this stage. In the second, typically rapid, step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring system is restored.

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition Product Monosubstituted Product + Cl⁻ Intermediate->Product Elimination

Caption: General mechanism of SNAr on this compound.

Regioselectivity: Predicting the Site of Initial Substitution (C5 vs. C7)

The pyrazine ring is inherently electron-deficient. The nitrogen atom at position 6 will exert a significant inductive and mesomeric electron-withdrawing effect on the adjacent C5 and C7 positions. Additionally, the pyridine nitrogen at position 2 further contributes to the overall electron deficiency of the heterocyclic core.

To predict the more reactive site, we can analyze the stability of the potential Meisenheimer intermediates formed upon nucleophilic attack at C5 and C7. Attack at C5 allows for the negative charge in the intermediate to be delocalized onto the pyridine nitrogen (N1), which is a favorable resonance contributor. Conversely, attack at C7 results in a Meisenheimer intermediate where the negative charge is delocalized onto the pyrazine nitrogen (N4). While both positions are activated, the delocalization of the negative charge onto the pyridine nitrogen upon attack at C5 is generally considered to be more stabilizing. This would suggest that the C5 position is likely the more electrophilic and therefore more reactive site for the initial nucleophilic attack.

It is important to note that this is a prediction based on established principles of heterocyclic reactivity. The actual regioselectivity can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.[2] Therefore, experimental verification is essential.

Experimental Protocols for SNAr on this compound

The following protocols provide a starting point for the selective monosubstitution and subsequent disubstitution of this compound. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

General Considerations
  • Starting Material: this compound can be sourced from commercial suppliers. Ensure the purity of the starting material before use.

  • Solvents: Anhydrous solvents should be used, particularly when working with moisture-sensitive nucleophiles and bases. Common solvents for SNAr reactions include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and alcohols like isopropanol or tert-butanol.

  • Bases: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., amines, alcohols, thiols) or to act as a scavenger for the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K2CO3), and sodium hydride (NaH) for less acidic nucleophiles.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product(s).

Protocol for Monosubstitution (Presumed at C5)

This protocol is designed to favor the formation of the monosubstituted product by using a slight excess of the nucleophile and controlling the reaction temperature.

Monosubstitution_Workflow Start Combine this compound, Nucleophile, Base, and Solvent Reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Monosubstituted Product Purification->Product

Caption: Workflow for the monosubstitution of this compound.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add the appropriate anhydrous solvent (e.g., DMF, 5-10 mL per mmol of starting material).

  • Add the nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq). For solid reagents, add them directly. For liquid reagents, add them via syringe.

  • Heat the reaction mixture to the desired temperature (see table below for suggestions) and stir.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired monosubstituted product.

Table 1: Recommended Starting Conditions for Monosubstitution

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)
Amines MorpholineK2CO3 or DIPEADMF or DMSO80-120
Alkoxides Sodium methoxide(pre-formed)Methanol or THF25-65
Thiols ThiophenolK2CO3 or TEADMF or Acetonitrile25-80
Protocol for Disubstitution

To achieve disubstitution, a larger excess of the nucleophile and typically higher reaction temperatures and longer reaction times are employed.

Step-by-Step Procedure:

  • Follow steps 1-3 of the monosubstitution protocol, but use a larger excess of the nucleophile (2.5-3.0 eq) and base (3.0-4.0 eq).

  • Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) and stir for an extended period (monitor by TLC/LC-MS until the monosubstituted intermediate is consumed).

  • Follow steps 5-9 of the monosubstitution protocol to work up and purify the disubstituted product.

Troubleshooting and Optimization

  • Low Conversion: If the reaction is sluggish, consider increasing the reaction temperature, using a more polar aprotic solvent (e.g., DMSO, NMP), or employing a stronger base.

  • Mixture of Mono- and Di-substituted Products: To favor monosubstitution, use a smaller excess of the nucleophile (closer to 1.0 eq), lower the reaction temperature, and carefully monitor the reaction to stop it once the starting material is consumed. For disubstitution, ensure a sufficient excess of the nucleophile and base, and allow the reaction to proceed for a longer duration at a higher temperature.

  • Poor Regioselectivity: If a mixture of C5 and C7 monosubstituted isomers is obtained, purification by chromatography may be challenging. It may be necessary to screen different solvents and reaction temperatures to enhance the selectivity for the desired isomer.

Conclusion

The this compound scaffold is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the nucleophilic aromatic substitution chemistry of this important heterocyclic system. By understanding the underlying principles of reactivity and regioselectivity, and by carefully controlling the reaction conditions, chemists can effectively generate a diverse range of functionalized pyrido[3,4-b]pyrazine derivatives for further investigation.

References

  • Antoine, M., Schuster, T., Seipelt, I., Aicher, B., Teifel, M., Günther, E., ... & Marchand, P. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 7(1), 139-147.
  • Antoine, M., Schuster, T., Seipelt, I., Aicher, B., Teifel, M., Günther, E., ... & Marchand, P. (2015). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. RSC Publishing.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5,7-Dichloropyrido[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[3,4-b]pyrazine Scaffold in Modern Drug Discovery

The pyrido[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant potential in the development of targeted therapeutics, particularly protein kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The rigid, planar structure of the pyridopyrazine ring system serves as an excellent framework for positioning functional groups to interact with the ATP-binding site of various kinases.

The starting material, 5,7-Dichloropyrido[3,4-b]pyrazine, is a highly versatile and valuable building block for constructing libraries of potential kinase inhibitors. The two chlorine atoms at the C5 and C7 positions are activated for nucleophilic aromatic substitution (SNAr), allowing for a controlled, stepwise introduction of diverse chemical moieties. This synthetic tractability enables extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown promise against a range of cancer-related protein kinases, making this a fertile starting point for novel drug discovery programs.

Strategic Overview of Synthesis

The primary synthetic strategy for derivatizing this compound involves sequential nucleophilic aromatic substitution. The electron-deficient nature of the pyridopyrazine ring system, caused by the electron-withdrawing nitrogen atoms, facilitates the displacement of the chloro groups by a variety of nucleophiles, including amines, alcohols, and thiols.

The differential reactivity of the C5 and C7 positions can be exploited to achieve regioselective monosubstitution, followed by a second substitution to generate unsymmetrical products. This sequential approach is critical for creating chemical diversity. While SNAr is the most direct method, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, can also be employed to introduce carbon- or nitrogen-based substituents, further expanding the accessible chemical space.

G start This compound mono_sub 7-Substituted-5-chloropyrido[3,4-b]pyrazine start->mono_sub S_NAr Reaction 1 (Nucleophile 1, Base) di_sub 5,7-Disubstituted Kinase Inhibitor Candidate mono_sub->di_sub S_NAr Reaction 2 (Nucleophile 2, Base)

Figure 1: General workflow for the sequential synthesis of disubstituted pyrido[3,4-b]pyrazine analogs.

Detailed Experimental Protocol: Synthesis of a Disubstituted Pyrido[3,4-b]pyrazine Analog

This protocol describes a representative two-step synthesis of a potential kinase inhibitor, starting from this compound. The selection of the 4-(piperidin-1-yl)aniline moiety is based on literature reports identifying it as a valuable pharmacophoric group for kinase binding.

PART A: Synthesis of 7-((4-(piperidin-1-yl)phenyl)amino)-5-chloropyrido[3,4-b]pyrazine (Intermediate 1)

Causality and Rationale: This first SNAr reaction introduces a key pharmacophore intended to interact with a specific region of the kinase active site. The reaction is typically performed at an elevated temperature to overcome the activation energy barrier for the substitution. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. Dioxane is an excellent high-boiling point, aprotic solvent for this type of transformation.

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.0 mmol, 1.0 eq).

  • Add 4-(piperidin-1-yl)aniline (0.97 g, 5.5 mmol, 1.1 eq).

  • Add 1,4-dioxane (20 mL) as the solvent, followed by Diisopropylethylamine (DIPEA) (1.3 mL, 7.5 mmol, 1.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the crude residue in dichloromethane (DCM, 50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to yield Intermediate 1 as a solid.

PART B: Synthesis of N5-(cyclopropyl)-N7-(4-(piperidin-1-yl)phenyl)pyrido[3,4-b]pyrazine-5,7-diamine (Final Product)

Causality and Rationale: The second SNAr reaction introduces a smaller, more compact group (cyclopropylamine) at the C5 position. This modification allows for probing the steric and electronic requirements of the adjacent pocket in the kinase ATP-binding site. A higher temperature is often required for the second substitution due to potential deactivation of the ring by the electron-donating group installed in the first step.

Step-by-Step Methodology:

  • In a sealed microwave vial, combine Intermediate 1 (from Part A, 500 mg, 1.46 mmol, 1.0 eq) and cyclopropylamine (0.5 mL, 7.3 mmol, 5.0 eq).

  • Add n-Butanol (5 mL) as the solvent.

  • Seal the vial and heat the reaction mixture to 140 °C for 8 hours using a microwave reactor. Alternatively, conventional heating in a sealed tube can be used, but may require longer reaction times.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue directly by preparative HPLC or silica gel column chromatography (eluting with a gradient of 0-10% methanol in DCM) to afford the Final Product .

  • Characterize the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>97%).

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound core allows for systematic exploration of the SAR to enhance kinase inhibitory activity. The table below presents hypothetical data based on published findings for similar scaffolds to illustrate how modifications at the C5 and C7 positions can impact potency against a target kinase (e.g., a cancer-related kinase).

Compound IDC7-SubstituentC5-SubstituentTarget Kinase IC50 (nM)
I-1 4-(piperidin-1-yl)aniline-Cl850
FP-1 4-(piperidin-1-yl)anilineCyclopropylamine150
FP-2 4-(morpholino)anilineCyclopropylamine420
FP-3 4-(piperidin-1-yl)anilineMethylamine210
FP-4 3-fluoro-4-(piperidin-1-yl)anilineCyclopropylamine95

Interpretation:

  • Replacing the chlorine at C5 with a small amine (FP-1 vs. I-1) significantly improves potency, suggesting a favorable interaction in the corresponding pocket.

  • Changing the piperidine to a morpholine at the C7 substituent (FP-2 vs. FP-1) reduces activity, indicating the hydrophobic nature of the piperidine ring is preferred.

  • Introducing a fluorine atom on the aniline ring (FP-4) can further enhance potency, possibly through additional hydrogen bonding or electronic effects.

Mechanism of Action: Targeting the Kinase ATP Hinge Region

The synthesized pyrido[3,4-b]pyrazine derivatives are designed to function as Type I ATP-competitive kinase inhibitors. The core heterocycle acts as a scaffold that mimics the adenine portion of ATP. The nitrogen atoms within the pyridopyrazine ring are crucial for forming hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the ATP-binding pocket, physically blocking the entry of ATP and thereby inhibiting the phosphotransfer reaction.

G cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP_Site ATP Binding Pocket Hinge Hinge Region Inhibitor Pyrido[3,4-b]pyrazine Inhibitor Inhibitor->Hinge H-Bonds Block Blocks ATP Binding Inhibitor->Block ATP ATP ATP->Block Cannot Bind

Figure 2: Conceptual diagram of an inhibitor binding to the kinase hinge region.

Conclusion and Future Outlook

This compound is a powerful and efficient starting point for the synthesis of novel kinase inhibitors. The straightforward and robust SNAr chemistry allows for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships. The protocols and strategies outlined in this document provide a solid foundation for researchers in drug discovery to develop potent and selective inhibitors for various kinase targets.

Future work should focus on expanding the diversity of nucleophiles used at both the C5 and C7 positions and employing other modern synthetic methods, such as palladium-catalyzed cross-couplings, to introduce novel functionalities. A thorough understanding of the target kinase's crystal structure will enable rational, structure-based design to further optimize inhibitor potency and selectivity, ultimately leading to the development of next-generation targeted therapies.

References

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.Vertex Pharmaceuticals.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.Scientific Research Publishing (SCIRP).
  • Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38α Mitogen-Activated Protein Kinase Inhibitors.Journal of Medicinal Chemistry, ACS Publications.
  • Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors.MedChemComm, RSC Publishing.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.PubMed.
  • **Recent contributions of pyridazine as a privileged

Application Notes: The Versatile Scaffold of 5,7-Dichloropyrido[3,4-b]pyrazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of medicinal chemistry, the discovery of heterocyclic scaffolds that serve as effective templates for inhibitor design is a cornerstone of therapeutic advancement. The pyrido[3,4-b]pyrazine core, a nitrogen-rich bicyclic heterocycle, has emerged as a "privileged scaffold" due to its structural resemblance to the purine core of ATP, enabling it to effectively target the ATP-binding sites of various enzymes, particularly protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2]

This application note focuses on 5,7-dichloropyrido[3,4-b]pyrazine , a key intermediate that offers medicinal chemists a robust and versatile starting point for the synthesis of diverse compound libraries. The two chlorine atoms at the C5 and C7 positions act as reactive handles, allowing for sequential and regioselective functionalization through a variety of synthetic transformations. This guide provides an in-depth overview of the synthesis, reactivity, and application of this scaffold, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₃Cl₂N₃[3]
Molecular Weight 200.03 g/mol [4]
CAS Number 1379338-74-5[3]
Appearance Solid (Typical)-
Purity >97% (Typical)[4]
Storage Inert atmosphere, 2-8°C[5]

Safety & Handling: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Core Scaffold

While this compound is commercially available, understanding its synthesis provides insight into its chemistry and potential impurities. A common and effective strategy for constructing such chlorinated N-heteroaromatic systems involves a two-step process starting from a suitably substituted diamine precursor.

  • Condensation to form the dione: The synthesis begins with the condensation of a pyridine-3,4-diamine derivative with an oxalic acid equivalent, such as oxalyl chloride, to form the corresponding pyrido[3,4-b]pyrazine-5,7-dione.

  • Chlorination: The resulting dione is then treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base, to yield the target 5,7-dichloro derivative. This transformation replaces the hydroxyl groups of the enol tautomer of the dione with chlorine atoms.

A plausible synthetic route, based on established procedures for analogous heterocyclic systems, is outlined below.[2]

Synthesis_Workflow Start Pyridine-3,4,5-triamine Dione Pyrido[3,4-b]pyrazine-5,7-dione Intermediate Start->Dione 1. Oxalyl Chloride Acetic Acid, Reflux Final This compound (Target Scaffold) Dione->Final 2. POCl₃ 120°C

Caption: Proposed synthetic pathway for this compound.

Reactivity and Functionalization Strategies

The true utility of this compound lies in the reactivity of its two chlorine atoms. The electron-deficient nature of the pyridopyrazine ring system makes both the C5 and C7 positions susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This allows for the introduction of a wide array of amine, alcohol, and thiol nucleophiles, which are common pharmacophoric elements.

Causality of Reactivity: The nitrogen atoms within the bicyclic system act as powerful electron-withdrawing groups through both inductive and resonance effects. This polarization reduces the electron density at the carbon atoms bearing the chlorine leaving groups, making them highly electrophilic and thus primed for attack by nucleophiles.

Generally, the reactivity of the two chlorine atoms can be differentiated, allowing for selective mono-substitution by carefully controlling reaction conditions (e.g., temperature, stoichiometry of the nucleophile). This sequential functionalization is a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR).[5][6] Beyond SₙAr, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) are indispensable for introducing aryl, heteroaryl, and diverse amino groups.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibition

The pyrido[3,4-b]pyrazine scaffold has been successfully employed to generate potent inhibitors against a variety of cancer-related protein kinases.[7] A key strategy involves using the dichloro-scaffold to append specific moieties that can form critical interactions within the kinase ATP-binding pocket.

A notable example is the development of inhibitors where one of the chloro-positions is substituted with a "hinge-binding" amine, while the other is functionalized with a larger, often substituted, aniline group that occupies the solvent-exposed region of the active site.

Structure-Activity Relationship (SAR) Insights: A study by M.I. El-Gamal et al. explored a series of disubstituted pyrido[3,4-b]pyrazines and evaluated their inhibitory activity against a panel of kinases. Their work identified the 4-(piperidin-1-yl)aniline moiety as a key pharmacophoric group for potent kinase inhibition when attached to the pyridopyrazine core.[7]

The table below summarizes the IC₅₀ values for a representative compound from this class, showcasing its activity profile.

Kinase TargetIC₅₀ (µM) for a representative 5,8-disubstituted analogue
CDK2/cyclin A 0.98
CDK9/cyclin T1 0.35
GSK-3α/β 0.44
Haspin 0.33
Pim-1 >10
CK2 0.23
DYRK1A 0.16

Data adapted from El-Gamal, M.I., et al. (2016). Note: The reported compounds were 5,8-disubstituted isomers, but the SAR principles are highly relevant for derivatives of the 5,7-dichloro scaffold.

These findings underscore the potential of the scaffold. For instance, the high potency against DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) and CDK9 (Cyclin-dependent kinase 9) points towards potential applications in neurodegenerative diseases and oncology, respectively.

Targeting the RET Kinase Signaling Pathway: The Rearranged during Transfection (RET) receptor tyrosine kinase is another important target. Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[1] Inhibitors based on the pyrido[3,4-b]pyrazine scaffold can be designed to block the ATP-binding site of RET, thereby inhibiting its downstream signaling and arresting tumor cell proliferation and survival.

RET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS PI3K PI3K RET->PI3K Ligand GDNF-GFRα Ligand Complex Ligand->RET Binds & Dimerizes Inhibitor Pyridopyrazine Inhibitor Inhibitor->RET Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Gene Gene Expression TF->Gene Regulates Proliferation Cell Proliferation, Survival, Growth Gene->Proliferation Leads to

Caption: The RET signaling pathway and the inhibitory action of a pyridopyrazine-based drug.[1][4][8][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key functionalization of this compound. These are generalized procedures that should be optimized for specific substrates.

Protocol 1: Mono-Amination via Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes the selective mono-substitution at one of the chloro positions with an amine nucleophile, a critical first step in building a kinase inhibitor library.

Objective: To synthesize 7-chloro-5-(substituted-amino)pyrido[3,4-b]pyrazine.

Materials:

  • This compound (1.0 eq)

  • Desired amine nucleophile (e.g., 4-(piperidin-1-yl)aniline) (1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Standard glassware for anhydrous reactions under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15 minutes.

  • Reagent Addition: Add anhydrous DMF via syringe to dissolve the starting material. Add the amine nucleophile (1.0-1.2 eq) followed by DIPEA (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 80-100°C. The causality for heating is to provide sufficient activation energy to overcome the barrier for the formation of the Meisenheimer complex intermediate, which is characteristic of the SₙAr mechanism.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction typically shows the consumption of the starting material and the appearance of a new, more polar spot corresponding to the mono-substituted product. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice-water, which will often precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure mono-aminated product.

Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the remaining chloro-position with a boronic acid, allowing for the introduction of aryl or heteroaryl groups.

Objective: To synthesize a 5-amino-7-arylpyrido[3,4-b]pyrazine derivative.

Materials:

  • Mono-aminated chloropyridopyrazine from Protocol 1 (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Standard glassware for anhydrous/degassed reactions

Procedure:

  • Setup: To a round-bottom flask, add the mono-aminated starting material (1.0 eq), the boronic acid (1.5 eq), the base (3.0 eq), and the palladium catalyst (0.05-0.10 eq).

  • Inert Atmosphere: Seal the flask with a septum and degas the system by evacuating and backfilling with nitrogen or argon three times. This step is critical as the Pd(0) active catalyst is sensitive to oxidation by air.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the final disubstituted product.

Functionalization_Workflow Start 5,7-Dichloropyrido [3,4-b]pyrazine Mono 7-Chloro-5-(amino)pyrido [3,4-b]pyrazine Start->Mono Protocol 1: SₙAr (Amine, Base, Heat) DiSub 5-(Amino)-7-(aryl)pyrido [3,4-b]pyrazine Mono->DiSub Protocol 2: Suzuki Coupling (Boronic Acid, Pd Catalyst, Base)

Caption: Stepwise functionalization workflow for the pyridopyrazine scaffold.

Conclusion

This compound stands as a powerful and versatile building block in the medicinal chemist's toolkit. Its predictable reactivity, centered on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provides a reliable platform for the synthesis of diverse libraries of compounds. The demonstrated success of the broader pyrido[3,4-b]pyrazine scaffold in generating potent kinase inhibitors validates its use as a privileged structure. By leveraging the protocols and insights provided in this guide, researchers can efficiently explore the chemical space around this core, accelerating the discovery of novel therapeutic agents for a range of human diseases.

References

  • El-Gamal, M.I., et al. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm. Available at: [Link]

  • The RET receptor tyrosine kinase signaling pathway and oncogenic signal activation. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). National Institutes of Health (NIH). Available at: [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. (2025). National Institutes of Health (NIH). Available at: [Link]

  • Molecular mechanisms of RET activation. (n.d.). ResearchGate. Available at: [Link]

  • RET signaling pathway and RET inhibitors in human cancer. (2022). Frontiers. Available at: [Link]

  • 5,7-Dichloropyrido(3,4-b)pyrazine. (n.d.). PubChem. Available at: [Link]

  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. Available at: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2020). MDPI. Available at: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2016). PubMed. Available at: [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). PubMed. Available at: [Link]

  • Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue. (n.d.). ResearchGate. Available at: [Link]

  • Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. (2003). PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. (2005). PubMed. Available at: [Link]

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2020). National Institutes of Health (NIH). Available at: [Link]

  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. (2024). PubMed. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2023). MDPI. Available at: [Link]

  • Sequential nucleophilic substitution on halogenated triazines, pyrimidines, and purines: a novel approach to cyclic peptidomimetics. (2001). PubMed. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed. Available at: [Link]

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][7][10]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. (2021). National Institutes of Health (NIH). Available at: [Link]

  • 2,3-dichloropyridine synthesis method. (n.d.). Google Patents.
  • Regioselective Cross-Coupling Reactions and Nucleophilic Aromatic Substitutions on a 5,7-Dichloropyrido[4,3-d]pyrimidine Scaffold. (2015). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Novel Agrochemicals Using 5,7-Dichloropyrido[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[3,4-b]pyrazine Scaffold as a Privileged Structure in Agrochemical Discovery

The relentless demand for increased agricultural productivity, coupled with the ever-evolving challenge of resistance in weeds, pests, and pathogens, necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. In the vast landscape of heterocyclic chemistry, nitrogen-containing scaffolds have consistently proven to be a fertile ground for the discovery of potent and selective bioactive molecules. The pyrido[3,4-b]pyrazine core, a fused heterocyclic system, presents a compelling starting point for the development of next-generation agrochemicals.[1] Its unique electronic properties and rigid framework offer a versatile platform for the introduction of a wide array of functional groups, enabling the fine-tuning of biological activity and physicochemical properties.

This guide provides a comprehensive overview of the synthetic utility of 5,7-Dichloropyrido[3,4-B]pyrazine as a key building block for the creation of novel agrochemical candidates. We will delve into the fundamental reactivity of this scaffold, providing detailed, field-proven protocols for its functionalization. Furthermore, we will explore the rationale behind targeting specific agrochemical applications based on the known bioactivities of related heterocyclic systems and outline robust screening methodologies to identify promising lead compounds.

Core Chemistry: Harnessing the Reactivity of this compound

The two chlorine atoms on the this compound ring are the primary handles for synthetic elaboration. Their susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions allows for the systematic construction of diverse chemical libraries. The inherent electronic asymmetry of the pyridopyrazine ring system suggests that the two chlorine atoms may exhibit differential reactivity, a feature that can be exploited for selective mono-functionalization.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The electron-deficient nature of the pyridopyrazine ring facilitates nucleophilic attack, making SNAr a robust method for introducing a variety of substituents at the 5- and 7-positions. This approach is particularly valuable for the synthesis of derivatives bearing amine, ether, and thioether linkages, which are common motifs in bioactive molecules.

Rationale: The introduction of amino, alkoxy, and alkylthio groups can significantly impact a molecule's polarity, hydrogen bonding capacity, and metabolic stability. These modifications are crucial for optimizing a candidate agrochemical's uptake, translocation within the target organism, and interaction with its biological target.

Protocol 1: Synthesis of 5,7-Diaminopyrido[3,4-b]pyrazine Derivatives

This protocol details the synthesis of disubstituted aminopyrido[3,4-b]pyrazines, which can serve as precursors to a wide range of agrochemical candidates, including potential herbicides and fungicides.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., piperidine, morpholine, aniline derivatives)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired amine (2.5 - 3.0 eq).

  • Add anhydrous DMF or DMSO to dissolve the reactants.

  • Add a suitable base such as K2CO3 (3.0 eq) or DIPEA (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the collected solid or the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Expected Outcome and Data Interpretation:

EntryAmineBaseTemperature (°C)Time (h)Yield (%)
1PiperidineK2CO31001285
2MorpholineDIPEA1101082
34-FluoroanilineK2CO31201875

Yields are representative and may vary depending on the specific amine and reaction conditions.

Protocol 2: Synthesis of 5,7-Dialkoxy- and 5,7-Bis(alkylthio)pyrido[3,4-b]pyrazine Derivatives

This protocol outlines the synthesis of ether and thioether derivatives, which are prevalent in many commercial pesticides.

Materials:

  • This compound

  • Desired alcohol or thiol

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the desired alcohol or thiol (2.5 eq) and anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (60% dispersion in mineral oil, 2.5 eq) or t-BuOK (2.5 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to generate the corresponding alkoxide or thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of SNAr Reaction Pathway

SNAr_Pathway Start This compound Intermediate Meisenheimer-like Intermediate Start->Intermediate + Nu- Nucleophile Nucleophile (NuH) (e.g., R2NH, ROH, RSH) Nucleophile->Intermediate Deprotonation Base Base Base->Nucleophile Product 5,7-Disubstituted Product Intermediate->Product - Cl-

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[2][3] Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce aryl, heteroaryl, amino, and alkynyl moieties onto the pyrido[3,4-b]pyrazine scaffold.

Rationale: The introduction of (hetero)aryl groups via Suzuki coupling can lead to compounds with herbicidal or fungicidal activity by mimicking the structures of known agrochemicals. Buchwald-Hartwig amination provides an alternative and often milder route to amino derivatives. Sonogashira coupling allows for the incorporation of alkynyl groups, which can act as reactive handles for further derivatization or contribute directly to biological activity.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5,7-Diarylpyrido[3,4-b]pyrazines

This protocol describes a general procedure for the synthesis of diaryl-substituted pyridopyrazines, a structural motif found in some commercial herbicides.

Materials:

  • This compound

  • Desired aryl- or heteroarylboronic acid or ester (2.5 - 3.0 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3) (3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (2.5 eq), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the base (e.g., K2CO3, 3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (N2 or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the residue by column chromatography to afford the desired diaryl product.

Expected Outcome and Data Interpretation:

EntryBoronic AcidCatalystBaseYield (%)
1Phenylboronic acidPd(PPh3)4K2CO378
24-Methoxyphenylboronic acidPdCl2(dppf)Cs2CO385
3Thiophen-2-ylboronic acidPd(PPh3)4K2CO372

Yields are representative and may vary based on specific substrates and reaction conditions.

Visualization of Cross-Coupling Workflow

CrossCoupling_Workflow Start This compound Reaction_Setup Reaction Setup: - Pd Catalyst - Ligand (optional) - Base - Solvent Start->Reaction_Setup Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) Coupling_Partner->Reaction_Setup Heating Heating (Conventional or Microwave) Reaction_Setup->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Functionalized Product Purification->Product Agrochemical_Pipeline Start This compound Synthesis Chemical Synthesis (SNAr, Cross-Coupling) Start->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening Library->Screening Herbicidal Herbicidal Assays Screening->Herbicidal Fungicidal Fungicidal Assays Screening->Fungicidal Insecticidal Insecticidal Assays Screening->Insecticidal Hit_ID Hit Identification Herbicidal->Hit_ID Fungicidal->Hit_ID Insecticidal->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Agrochemical Candidate Lead_Opt->Candidate

References

Application Notes & Protocols: 5,7-Dichloropyrido[3,4-b]pyrazine as a Versatile Building Block for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[3,4-b]pyrazine Core

The pyrido[3,4-b]pyrazine scaffold, a nitrogen-rich heterocyclic system, has emerged as a cornerstone in the design of novel materials for organic electronics.[1] Its intrinsic electron-deficient nature, arising from the presence of three nitrogen atoms within the fused ring system, makes it an exceptional acceptor (A) unit for creating donor-acceptor (D-A) type functional molecules. The subject of this guide, 5,7-Dichloropyrido[3,4-b]pyrazine , represents a particularly strategic starting material. The two chlorine atoms at the 5- and 7-positions are not merely passive substituents; they are highly reactive handles that provide chemists with precise control over the molecule's final structure and electronic properties.

Through well-established palladium-catalyzed cross-coupling reactions, these chloro-groups can be substituted with a vast array of functional moieties. This modularity allows for the systematic tuning of critical material properties, including:

  • HOMO/LUMO Energy Levels: Essential for optimizing charge injection and transport in devices.

  • Optical Band Gap: Dictates the absorption and emission characteristics, allowing for color tuning from blue to red.[2][3][4]

  • Intramolecular Charge Transfer (ICT): A key phenomenon in D-A molecules that governs their photophysical behavior.[2][3][4]

  • Solid-State Morphology: Influences charge mobility and device efficiency.

This guide provides an in-depth exploration of this compound, detailing its properties, functionalization protocols, and applications in cutting-edge organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Core Compound: Physicochemical & Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
IUPAC Name This compound[5][6]
CAS Number 1379338-74-5[5][6][7]
Molecular Formula C₇H₃Cl₂N₃[5][8]
Molecular Weight 200.02 g/mol [5]
Appearance Yellow to light brownish powder[1]
Purity Typically ≥97%[6]
Storage Inert atmosphere, 2-8°C[7]

Safety Profile: this compound is associated with the following hazard statements.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Synthetic Functionalization: Gateway to Novel Materials

The true power of this compound lies in its capacity for selective functionalization via palladium-catalyzed cross-coupling reactions. The two chlorine atoms can be substituted sequentially or simultaneously, enabling the synthesis of both symmetric (D-A-D) and asymmetric (D-A-D') architectures.

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald stille Stille Coupling (C-C Bond Formation) start->stille product_cc Aryl/Vinyl Substituted (e.g., for OPVs, OFETs) suzuki->product_cc product_cn Amine Substituted (e.g., for OLEDs, Hole Transport) buchwald->product_cn stille->product_cc

Caption: Key cross-coupling pathways for functionalizing the core scaffold.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, ideal for attaching aryl or vinyl groups to the pyridopyrazine core.[9][10] This is a cornerstone reaction for synthesizing sensitizers for dye-sensitized solar cells (DSSCs) and active layer materials for OPVs.

Rationale: This reaction is favored for its mild conditions, tolerance to a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.[9] The inorganic by-products are non-toxic and easily removed.[9]

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.2-2.5 eq. for disubstitution), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Reagent Addition: Add a base, typically an aqueous solution of 2 M Na₂CO₃ or K₂CO₃ (3-4 eq.).

  • Solvent System: Introduce a degassed solvent system. A mixture of an organic solvent and water (e.g., DME/water, Toluene/water, or Dioxane/water) is commonly used.[9][11]

  • Inert Atmosphere: Seal the flask, and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-48 hours.[9]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for creating carbon-nitrogen bonds, allowing for the introduction of various amine-containing donor groups.[12][13] This reaction is fundamental to creating the D-A-D architectures widely used in OLED emitters.[2][3]

Rationale: This palladium-catalyzed reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance, replacing harsher, more traditional methods.[12] The choice of phosphine ligand is critical and can be tuned to optimize reactivity for specific substrates.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with this compound (1.0 eq.), the desired amine (2.2-2.5 eq.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., Xantphos, X-Phos).[13][14]

  • Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu).[13]

  • Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to reflux (typically 90-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with water or a saturated NH₄Cl solution. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate. Purify the residue via column chromatography to obtain the desired N-arylated product.

Applications in Organic Electronic Devices

The functionalized derivatives of this compound are high-performance materials tailored for specific electronic applications.

Organic Light-Emitting Diodes (OLEDs)

By coupling electron-donating amines (like carbazole, diphenylamine, or phenothiazine) to the electron-accepting pyridopyrazine core, potent D-A-D emitters are formed.[2][15] These materials often exhibit strong Intramolecular Charge Transfer (ICT), leading to efficient light emission.[3][4]

Key Advantages:

  • Color Tunability: The emission color can be precisely tuned from blue to orange and red by varying the strength of the donor amine.[2][3][16]

  • High Thermal Stability: Materials based on this core often show high decomposition temperatures, which is crucial for device longevity.[2]

  • Aggregation-Induced Emission (AIE): Some derivatives exhibit AIE, a phenomenon where molecules are non-emissive in solution but become highly emissive in the aggregated or solid state.[2][3][4] This overcomes the common problem of aggregation-caused quenching (ACQ) and is highly desirable for efficient solid-state devices.[3]

G cluster_OLED OLED Device Stack Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) (Pyridopyrazine Derivative) EML->ETL light Light Emission (hν) HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode charge_e Electrons (e⁻) charge_h Holes (h⁺)

Caption: Schematic structure of a typical multilayer OLED device.

Organic Photovoltaics (OPVs) & Dye-Sensitized Solar Cells (DSSCs)

The strong electron-accepting nature of the pyridopyrazine core makes it an excellent component for organic photosensitizers.[17][18] In a typical D-π-A design, a donor unit is connected to the pyridopyrazine acceptor via a π-conjugated spacer.

Performance Tuning:

  • Absorption Spectrum: Attaching different donors and π-spacers extends the π-conjugation, leading to a red-shift in the absorption spectrum and a lower HOMO-LUMO gap, which is beneficial for harvesting more solar photons.

  • Charge Recombination: The introduction of bulky donor groups can act as an insulating layer, inhibiting charge recombination at the semiconductor/electrolyte interface and improving the open-circuit voltage (Voc).[18]

G cluster_DSSC DSSC Working Principle TiO2 TiO₂ Nanoparticles Sensitizer Adsorbed FTO_Anode FTO Anode TiO2->FTO_Anode 2. Electron Injection Electrolyte Electrolyte (I⁻/I₃⁻ Redox Couple) Electrolyte->TiO2 5. Dye Regeneration Light Sunlight (hν) Light->TiO2 1. Photon Absorption & Exciton Generation Load External Load Pt_Cathode Pt Cathode Load->Pt_Cathode FTO_Anode->Load 3. Electron Flow Pt_Cathode->Electrolyte 4. Redox Regeneration at Cathode

Caption: Workflow of charge generation and transport in a DSSC.

Summary of Material Properties

The table below summarizes typical optoelectronic properties achieved with functionalized pyridopyrazine derivatives, demonstrating their tunability.

Derivative TypeDonor GroupHOMO (eV)LUMO (eV)Band Gap (eV)Emission Max (nm)ApplicationRef
D-A-DDiphenylamine-5.34 to -5.97-3.61 to -3.701.67 - 2.36486 - 624 (Blue to Red)OLEDs[2][3][4]
D-A-DCarbazole-5.35-3.46~1.89~582 (Orange)OLEDs[16]
D-π-ATriphenylamine----DSSCs[18]
D-π-AIndoline----DSSCs[18]

Conclusion and Future Outlook

This compound is far more than a simple chemical; it is a powerful and versatile platform for innovation in organic electronics. Its robust chemistry, centered around palladium-catalyzed cross-coupling reactions, provides an accessible and reliable route to a vast chemical space of high-performance D-A materials. The ability to rationally design molecules with tailored photophysical and electrochemical properties has already led to significant advancements in OLED and OPV technologies.

Future research will likely focus on developing new catalytic systems for even more precise and efficient functionalization, exploring novel donor and acceptor combinations to push the boundaries of device performance, and leveraging these materials in emerging areas like organic field-effect transistors (OFETs), sensors, and theranostics. The foundational role of the this compound core ensures it will remain a subject of intense scientific and industrial interest for years to come.

References

  • PubChem. (n.d.). 5,7-Dichloropyrido(3,4-b)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wéber, C., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Bosiak, M. J., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H3Cl2N3). Retrieved from [Link]

  • Semantic Scholar. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. Retrieved from [Link]

  • Santos, P. F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from [Link]

  • MDPI. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Retrieved from [Link]

  • MDPI. (2022). Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. Retrieved from [Link]

  • Bagryanskaya, I. Y., et al. (2022). Structures of reaction products of 5,6-dichlorofurazano[3,4-b]pyrazine with R-hydrazines. Mendeleev Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • ResearchGate. (2020). D−A Based 2,3‐di(pyridin‐2‐yl)pyrido[2,3‐b]pyrazine Amine derivatives as Blue‐Orange Emitting Materials: Tuning of Opto‐electrochemical and Theoretical properties. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • PubMed. (2007). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Retrieved from [Link]

  • MDPI. (2021). Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). New pyrido[3,4-b]pyrazine-based sensitizers for efficient and stable dye-sensitized solar cells. Retrieved from [Link]

  • PubMed. (2015). Comparative study on pyrido[3,4-b]pyrazine-based sensitizers by tuning bulky donors for dye-sensitized solar cells. Retrieved from [Link]

  • PubMed Central. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Retrieved from [Link]

  • Semantic Scholar. (2020). Tuning the performance of pyrido[4,3-b]pyrazine-EDOT hybrid polymers for use as neutral green electrochromic materials. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Retrieved from [Link]

  • Beilstein Journals. (2020). Phenotellurazine redox catalysts: elements of design for radical cross-dehydrogenative coupling reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Retrieved from [Link]

  • ResearchGate. (2022). Comprehensive Study of Pyrido[3,4-b]pyrazine-Based D-pi-a Copolymer for Efficient Polymer Solar Cells | Request PDF. Retrieved from [Link]

  • PubMed. (1987). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study. Retrieved from [Link]

Sources

Application Note & Protocol: A Proposed Synthesis of 5-amino-7-chloro-pyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-level protocol for a proposed synthesis of 5-amino-7-chloro-pyrido[3,4-b]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Pyrido[3,4-b]pyrazines are recognized as key intermediates in the development of therapeutic agents, particularly for neurological disorders and as kinase inhibitors.[1] This guide outlines a plausible two-step synthetic pathway, commencing with the synthesis of the pyrido[3,4-b]pyrazine core via a condensation reaction, followed by a proposed regioselective amination. The protocol is designed to be self-validating, with explanations for the causality behind experimental choices, and is grounded in established chemical principles, supported by authoritative references.

Introduction

The pyrido[3,4-b]pyrazine nucleus is a vital heterocyclic motif in the design of biologically active molecules.[2] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions with biological targets. The specific substitution pattern of an amino group at the 5-position and a chloro group at the 7-position is anticipated to provide a valuable platform for further functionalization and the exploration of structure-activity relationships (SAR) in drug discovery programs. This document details a proposed synthetic route to access this important scaffold, providing a foundation for its use in the synthesis of novel pharmaceutical candidates.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two main stages:

  • Formation of the Pyrido[3,4-b]pyrazine Core: Condensation of a commercially available substituted diaminopyridine with glyoxal to construct the pyrazine ring.

  • Regioselective Amination: Introduction of the amino group at the 5-position of the pyrido[3,4-b]pyrazine core.

Synthesis of 5-amino-7-chloro-pyrido[3,4-b]pyrazine cluster_0 Step 1: Synthesis of 7-chloro-pyrido[3,4-b]pyrazine cluster_1 Step 2: Proposed Amination 2,3-diamino-5-chloropyridine Reaction1 Condensation (Ethanol, Reflux) 2,3-diamino-5-chloropyridine->Reaction1 Glyoxal Glyoxal->Reaction1 7-chloro-pyrido[3,4-b]pyrazine 7-chloro-pyrido[3,4-b]pyrazine_2 Reaction1->7-chloro-pyrido[3,4-b]pyrazine Sodium_Amide NaNH2 Reaction2 Chichibabin-type Amination Sodium_Amide->Reaction2 Target_Molecule Reaction2->Target_Molecule

Caption: Proposed two-step synthesis of 5-amino-7-chloro-pyrido[3,4-b]pyrazine.

Experimental Protocols

Part 1: Synthesis of 7-chloro-pyrido[3,4-b]pyrazine

Principle: The formation of the pyrazine ring is achieved through the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. This is a well-established method for the synthesis of pyrazines and related heterocyclic systems.[3][4] In this protocol, 2,3-diamino-5-chloropyridine is reacted with glyoxal.

Materials and Reagents:

Reagent/MaterialPuritySupplierCAS Number
2,3-Diamino-5-chloropyridine97%Sigma-Aldrich25710-20-7
Glyoxal (40% solution in water)-Sigma-Aldrich107-22-2
Ethanol (anhydrous)99.5%Sigma-Aldrich64-17-5
Sodium sulfate (anhydrous)≥99%Sigma-Aldrich7757-82-6
Diethyl ether≥99%Sigma-Aldrich60-29-7

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diamino-5-chloropyridine (10.0 g, 69.6 mmol).

  • Add 150 mL of anhydrous ethanol to the flask and stir the mixture to dissolve the starting material.

  • To the stirred solution, add a 40% aqueous solution of glyoxal (10.1 mL, 83.5 mmol) dropwise over a period of 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude solid in 100 mL of ethyl acetate and wash with 50 mL of brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (10% to 50%) to afford 7-chloro-pyrido[3,4-b]pyrazine as a solid.

Expected Yield: 70-80%.

Part 2: Proposed Synthesis of 5-amino-7-chloro-pyrido[3,4-b]pyrazine

Principle: This step proposes the direct amination of the 7-chloro-pyrido[3,4-b]pyrazine at the 5-position. The pyrazine ring is electron-deficient, which can activate the C-H bonds towards nucleophilic attack, particularly in the presence of a strong base and nucleophile like sodium amide. This proposed transformation is analogous to the Chichibabin amination reaction, which is a classic method for the amination of electron-deficient nitrogen heterocycles. While typically applied to pyridines, its principles can be extended to other electron-poor systems.

Materials and Reagents:

Reagent/MaterialPuritySupplierCAS Number
7-chloro-pyrido[3,4-b]pyrazine-(From Step 1)-
Sodium amide (NaNH₂)98%Sigma-Aldrich7782-92-5
Anhydrous N,N-Dimethylformamide (DMF)99.8%Sigma-Aldrich68-12-2
Ammonium chloride (saturated aq. sol.)--12125-02-9

Procedure:

  • Caution: Sodium amide is highly reactive and pyrophoric. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 7-chloro-pyrido[3,4-b]pyrazine (5.0 g, 29.8 mmol).

  • Add 50 mL of anhydrous DMF and stir to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Under a positive pressure of nitrogen, carefully add sodium amide (2.33 g, 59.6 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C.

  • Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-amino-7-chloro-pyrido[3,4-b]pyrazine.

Expected Yield: The yield for this proposed step is theoretical and would require experimental optimization.

Quantitative Data Summary

StepStarting MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)ReagentMolar Mass ( g/mol )AmountMoles (mmol)ProductMolar Mass ( g/mol )Theoretical Yield (g)
12,3-Diamino-5-chloropyridine143.5810.069.6Glyoxal (40% aq.)58.0410.1 mL83.57-chloro-pyrido[3,4-b]pyrazine167.5811.66
27-chloro-pyrido[3,4-b]pyrazine167.585.029.8Sodium amide39.012.33 g59.65-amino-7-chloro-pyrido[3,4-b]pyrazine182.605.44

References

  • Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, RSC Publishing.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
  • 7-Chloropyrido[4,3-b]pyrazine. African Rock Art.
  • Nucleophilic arom
  • Synthetic method of 2-amino-3,5-dichloropyridine.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Amination of chloropyrazine and 2-chloropyrimidine.
  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, RSC Publishing.
  • 2,3-DIAMINO-5-CHLOROPYRIDINE. Research Scientific.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing.
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
  • 2,3-Diamino-5-chloropyridine 97 25710-20-7. Sigma-Aldrich.
  • Process for producing 2,3-diamino-6-methoxypyridine.
  • Amination products of chloropyrazine and 2-chloropyrimidine.
  • Pyrido[3,4-b]pyrazine. Chem-Impex.
  • Pyrido[3,4-b]pyrazine | C7H5N3 | CID 638007. PubChem.
  • 5-Chloropyrido[3,4-b]pyrazine | 214045-82-6. Sigma-Aldrich.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
  • 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity rel
  • o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. European Journal of Organic Chemistry.
  • A Re-Examination of the Reaction of 3,4-Diamino[1][5][6]oxadiazole with Glyoxal. ACS Publications.

  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PMC - PubMed Central.
  • ChemInform Abstract: A Re-Examination of the Reaction of 3,4-Diamino[1][5][6]oxadiazole with Glyoxal. ResearchGate.

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Application Notes & Protocols: Strategic Derivatization of 5,7-Dichloropyrido[3,4-B]pyrazine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrido[3,4-b]pyrazine Scaffold

The pyrido[3,4-b]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique arrangement of nitrogen atoms imparts favorable physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition by biological targets.[1] This scaffold serves as a foundational building block in the synthesis of novel therapeutic agents, particularly in the domain of oncology, where it is a key component of numerous protein kinase inhibitors.[2][3]

5,7-Dichloropyrido[3,4-b]pyrazine (CAS: 1379338-74-5) is a highly versatile starting material that enables the systematic exploration of chemical space around this core.[4][5] The presence of two reactive chlorine atoms at the C5 and C7 positions allows for programmed and selective functionalization. This document provides a detailed guide for researchers, outlining robust experimental procedures for the derivatization of this key intermediate through two powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Core Reagent: Physicochemical Properties & Reactivity Profile

Before proceeding to derivatization, understanding the properties of the starting material is essential.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 1379338-74-5[4][5]
Molecular Formula C₇H₃Cl₂N₃[4][5]
Molecular Weight 200.03 g/mol [4][5]
Purity Typically ≥97%[4]
Appearance Off-white to yellow solid

The electron-deficient nature of the fused pyridine and pyrazine rings significantly activates the C-Cl bonds towards nucleophilic attack.[6][7] This electronic feature is the cornerstone of its utility. While both chlorine atoms are reactive, their electronic environments are not identical, which can be exploited to achieve regioselective mono-substitution under carefully controlled conditions before proceeding to a second, different substitution.

Experimental Workflows: Key Derivatization Strategies

The derivatization of this compound can be logically approached through distinct reaction pathways to achieve desired structural diversity.

G cluster_snar SNAr Pathway cluster_suzuki Suzuki Pathway start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH₂, R-OH (Nucleophiles) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Ar-B(OH)₂ (Boronic Acids) mono_snar Mono-Substituted Intermediate (e.g., 5-Amino-7-chloro...) snar->mono_snar Controlled Stoichiometry mono_suzuki Mono-Arylated Intermediate (e.g., 5-Aryl-7-chloro...) suzuki->mono_suzuki Ligand/Condition Control di_snar Di-Substituted Product (e.g., 5,7-Diamino...) mono_snar->di_snar Excess Nucleophile or Harsher Conditions di_suzuki Di-Arylated Product (e.g., 5,7-Diaryl...) mono_suzuki->di_suzuki Excess Boronic Acid or Second Coupling

Caption: General derivatization workflows for this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This method is fundamental for introducing nitrogen and oxygen nucleophiles. The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate, whose formation is favored by the electron-withdrawing nature of the heterocyclic core.[6][8]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO or DMF are chosen because they can solvate the cationic counter-ion without interfering with the nucleophile, thus accelerating the reaction.

  • Temperature: Higher temperatures are often required to overcome the activation energy associated with disrupting the aromaticity of the ring during the formation of the Meisenheimer intermediate.[7]

  • Stoichiometry: Precise control over the nucleophile-to-substrate ratio is the primary tool for achieving mono-substitution. Using 1.0-1.2 equivalents of the nucleophile typically favors the mono-adduct. Excess nucleophile and elevated temperatures will drive the reaction to di-substitution.

Detailed Step-by-Step Protocol (Mono-amination with Piperidine):

  • Reagent Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq., e.g., 200 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO, 5 mL). Stir the mixture until the solid is fully dissolved.

  • Nucleophile Addition: Add piperidine (1.1 eq., 1.1 mmol, 109 µL) to the solution dropwise at room temperature.

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq., 1.5 mmol, 261 µL) to scavenge the HCl byproduct.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 25 mL) to remove residual DMSO and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-substituted product.

Nucleophile ExampleStoichiometryTypical ConditionsExpected Major Product
Aniline1.2 eq.DMSO, K₂CO₃, 120 °CMono-anilino derivative
Piperidine1.1 eq.DMF, DIPEA, 90 °CMono-piperidino derivative
Sodium Methoxide2.5 eq.Methanol, 65 °C (reflux)Di-methoxy derivative
Morpholine> 2.2 eq.NMP, 140 °CDi-morpholino derivative
Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming C-C bonds, enabling the introduction of a vast array of aryl, heteroaryl, and vinyl substituents.[9][10]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. A phosphine ligand (e.g., PPh₃, XPhos) is required to stabilize the palladium center and facilitate the steps of the catalytic cycle.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[10]

  • Solvent System: The reaction is often performed in a two-phase solvent system, such as dioxane/water or DME/water, to dissolve both the organic-soluble halide and the water-soluble inorganic base.[9]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

SuzukiCycle cluster_0 Catalytic Cycle A Ar-X (Pyridopyrazine-Cl) pd_complex Ar-Pd(II)-X(L₂) A->pd_complex B Ar'-B(OH)₂ pd_trans Ar-Pd(II)-Ar'(L₂) B->pd_trans Base C Ar-Ar' pd0 Pd(0)L₂ pd0->pd_complex Oxidative Addition pd_complex->pd_trans Transmetalation pd_trans->C pd_trans->pd0 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol (Mono-arylation with Phenylboronic Acid):

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 eq., e.g., 200 mg, 1.0 mmol), Phenylboronic acid (1.2 eq., 1.2 mmol, 146 mg), and a base such as sodium carbonate (Na₂CO₃) (2.5 eq., 2.5 mmol, 265 mg).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq., 0.05 mmol, 58 mg).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed solvents via syringe. A typical system is a 4:1 mixture of 1,4-Dioxane and Water (10 mL total).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 8-16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 25 mL) and then brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 5-phenyl-7-chloropyrido[3,4-b]pyrazine.

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)
Phenylboronic AcidPd(PPh₃)₄ (5%)Na₂CO₃Dioxane/H₂O90
Thiophene-2-boronic acidPdCl₂(dppf) (3%)K₂CO₃DME85
4-Methoxyphenylboronic acidPd(OAc)₂ (2%), SPhos (4%)K₃PO₄Toluene/H₂O100
Pyridine-3-boronic acidPd(PPh₃)₄ (5%)Cs₂CO₃Dioxane/H₂O95

Conclusion and Future Directions

The protocols described herein provide a robust and validated foundation for the synthesis of diverse libraries based on the this compound scaffold. The sequential and selective application of SNAr and Suzuki-Miyaura reactions allows for the creation of disubstituted derivatives with distinct functionalities at the C5 and C7 positions (e.g., a C5-amine and a C7-aryl group). This strategic functionalization is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles in drug development programs.

References

  • Antoine, M., Schuster, T., Seipelt, I., Aicher, B., Teifel, M., Günther, E., Gerlach, M., & Marchand, P. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 7(2), 224-229.
  • Gong, Y., Xiang, M., Fan, L., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(14), 5393.
  • Chem-Impex International. Pyrido[3,4-b]pyrazine Product Page.
  • Advanced ChemBlocks Inc. This compound Product Page.
  • PubChem. 5,7-Dichloropyrido(3,4-b)pyrazine Compound Summary.
  • Alves, M. J., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. Molecules, 23(11), 2959.
  • St. John-Campbell, S., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(32), 12858–12866.
  • BenchChem.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
  • Stevens, E. (2019).
  • Osorio-Lizarazo, D., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 27(23), 8234.

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Application Notes and Protocols: 5,7-Dichloropyrido[3,4-B]pyrazine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrido[3,4-b]pyrazine Core

The pyrido[3,4-b]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest in both medicinal chemistry and materials science.[1] Its inherent electron-deficient nature, a consequence of the presence of three nitrogen atoms within the fused aromatic rings, makes it an excellent building block for a variety of functional organic materials.[2] This electron-withdrawing character is a key attribute for applications in optoelectronics, where precise control over molecular orbital energy levels is paramount.

This guide focuses on a particularly valuable derivative: 5,7-Dichloropyrido[3,4-b]pyrazine . The two chlorine atoms on the pyrazine ring are not merely passive substituents; they are highly reactive handles that can be readily displaced through a variety of modern cross-coupling reactions. This allows for the strategic introduction of a wide range of functional groups, enabling the synthesis of novel π-conjugated small molecules and polymers with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

Core Synthetic Methodologies: Functionalization via Cross-Coupling

The true potential of this compound as a building block is unlocked through palladium-catalyzed cross-coupling reactions. The chlorine atoms at the 5 and 7 positions serve as versatile leaving groups for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The two most critical transformations for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[3] This reaction is instrumental in synthesizing diaryl- or diheteroaryl-substituted pyrido[3,4-b]pyrazines, which can serve as the core of emissive materials or electron transporters in OLEDs.

Causality of Protocol Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) complex. Alternatively, a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand can be used; the Pd(II) is reduced in situ to Pd(0). The choice of ligand is crucial; bulky, electron-rich phosphine ligands like XPhos or SPhos can enhance the rates of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope, especially with less reactive aryl chlorides.[4]

  • Base: A base is required to activate the organoboron species in the transmetalation step. An inorganic base like K₂CO₃ or Cs₂CO₃ is commonly used in a mixed aqueous-organic solvent system. The choice of base can influence the reaction rate and selectivity.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically employed to dissolve both the organic and inorganic reagents.

Protocol 1: Synthesis of 5,7-Diarylpyrido[3,4-b]pyrazines via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3-4 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2 eq.), K₂CO₃ (3.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5,7-diarylpyrido[3,4-b]pyrazine.[5]

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) - Pd(PPh₃)₄ inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvents (Dioxane/H₂O) inert->solvent heat Heat with Stirring (80-100 °C, 12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup chromatography Column Chromatography workup->chromatography product Isolated 5,7-Diaryl Product chromatography->product

Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[6] This reaction is particularly useful for synthesizing donor-acceptor-donor (D-A-D) type molecules, where electron-donating amine groups are attached to the electron-accepting pyrido[3,4-b]pyrazine core.[7] Such molecules often exhibit strong intramolecular charge transfer (ICT) and are promising candidates for emissive materials in OLEDs.

Causality of Protocol Choices:

  • Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is required. A combination of a Pd(II) precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is highly effective for C-N coupling with aryl chlorides.[4] These ligands facilitate the challenging oxidative addition to the C-Cl bond and the subsequent reductive elimination.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.

Protocol 2: Synthesis of 5,7-Bis(diarylamino)pyrido[3,4-b]pyrazines via Buchwald-Hartwig Amination

This protocol provides a general method for the double Buchwald-Hartwig amination of this compound with a secondary aromatic amine.

Materials:

  • This compound

  • Aromatic amine (e.g., carbazole, diphenylamine) (2.2 - 2.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • A suitable phosphine ligand (e.g., XPhos) (4-8 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (3-4 equivalents)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add NaOt-Bu (3.0 eq.) to a Schlenk flask. Then add this compound (1.0 eq.), the aromatic amine (2.2 eq.), Pd₂(dba)₃ (0.02 eq.), and the phosphine ligand (0.08 eq.).

  • Inert Atmosphere: Seal the flask, remove from the glovebox, and connect to a Schlenk line.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool to room temperature. Dilute with dichloromethane or ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired 5,7-bis(amino)pyrido[3,4-b]pyrazine.[8]

Buchwald_Workflow cluster_prep Reaction Preparation (Inert Atm.) cluster_reaction Reaction & Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Aromatic Amine - Base (NaOt-Bu) - Pd₂(dba)₃ / Ligand solvent Add Anhydrous Degassed Toluene reagents->solvent heat Heat with Stirring (100-110 °C, 12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Filter through Celite & Aqueous Wash monitor->workup chromatography Column Chromatography workup->chromatography product Isolated 5,7-Bis(amino) Product chromatography->product

Workflow for Buchwald-Hartwig Amination

Application in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyrido[3,4-b]pyrazine core makes its derivatives excellent candidates for use in OLEDs, either as electron-transporting layer (ETL) materials or as the emissive component.[2] By functionalizing the 5,7-positions with suitable chromophores or charge-donating groups, the photophysical properties can be precisely tuned.

For instance, attaching strong electron-donating groups like carbazole or triphenylamine via Buchwald-Hartwig amination creates D-A-D molecules.[7] These molecules often exhibit strong intramolecular charge transfer (ICT) upon excitation, leading to emission in the visible spectrum. The emission color can be tuned from blue to red by varying the strength of the donor groups.[9]

Compound Family λabs (nm) λem (nm) PLQY (%) Application Reference
Indenopyrazine Derivatives350-400440-468HighBlue Emitters[10]
Multi-Carbazole Pyrazines~38048675Sky-Blue TADF Emitter[11]
Pyrido[2,3-b]pyrazine Amines412-485486-624VariesFull-Color Emitters[9]
Cyanopyrazine Fluorophores--HighHigh-Efficiency Emitters[12]

Note: The data presented are for analogous pyrazine and pyridopyrazine derivatives to illustrate the potential of this compound class.

Protocol 3: Fabrication of a Small-Molecule OLED Device

This protocol outlines the general steps for fabricating a multilayer OLED using thermal evaporation, a common technique for small-molecule devices.[13]

Materials:

  • ITO-coated glass substrate

  • Hole-Injection Layer (HIL) material (e.g., 2-TNATA)

  • Hole-Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) material (e.g., a 5,7-disubstituted pyrido[3,4-b]pyrazine derivative)

  • Electron-Transport Layer (ETL) material (e.g., Alq₃)

  • Electron-Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrate and treat with oxygen plasma to improve the work function of the ITO.

  • Layer Deposition: In a high-vacuum thermal evaporation system (<10⁻⁶ Torr), deposit the organic layers and the cathode sequentially:

    • HIL (e.g., 60 nm of 2-TNATA)

    • HTL (e.g., 15 nm of NPB)

    • EML (e.g., 30 nm of the pyrido[3,4-b]pyrazine derivative)

    • ETL (e.g., 30 nm of Alq₃)

    • EIL (e.g., 1 nm of LiF)

    • Cathode (e.g., 100-200 nm of Al)

  • Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.

  • Characterization: Test the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

OLED_Structure cluster_device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron-Injection Layer (EIL) (e.g., LiF) ETL Electron-Transport Layer (ETL) (e.g., Alq₃) EML Emissive Layer (EML) (Pyrido[3,4-b]pyrazine Derivative) HTL Hole-Transport Layer (HTL) (e.g., NPB) HIL Hole-Injection Layer (HIL) (e.g., 2-TNATA) Anode Anode (e.g., ITO) Substrate Glass Substrate OSC_Structure cluster_device OSC Device Structure (Conventional) Cathode Cathode (e.g., LiF/Al) ActiveLayer Active Layer (BHJ) (Donor:Acceptor Blend) HTL Hole-Transport Layer (HTL) (e.g., PEDOT:PSS) Anode Anode (e.g., ITO) Substrate Glass Substrate

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dichloropyrido[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 5,7-Dichloropyrido[3,4-B]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.

Synthesis Overview: A Two-Stage Approach

The synthesis of this compound is typically achieved through a robust two-stage process. The initial step involves the condensation of 3,4-diaminopyridine with an oxalic acid derivative to form the heterocyclic core, Pyrido[3,4-b]pyrazine-5,7-dione. This intermediate is then subjected to a chlorination reaction to yield the final product.

Synthesis_Workflow Start Starting Materials: 3,4-Diaminopyridine + Oxalic Acid/Derivative Step1 Step 1: Condensation Reaction Start->Step1 Intermediate Intermediate: Pyrido[3,4-b]pyrazine-5,7-dione Step1->Intermediate Formation of Dione Core Step2 Step 2: Chlorination Reaction Intermediate->Step2 Introduction of Chlorine Atoms Product Final Product: This compound Step2->Product Troubleshooting_Tree start Low Overall Yield step1_issue Issue in Step 1 (Condensation) start->step1_issue step2_issue Issue in Step 2 (Chlorination) start->step2_issue low_yield1 Low Yield / Dark Color step1_issue->low_yield1 incomplete_rxn Incomplete Reaction step2_issue->incomplete_rxn tar_formation Tar Formation step2_issue->tar_formation sol1 Check Diaminopyridine Purity Use Inert Atmosphere Optimize Solvent/Temp low_yield1->sol1 sol2a Increase Time/Temp Add PCl₅ or Amine Catalyst Ensure Anhydrous Conditions incomplete_rxn->sol2a sol2b Control Temp (Slow Addition) Pour onto Ice Carefully Do Not Overheat tar_formation->sol2b

Technical Support Center: Synthesis of 5,7-Dichloropyrido[3,4-B]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,7-dichloropyrido[3,4-b]pyrazine and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic scaffold. Pyrido[3,4-b]pyrazines are vital intermediates in the development of pharmacologically active agents, including potential inhibitors of FtsZ in Mycobacterium tuberculosis and HB-EGF shedding inhibitors.[1][2]

The conversion of the pyridopyrazine-5,7-dione precursor to the 5,7-dichloro derivative is a pivotal step, yet it is frequently plagued by side reactions that can impact yield, purity, and project timelines. This guide provides in-depth, field-proven insights into troubleshooting these challenges, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: The Synthetic Pathway: An Overview

The most common and robust method for synthesizing the target compound involves the cyclocondensation of 3,4-diaminopyridine with an α-dicarbonyl compound (e.g., glyoxal) to form the pyridopyrazine-5,7-dione (or its tautomeric diol form). This stable intermediate is then subjected to aggressive chlorination to yield the final product. Understanding this workflow is key to diagnosing issues.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination 3,4-Diaminopyridine 3,4-Diaminopyridine Precursor Pyrido[3,4-b]pyrazine-5,7-dione (Precursor) 3,4-Diaminopyridine->Precursor Condensation (Acid/Base catalyst) alpha-Dicarbonyl α-Dicarbonyl (e.g., Glyoxal) alpha-Dicarbonyl->Precursor Product This compound (Target Molecule) Precursor->Product Dehydrative Chlorination (Heat) ChlorinatingAgent Chlorinating Agent (e.g., POCl₃, PCl₅) ChlorinatingAgent->Product

Caption: General synthetic route to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the critical chlorination step.

Q1: My reaction yield is very low, and I primarily re-isolate the starting pyridopyrazine-5,7-dione precursor. What is happening?

A: This is the most frequent issue and typically points to an incomplete reaction. The conversion of the amide/enol tautomer to the chloro group is a demanding dehydrative chlorination.

  • Causality & Mechanism: The oxygen of the carbonyl (or hydroxyl in the diol tautomer) acts as a nucleophile, attacking the phosphorus atom of the chlorinating agent (e.g., phosphoryl chloride, POCl₃). This forms a highly reactive intermediate that is then displaced by a chloride ion. This process must occur twice. Failure to proceed to completion is often due to:

    • Insufficient Reagent Activity: Phosphoryl chloride is highly susceptible to hydrolysis from atmospheric moisture. "Old" or improperly stored reagent will have reduced activity, stalling the reaction.

    • Inadequate Thermal Energy: The activation energy for the second chlorination is often higher than the first. Insufficient temperature or reaction time will result in a stalled reaction.

    • Poor Solubility: The precursor dione is often poorly soluble in the chlorinating agent alone, limiting the interaction between molecules.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened or distilled POCl₃ for the reaction. Ensure all glassware is rigorously dried.

    • Optimize Temperature & Time: Increase the reaction temperature in a controlled manner (e.g., from 100°C to 120°C) and monitor by TLC or LC-MS. Extend the reaction time; some transformations may require 12-24 hours at reflux.[3]

    • Consider a Co-Solvent: While POCl₃ can serve as both reagent and solvent, adding a high-boiling, inert co-solvent like sulfolane or using a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) can improve solubility and accelerate the reaction.

Q2: My mass spectrum shows a peak corresponding to a monochloro-monohydroxy-pyridopyrazine impurity. How can I push the reaction to completion?

A: This indicates that the first chlorination has occurred, but the second has not. This is a classic case of partial conversion.

  • Causality & Mechanism: The electronic properties of the intermediate after the first chlorination can deactivate the molecule towards the second substitution, requiring more forceful conditions.

  • Troubleshooting Steps:

    • Increase Reagent Stoichiometry: Ensure a significant excess of the chlorinating agent is used (e.g., 10-20 equivalents).

    • Employ a Stronger Chlorinating System: A combination of phosphorus pentachloride (PCl₅) and POCl₃ is more aggressive and can often drive the second chlorination more effectively than POCl₃ alone.

    • Add a Catalyst: As mentioned, a catalytic amount of DMF can sometimes facilitate these reactions by forming a Vilsmeier-Haack type intermediate, which is a more potent chlorinating species.

Q3: The reaction mixture turned black, and the workup yielded a tar-like substance with very little desired product. What caused this decomposition?

A: The formation of dark, insoluble materials suggests product or reagent decomposition. While pyrazine rings are generally stable, the harsh conditions required for chlorination can lead to degradation.

  • Causality & Mechanism: At excessively high temperatures (>150-160°C) or with prolonged heating, pyrazine and pyridine rings can undergo destructive side reactions, leading to carbonaceous materials.[4] This is an uncontrolled process and is difficult to characterize fully.

  • Troubleshooting Steps:

    • Strict Temperature Control: Do not overheat the reaction. Use a temperature-controlled heating mantle and monitor the internal temperature. A stepwise heating profile (e.g., 80°C for 1 hour, then 110°C for 8 hours) can be more effective than immediately heating to reflux.

    • Reaction Monitoring: Use TLC or crude LC-MS analysis to determine the point of maximum product formation. Do not let the reaction run unnecessarily long after the starting material has been consumed.

    • Re-evaluate the Chlorinating Agent: In some specific cases, alternative chlorinating agents like oxalyl chloride or thionyl chloride (SOCl₂) with a catalyst might be explored, though POCl₃ is standard for this type of transformation.[5]

Q4: I successfully synthesized the 5,7-dichloro product, but it decomposes or hydrolyzes back to the monochloro/dihydroxy species during workup or chromatography. How can I improve its stability?

A: The chloro groups on the electron-deficient pyridopyrazine ring are highly activated towards nucleophilic aromatic substitution (SNAr). Water or other nucleophiles can readily displace them.

  • Causality & Mechanism: The electron-withdrawing nitrogen atoms in the pyrazine and pyridine rings pull electron density away from the carbon atoms bearing the chlorine atoms. This makes them highly electrophilic and susceptible to attack by nucleophiles like water or alcohols (e.g., methanol used for chromatography).[6]

  • Troubleshooting Steps:

    • Anhydrous Workup: After cooling, the reaction mixture should be poured slowly onto crushed ice with vigorous stirring. This quenches the excess POCl₃. Immediately extract the product into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Avoid Basic Conditions: Do not use basic washes (e.g., sodium bicarbonate solution) unless absolutely necessary to neutralize acid, as this can accelerate hydrolysis. If a wash is needed, use cold, dilute brine.

    • Purification Strategy: For column chromatography, use a non-protic eluent system (e.g., Hexane/Ethyl Acetate or Toluene/Acetone). Avoid using methanol or water in the mobile phase. If the product is sufficiently non-polar, passing it through a short plug of silica gel can be a faster and less destructive alternative to a full column.[3]

Section 3: Data Interpretation: Identifying Products & Impurities

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a distinct signature in mass spectrometry. Use this table to identify your products.

Compound NameMolecular FormulaKey Mass Spec Peaks (m/z) [M, M+2, M+4]Appearance Notes
Target: this compound C₇H₃Cl₂N₃200, 202, 204 (Ratio ~9:6:1)Desired product.[7][8]
Impurity: Monochloro-hydroxy-pyridopyrazine C₇H₄ClN₃O181, 183 (Ratio ~3:1)Indicates incomplete chlorination.
Precursor: Pyrido[3,4-b]pyrazine-5,7-dione C₇H₅N₃O₂163 (Single major peak)Unreacted starting material.

Section 4: Recommended Experimental Protocol

This protocol for the chlorination step is designed to minimize common side reactions.

Materials:

  • Pyrido[3,4-b]pyrazine-5,7-dione (1.0 eq)

  • Phosphoryl chloride (POCl₃) (15 eq), freshly opened or distilled

  • N,N-Diethylaniline (0.1 eq, optional catalyst)

  • Round-bottom flask, reflux condenser with drying tube (CaCl₂ or Drierite)

  • Temperature-controlled heating mantle

Procedure:

  • Setup: Assemble the glassware and flame-dry under vacuum or dry in an oven at 120°C for at least 4 hours. Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Charging the Flask: To the dry flask, add the pyridopyrazine-5,7-dione precursor.

  • Reagent Addition: Under the inert atmosphere, add POCl₃ via syringe. If using, add the N,N-diethylaniline catalyst.

  • Reaction: Equip the flask with the reflux condenser and drying tube. Begin stirring and slowly heat the mixture to 110-115°C.

  • Monitoring: Monitor the reaction progress every 2-4 hours by carefully taking a small aliquot, quenching it in ice-water, extracting with DCM, and analyzing by TLC or LC-MS. The reaction is complete when no starting material or monochloro intermediate is observed.

  • Workup: Once complete, cool the reaction mixture to room temperature. In a separate, large flask, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench.

  • Extraction: Once the quench is complete, transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash with cold water, followed by cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography using a non-protic eluent system.

Section 5: Visual Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process based on initial experimental outcomes.

G start Reaction Outcome Analysis q1 Low Yield of Desired Product? start->q1 a1_yes Major product is unreacted starting material. q1->a1_yes Yes a1_no Good yield but purity issues. q1->a1_no No sol1 ACTION: 1. Verify POCl₃ is fresh. 2. Increase Temp/Time. 3. Consider catalyst. a1_yes->sol1 q2 What is the impurity? a1_no->q2 a2_mono Monochloro species is present. q2->a2_mono Monochloro a2_tar Mixture is tarry/ decomposed. q2->a2_tar Decomposition sol2_mono ACTION: 1. Increase reaction time. 2. Add PCl₅ as co-reagent. a2_mono->sol2_mono sol2_tar ACTION: 1. Reduce max temperature. 2. Monitor reaction closely; do not overheat. a2_tar->sol2_tar

Caption: Troubleshooting workflow for this compound synthesis.

References

  • BenchChem. (2025).
  • Shaaban, M. R., et al. (2021). Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate. [Link]

  • Aziz, M., et al. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society.
  • PubChem. 5,7-Dichloropyrido(3,4-b)pyrazine. National Center for Biotechnology Information. [Link]

  • Lecher, H. Z. (1945). Chlorination of pyrazine.
  • Singh, B., et al. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Current Issues in Molecular Biology.
  • Mikhailov, M. S., et al. (2017). 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study. ResearchGate. [Link]

  • Hull, R. (1951). Synthesis of chlorinated pyrimidines. Journal of the Chemical Society.
  • Wang, C., et al. (2020). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules.
  • Sheremetev, A. B., et al. (2019). Structures of reaction products of 5,6-dichlorofurazano[3,4-b]pyrazine with R-hydrazines. Chemistry of Heterocyclic Compounds.
  • Kumar, K., et al. (2011). Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • O'Brien, M. E., et al. (2007). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Whitton, A. J., et al. (2000). Synthesis of chlorinated pyrimidines.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Dinsmore, C. J., et al. (2013). Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction. Tetrahedron Letters. [Link]

  • Khan, I., et al. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
  • Stucky, G. D., et al. (2004). Synthesis of chlorinated pyrimidines.
  • Mikhailov, M. S., et al. (2017). 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: synthesis and electrochemical study. ResearchGate. [Link]

  • Wang, Y., et al. (2016). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 5,7-Dichloropyrido[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-Dichloropyrido[3,4-b]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel therapeutic agents and functional materials.[1] Its rigid, nitrogen-rich structure provides a valuable scaffold for developing molecules with specific biological or physical properties.[1][2] However, the successful synthesis of this precursor is only half the battle; achieving high purity is critical for downstream applications, ensuring reproducibility and preventing interference from process-related impurities.

This guide provides a dedicated resource for researchers, chemists, and drug development professionals encountering challenges in the purification of this compound. Drawing on established principles of organic chemistry and purification science, this document offers a series of troubleshooting guides and frequently asked questions (FAQs) to navigate common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for purification?

A1: Understanding the fundamental properties of your target compound is the first step to designing an effective purification strategy. Based on its structure and available data, here are the critical parameters for this compound:

  • Molecular Formula & Weight: C₇H₃Cl₂N₃, with a molecular weight of approximately 200.03 g/mol .[3][4] This moderate molecular weight suggests it should be non-volatile under standard purification conditions.

  • Polarity: The presence of three nitrogen atoms and two chlorine atoms on an aromatic scaffold makes this a moderately polar molecule. The nitrogen atoms can act as hydrogen bond acceptors.[5] This polarity profile is key to selecting appropriate solvents for recrystallization and mobile phases for chromatography.

  • Solubility: As a general principle for heterocyclic compounds, expect moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and lower solubility in nonpolar solvents (e.g., hexanes, toluene).[6] Solubility will be significantly temperature-dependent, a crucial factor for successful recrystallization.[7][8]

  • Stability: Dichloro-substituted pyridines and pyrazines are generally stable compounds. However, prolonged exposure to strong nucleophiles, strong acids, or high heat in the presence of reactive media could potentially lead to degradation or side reactions.[9][10] It is recommended to store the compound in an inert atmosphere at cool temperatures (2-8°C).[11]

Q2: What are the most likely impurities I should expect from the synthesis of this compound?

A2: Impurities are typically reagents, byproducts, or degradation products from the synthetic route. While the specific impurities depend on the exact synthetic pathway, common possibilities include:

  • Starting Materials: Unreacted precursors used in the final cyclization or chlorination steps.

  • Monochloro- Species: Incomplete chlorination can lead to the presence of 5-chloro- or 7-chloropyrido[3,4-b]pyrazine. These are often the most challenging impurities to separate due to their similar polarity.

  • Over-chlorinated Byproducts: Depending on the reaction conditions, chlorination at other positions on the ring system could occur, though this is generally less common.

  • Hydrolysis Products: Reaction of the chloro-substituents with water (if present during workup or purification) can form corresponding hydroxypyridopyrazine species (pyridones).

  • Residual Catalysts and Reagents: For example, residual phosphorus oxychloride (POCl₃) or other chlorinating agents and their decomposition products.

  • Polymeric or Tar-like Materials: Formed from side reactions, especially if the reaction overheated.

Troubleshooting Guides

Problem 1: My recrystallization of this compound is failing. The product is "oiling out" or the yield is very low.

Causality: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a crystalline solid. This is often caused by using a solvent that is too effective or cooling the solution too rapidly.[12] Low yield can result from using an inappropriate solvent where the compound is too soluble at cool temperatures or using an excessive amount of solvent.[12]

Solution Workflow:

G start Recrystallization Failure (Oiling Out / Low Yield) check_solvent Is the solvent system appropriate? start->check_solvent check_cooling Is the cooling rate too fast? check_solvent->check_cooling Yes screen_solvents Perform a solvent screen (See Table 1 and Protocol 1) check_solvent->screen_solvents No check_quantity Was too much solvent used? check_cooling->check_quantity No slow_cooling 1. Allow to cool to RT slowly. 2. Insulate flask. 3. Transfer to cryocooler/fridge. check_cooling->slow_cooling Yes reduce_solvent 1. Re-heat to dissolve. 2. Boil off excess solvent. 3. Cool slowly. check_quantity->reduce_solvent Yes end_success Successful Crystallization check_quantity->end_success No (Re-evaluate purity) screen_solvents->end_success slow_cooling->end_success reduce_solvent->end_success

Methodologies & Protocols:

Table 1: Recommended Solvents for Recrystallization Screening

Solvent SystemBoiling Point (°C)Rationale & Potential Issues
Single Solvents
Ethanol / Isopropanol78 / 82Good for moderately polar compounds. Can be slow to evaporate.
Ethyl Acetate (EtOAc)77Often a good starting point. Ensure it is dry to prevent hydrolysis.
Acetonitrile (MeCN)82Good for nitrogen heterocycles.[13] Can be difficult to remove completely.
Toluene111Good for less polar impurities. Higher boiling point requires caution.
Mixed Solvents
Ethyl Acetate / HexanesVariableExcellent for fine-tuning polarity. Add hexanes as the anti-solvent.[6]
Dichloromethane / HexanesVariableLower boiling point system. Good for heat-sensitive compounds.
Ethanol / WaterVariableGood for polar compounds. Risk of oiling out if water is added too quickly.[6]

Protocol 1: Step-by-Step Solvent Screening for Recrystallization

  • Place ~20-30 mg of your crude product into several small test tubes.

  • To each tube, add a different candidate solvent (from Table 1) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is unsuitable as a single solvent.[14]

  • If the solid is insoluble at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.[7]

  • Allow the tubes that formed a solution upon heating to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a good yield of crystals upon cooling.[8][14]

Problem 2: I'm struggling to separate my product from a closely-related impurity using column chromatography.

Causality: Co-elution of impurities with the desired product during column chromatography is a common issue, especially with structurally similar byproducts like a monochloro- species.[15] This happens when the difference in affinity for the stationary phase between the product and impurity is too small for the chosen mobile phase to resolve. The interaction of nitrogen heterocyles with the silica gel stationary phase can also lead to peak tailing.[16]

Solution Workflow:

G start Poor Separation in Column Chromatography tlc_check Optimize Separation on TLC First start->tlc_check optimize_eluent Adjust Eluent Polarity (See Table 2) tlc_check->optimize_eluent change_stationary Consider Alternative Stationary Phase optimize_eluent->change_stationary No Resolution gradient_elution Implement Gradient Elution optimize_eluent->gradient_elution Fine-tune alternative_tech Use Reversed-Phase or Alumina Chromatography change_stationary->alternative_tech end_success Improved Separation gradient_elution->end_success alternative_tech->end_success

Methodologies & Protocols:

The key to good separation is to first optimize the conditions using Thin Layer Chromatography (TLC), which is faster and uses minimal material.[15] Aim for a retention factor (Rf) of ~0.2-0.3 for your target compound, with clear separation from all impurity spots.

Table 2: Starting Conditions for Column Chromatography (Normal Phase Silica Gel)

Eluent SystemPolarityTarget ImpuritiesComments
Hexanes / Ethyl AcetateLow to MediumLess polar impurities (e.g., starting materials).A standard, effective system. Start with 10% EtOAc and increase polarity.
Hexanes / AcetoneMediumMore polar impurities.Acetone is a stronger eluent than EtOAc. Good for resolving stubborn spots.
Dichloromethane (DCM) / MethanolMedium to HighHighly polar impurities (e.g., hydrolysis products).Use a small amount of MeOH (0.5-2%). Can cause silica to dissolve slightly.
Toluene / Ethyl AcetateLow to MediumAromatic impurities.Toluene's aromaticity can alter selectivity compared to aliphatic hexanes.

Protocol 2: Basic Flash Column Chromatography

  • Preparation: Choose an eluent system that gives good separation on TLC.[15] Prepare the column by packing silica gel (e.g., 230-400 mesh for flash chromatography) in the chosen eluent.[15]

  • Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). If solubility is an issue, "dry load" the compound by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the solvent system. If using a gradient, start with a lower polarity (e.g., 5% EtOAc in Hexanes) and gradually increase the percentage of the more polar solvent.

  • Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Problem 3: My final product has a persistent yellow or brown color, but NMR/MS shows it's pure.

Causality: Persistent color in an otherwise pure compound is often due to trace amounts of highly conjugated, colored impurities or baseline "tar" that are not easily detected by standard characterization methods like NMR. These can form from minor side reactions during synthesis.

Solution:

  • Activated Carbon Treatment: This is the most common method for removing colored impurities.[7]

    • Protocol: Dissolve the colored product in a suitable hot solvent (as if for recrystallization). Add a very small amount (1-2% by weight) of decolorizing activated carbon to the hot solution.

    • Caution: Adding too much carbon will adsorb your product, reducing the yield.[12] Never add carbon to a solution at or near its boiling point, as this can cause violent bumping.

    • Swirl the hot mixture for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.

    • Allow the filtrate to cool and crystallize as normal.[7]

  • Short Silica Plug Filtration: If the colored impurity is significantly more polar than the product, a quick filtration through a small plug of silica gel can be effective.

    • Protocol: Place a small amount of silica gel in a pipette or funnel. Elute the compound through the plug using a relatively non-polar solvent system (e.g., 10-20% Ethyl Acetate in Hexanes). The polar colored impurities should remain adsorbed at the top of the silica, while the desired product elutes through.

References

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Retrieved from [Link]

  • University of California, Davis. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,7-Dichloropyrido(3,4-b)pyrazine. PubChem. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Retrieved from [Link]

  • Buryak, A., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]

  • Hanneman, W. W. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Journal of Gas Chromatography. Retrieved from [Link]

  • Various Authors. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. Retrieved from [Link]

  • Millikin University. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Siadati, S. A. (2021). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of California, Davis. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. Retrieved from [Link]

  • Wikipedia contributors. (2023). Column chromatography. Wikipedia. Retrieved from [Link]

  • Hawach. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Retrieved from [Link]

  • Ryabukhin, S. V., et al. (2018). Structures of reaction products of 5,6-dichlorofurazano[3,4-b]pyrazine with R-hydrazines. ResearchGate. Retrieved from [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Retrieved from [Link]

  • Aggarwal, N., et al. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Retrieved from [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 5,7-Dichloropyrido[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 5,7-Dichloropyrido[3,4-B]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile cross-coupling reaction for the synthesis of novel compounds based on the pyrido[3,4-b]pyrazine scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this specific transformation.

The pyrido[3,4-b]pyrazine core is a significant pharmacophore, and its functionalization is key to developing new therapeutic agents.[1][2] The Suzuki-Miyaura coupling is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds with a wide range of boronic acids and their derivatives.[3][4] However, the presence of two chlorine atoms and multiple nitrogen atoms in the this compound substrate introduces specific challenges, including regioselectivity, catalyst deactivation, and potential side reactions. This guide will equip you with the knowledge to overcome these hurdles and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise when performing Suzuki coupling with this compound.

Q1: Which chlorine atom on this compound is more reactive in a Suzuki coupling?

A1: Predicting the relative reactivity of the C5 and C7 positions requires an understanding of the electronic properties of the pyrido[3,4-b]pyrazine ring system. In many nitrogen-containing heterocycles, the positions alpha to a nitrogen atom are more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.[5][6] For the pyrido[3,4-b]pyrazine core, the C7 position is adjacent to a pyridine nitrogen, while the C5 position is part of the pyrazine ring. The pyridine ring is generally more electron-withdrawing than the pyrazine ring. Therefore, the C7 position is expected to be more electrophilic and thus more reactive towards Suzuki coupling. However, the specific electronic effects of the fused ring system can be complex, and experimental validation is always recommended.

Q2: I am observing a mixture of mono- and di-substituted products. How can I selectively synthesize the mono-arylated product?

A2: Achieving selective mono-arylation is a common challenge with dihalo-substrates. Several strategies can be employed to favor mono-substitution:

  • Stoichiometry: Use a limited amount of the boronic acid (typically 1.0-1.2 equivalents) relative to the this compound.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the mono-substituted product. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized.

  • Catalyst and Ligand Choice: Less reactive catalyst systems can sometimes provide better selectivity for mono-arylation. For instance, using a less bulky phosphine ligand might slow down the second coupling event.[7]

Q3: What are the most common side reactions I should be aware of?

A3: The most prevalent side reactions in Suzuki couplings, especially with heteroaromatic substrates, are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[8] It is often promoted by high temperatures, prolonged reaction times, and the presence of water and strong bases.[8] Using boronic esters (e.g., pinacol esters) or MIDA boronates can help mitigate this issue by providing a slow release of the active boronic acid.

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It can be catalyzed by palladium(II) species, which may be present if the palladium(0) catalyst is not properly generated or is oxidized during the reaction. Thoroughly degassing the reaction mixture is crucial to minimize homocoupling.

Q4: Can the nitrogen atoms in the pyrido[3,4-b]pyrazine ring poison the palladium catalyst?

A4: Yes, the lone pairs of electrons on the nitrogen atoms, particularly in the pyrazine ring, can coordinate to the palladium center and inhibit its catalytic activity.[9] This is a known issue with nitrogen-rich heterocycles. To circumvent this, the use of bulky electron-rich phosphine ligands is highly recommended. These ligands can stabilize the palladium catalyst and prevent strong coordination with the substrate's nitrogen atoms.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive Catalyst- Use a pre-catalyst or ensure complete reduction of a Pd(II) source to Pd(0).- Use fresh, high-quality palladium source and ligand.
2. Catalyst Poisoning- Increase ligand loading.- Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[10]
3. Insufficiently Active Halide- Increase reaction temperature.- Use a more active catalyst system, such as one with an N-heterocyclic carbene (NHC) ligand.[10]
4. Poorly Soluble Reagents- Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF/water).[10]
Low Yield 1. Protodeboronation of Boronic Acid- Use the boronic acid as a boronate ester (e.g., pinacol or MIDA ester) for slow release.[8]- Use a milder base (e.g., K3PO4 or K2CO3 instead of stronger bases).- Minimize reaction time and temperature.
2. Incomplete Reaction- Increase catalyst loading.- Increase reaction time or temperature, while monitoring for side product formation.
3. Difficult Purification- Optimize chromatographic conditions.- Consider a different work-up procedure to remove impurities.
Poor Regioselectivity (Mixture of C5 and C7 isomers for mono-substitution) 1. Similar Reactivity of C5 and C7 Chlorines- Ligand Control: This is the most powerful tool. Bulky ligands can sterically hinder reaction at one position over the other. A ligand screen is highly recommended. For analogous dihalopyridazines, ligand choice can completely switch the site of reaction (e.g., dppf for one position vs. Qphos for the other).[11][12][13]- Temperature: Lowering the temperature may enhance selectivity if there is a sufficient difference in the activation energies for the reaction at the two sites.
Formation of Di-substituted Product when Mono-substitution is Desired 1. High Reactivity of Mono-substituted Intermediate- Use a stoichiometric amount or slight excess of the dihalopyrido[3,4-b]pyrazine (e.g., 1.2-1.5 equivalents) relative to the boronic acid.- Lower the reaction temperature and shorten the reaction time.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen- Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen).- Ensure all reagents are added under an inert atmosphere.
2. Inefficient Catalyst Turnover- Use a more active catalyst system to promote the desired cross-coupling over homocoupling.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation (Ar'-B(OR)₂) ArPd(II)XL2->Transmetal Ar'-B(OR)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar' Ar-Ar' RedElim->Ar-Ar' Troubleshooting_Low_Yield Start Low Yield Observed Check_Starting_Materials Are starting materials pure and dry? Start->Check_Starting_Materials Check_Catalyst Is the catalyst active? Check_Starting_Materials->Check_Catalyst Yes Impure_SM Purify/dry starting materials Check_Starting_Materials->Impure_SM No Check_Side_Reactions Are side products observed (TLC/LC-MS)? Check_Catalyst->Check_Side_Reactions Yes Inactive_Catalyst Use fresh catalyst/ligand or a pre-catalyst Check_Catalyst->Inactive_Catalyst No Optimize_Conditions Optimize Reaction Conditions Check_Side_Reactions->Optimize_Conditions No Protodeboronation Protodeboronation product detected? Check_Side_Reactions->Protodeboronation Yes Increase_Temp_Time Increase temperature or reaction time Optimize_Conditions->Increase_Temp_Time Homocoupling Homocoupling product detected? Protodeboronation->Homocoupling No Use_Boronate_Ester Use boronate ester (pinacol, MIDA) Use milder base (K₃PO₄, K₂CO₃) Protodeboronation->Use_Boronate_Ester Yes Homocoupling->Optimize_Conditions No Degas_Thoroughly Degas solvent and reaction mixture thoroughly Homocoupling->Degas_Thoroughly Yes

Caption: A decision tree for troubleshooting low yield in Suzuki coupling.

Optimized Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of this compound. Optimization may be required for specific boronic acids.

Protocol 1: General Procedure for Mono-Arylation

This protocol is designed to favor the formation of the mono-substituted product.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (3 mol%) or Pd₂(dba)₃ (1.5 mol%) with a suitable ligand (e.g., SPhos, 3 mol%)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), arylboronic acid (1.1 mmol), the palladium catalyst/ligand, and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Protocol 2: General Procedure for Di-Arylation

This protocol is designed to achieve complete substitution at both the C5 and C7 positions.

Reagents and Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Pd(PPh₃)₄ (5 mol%) or a more active catalyst system like Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand (e.g., XPhos, 4 mol%)

  • K₂CO₃ (3.0 equivalents)

  • Toluene and Water (5:1 v/v), degassed

  • Anhydrous magnesium sulfate

  • Solvents for extraction and chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a similar manner to Protocol 1, combine this compound (1.0 mmol), arylboronic acid (2.5 mmol), the palladium catalyst/ligand, and K₂CO₃ (3.0 mmol) in a Schlenk flask.

  • Inert Atmosphere: Establish an inert atmosphere as described previously.

  • Solvent Addition: Add the degassed toluene/water mixture (6 mL).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, or until the starting material and mono-substituted intermediate are consumed (as monitored by TLC or LC-MS).

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1 to isolate the di-arylated product.

Summary of Recommended Reaction Parameters

Parameter Mono-Arylation Di-Arylation Rationale
Boronic Acid (equiv.) 1.0 - 1.22.2 - 3.0Stoichiometry control is key for selectivity.
Catalyst System Pd(PPh₃)₄ or Pd₂(dba)₃/SPhosPd(OAc)₂/XPhos or similar bulky ligand catalystMore active catalysts are needed for the less reactive second coupling. [10]
Catalyst Loading 1-3 mol%2-5 mol%Higher loading may be needed for complete di-substitution.
Base K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄A strong, non-nucleophilic base is generally effective.
Solvent Dioxane/Water, Toluene/WaterToluene/Water, DMF/WaterSolvent choice can impact solubility and reaction rate. [10][14]
Temperature 80 - 100 °C100 - 120 °CHigher temperatures drive the reaction to completion for di-substitution.
Reaction Time 2 - 8 hours12 - 24 hoursMonitor closely to avoid over-reaction in mono-substitution.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6610. Available at: [Link]

  • Le, C. M., & Dong, V. M. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Journal of Organic Chemistry, 78(15), 7758–7763. Available at: [Link]

  • ChemInform. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ChemInform, 44(45). Available at: [Link]

  • Willans, M. J., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(26), 9876–9885. Available at: [Link]

  • Willans, M. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(47), 8345–8348. Available at: [Link]

  • ResearchGate. (n.d.). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25.... Available at: [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6610. Available at: [Link]

  • Johnson, S. A., et al. (2018). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. ACS Catalysis, 8(11), 10255–10263. Available at: [Link]

  • El-Faham, A., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(11-12), 1085–1092. Available at: [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Available at: [Link]

  • Chem-Impex. (n.d.). Pyrido[3,4-b]pyrazine. Available at: [Link]

  • OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available at: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • RSC Publishing. (2014). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Available at: [Link]

  • MDPI. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Available at: [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • ResearchGate. (2023). (PDF) D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. Available at: [Link]

  • National Institutes of Health. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Available at: [Link]

  • MDPI. (2020). T[5][10][12]hiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Available at: [Link]

  • RSC Publishing. (2014). New pyrido[3,4-b]pyrazine-based sensitizers for efficient and stable dye-sensitized solar cells. Available at: [Link]

  • PubMed. (2023). Visible Light Assisted Direct C3-H Arylation of Pyrido[1,2- a]pyrimidin-4-ones and Thiazolo[3,2 - PubMed. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Highly Efficient Synthesis of 5,6-Disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles Through a One-Pot Palladium-Catalyzed Coupling Reaction/Cyclization in Water. Available at: [Link]

  • ResearchGate. (n.d.). Gold(I)-catalyzed direct C–H arylation of pyrazine and pyridine with aryl bromides. Available at: [Link]_pyrazine_and_pyridine_with_aryl_bromides)

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Technical Support Center: Overcoming Poor Solubility of 5,7-Dichloropyrido[3,4-B]pyrazine in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,7-Dichloropyrido[3,4-B]pyrazine. This guide is designed to provide expert insights and practical troubleshooting strategies to address the common challenge of its poor solubility in organic reactions. As a Senior Application Scientist, I will share field-proven insights to help you navigate these experimental hurdles effectively.

The inherent characteristics of this compound, a planar, heteroaromatic system, contribute to strong intermolecular π-π stacking interactions. This leads to high crystal lattice energy and, consequently, low solubility in many common organic solvents, which can impede reaction kinetics and overall success. This guide will provide a structured approach to systematically address and overcome this issue.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and reactivity of this compound.

Q1: What are the initial recommended solvents for dissolving this compound?

A1: Due to its chemical nature, this compound is anticipated to have limited solubility in nonpolar solvents. Initial screening should focus on polar aprotic solvents known for their ability to dissolve a wide range of organic compounds.[1] These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

It is crucial to perform small-scale solubility tests to determine the most suitable solvent for your specific reaction conditions.

Q2: How can I perform a quick solubility test for my reaction scale?

A2: A simple and effective method is to use a vial or test tube to determine an approximate solubility.

  • Weigh a specific amount of this compound (e.g., 10 mg).

  • Add a measured volume of the chosen solvent (e.g., 0.5 mL) and stir or vortex at room temperature.

  • Observe if the solid dissolves completely.

  • If it does not dissolve, incrementally add more solvent until complete dissolution is achieved, or it becomes apparent that the compound is poorly soluble.

  • Gentle heating can also be applied during this test to assess the impact of temperature on solubility.

This will give you a practical understanding of the required solvent volume for your reaction.

Q3: Are there any known successful reaction examples using this compound?

A3: While specific literature on this exact molecule can be limited, the pyrido[3,4-b]pyrazine core is a known scaffold in the development of kinase inhibitors.[2] Synthetic routes towards analogous compounds often employ palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions.[2][3] For instance, the synthesis of similar halogenated pyrido[3,4-b]pyrazine precursors has been reported using solvents like methanol and dichloromethane, although these may not be sufficient for all reaction types with the dichloro- derivative.[4]

Troubleshooting Guide: Tackling Poor Solubility in Reactions

When faced with poor solubility of this compound during a reaction, a systematic approach to troubleshooting is essential. The following sections provide a detailed workflow to address this challenge.

Workflow for Troubleshooting Poor Solubility

A Initial Observation: Poor Solubility of This compound B Solvent System Optimization A->B Step 1 C Increase Reaction Temperature B->C If solubility is still low H Advanced Techniques B->H For heterogeneous systems D Employ Co-solvents C->D If heating is insufficient E Alternative Energy Sources D->E For persistent issues F Sonication E->F G Microwave Irradiation E->G K Successful Reaction F->K G->K I Phase-Transfer Catalysis (PTC) H->I J Reaction Suspension H->J I->K J->K

Sources

Preventing decomposition of 5,7-Dichloropyrido[3,4-B]pyrazine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,7-Dichloropyrido[3,4-B]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this heterocyclic compound, with a focus on preventing its decomposition and maximizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my reaction with this compound, and I suspect the starting material is decomposing. What are the likely causes?

A1: Low yields when using this compound can stem from several factors, often related to the compound's inherent reactivity. The electron-deficient nature of the pyridopyrazine ring system, further activated by two chloro substituents, makes it susceptible to certain degradation pathways. Key potential causes include:

  • Hydrolysis: The chloro groups can be susceptible to hydrolysis, especially in the presence of water and base, leading to the formation of hydroxy-substituted pyridopyrazines.

  • Over-reaction with Nucleophiles: Strong nucleophiles can lead to di-substitution or other side reactions, consuming the starting material and forming complex product mixtures.[1]

  • Harsh Reaction Conditions: High temperatures or extreme pH (either strongly acidic or basic) can promote decomposition of the heterocyclic core.[2] Pyrazine derivatives, in general, can be sensitive to such conditions.[2]

  • Reductive Dehalogenation: In the presence of certain catalysts (like palladium) and a hydrogen source, unintended hydrodechlorination can occur, removing one or both chlorine atoms.[3]

To diagnose the issue, it is recommended to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential byproducts and unreacted starting material.

Q2: How can I prevent hydrolysis of the chloro groups on this compound during my reaction?

A2: The chloro groups on the pyridopyrazine ring are prone to nucleophilic substitution, and water can act as a nucleophile, particularly under basic conditions. To minimize hydrolysis:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents, freshly distilled reagents, and an inert atmosphere (e.g., nitrogen or argon).

  • Control of Basicity: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) or an inorganic base that has low solubility in the reaction medium if possible. If using an aqueous base, consider a biphasic system to minimize contact of the substrate with the aqueous layer.

  • Temperature Control: Perform the reaction at the lowest effective temperature. Hydrolysis, like many side reactions, is often accelerated at higher temperatures.

Troubleshooting Guide: Common Reaction Scenarios

Scenario 1: Nucleophilic Aromatic Substitution (SNAr)

You are attempting a mono-substitution of one of the chlorine atoms with a nucleophile (e.g., an amine or an alcohol).

Problem: You are observing a mixture of mono- and di-substituted products, along with unreacted starting material and potential decomposition.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the nucleophile. Using a slight excess (1.0-1.2 equivalents) is a good starting point for mono-substitution.

  • Temperature Management: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. The two chlorine atoms may have different reactivities, and lower temperatures can enhance selectivity.[1]

  • Choice of Base: If a base is needed to deprotonate the nucleophile, consider using a weaker base or adding it slowly to the reaction mixture to control the concentration of the active nucleophile.

  • Solvent Effects: The choice of solvent can influence reactivity. Polar aprotic solvents like DMSO or DMF often facilitate SNAr reactions.[1] Consider screening different solvents to optimize for the desired mono-substitution.

ParameterRecommendation for Mono-substitutionRationale
Nucleophile Eq. 1.0 - 1.2Minimizes di-substitution.
Temperature Start low (0 °C to RT)Enhances selectivity between the two chlorine atoms.
Base Weaker, non-nucleophilicControls the concentration of the active nucleophile.
Solvent Polar aprotic (e.g., DMF, DMSO)Facilitates the SNAr reaction.[1]

Logical Workflow for SNAr Troubleshooting

Caption: Troubleshooting workflow for SNAr reactions.

Scenario 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

You are performing a cross-coupling reaction to form a C-C or C-N bond.

Problem: You observe significant amounts of dehalogenated byproduct (where one or both Cl atoms are replaced by H).

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. Some ligand systems are more prone to promoting reductive dehalogenation. Screen different phosphine ligands to find one that favors the cross-coupling pathway.

  • Base Selection: The base can play a role in dehalogenation. Ensure the base is thoroughly dried. Sometimes, using a phosphate base (e.g., K₃PO₄) instead of a carbonate base can mitigate this side reaction.

  • Hydrogen Source Elimination: Reductive dehalogenation requires a hydrogen source. This can be trace water, the solvent (e.g., alcohols), or even the boronic acid reagent in Suzuki couplings. Ensure all reagents and solvents are anhydrous.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. Monitor the reaction progress and stop it as soon as the starting material is consumed. Microwave irradiation can sometimes reduce reaction times and minimize side products.[1]

Potential Decomposition Pathways

Decomposition_Pathways A This compound B Hydroxy-substituted byproduct A->B H₂O / Base (Hydrolysis) C Di-substituted product A->C Excess Nucleophile (Over-reaction) D Dehalogenated byproduct A->D [Pd] Catalyst / H-source (Reductive Dehalogenation) E Desired Mono-substituted Product A->E Controlled Reaction Conditions

Caption: Common decomposition and side-reaction pathways.

References

  • BenchChem. (2025).
  • PubChem. (2025). 5,7-Dichloropyrido(3,4-b)pyrazine. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. BenchChem Technical Support.
  • RSC Publishing. (2015). Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions. Catalysis Science & Technology. [Link]

Sources

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination on the Pyrido[3,4-b]pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Buchwald-Hartwig amination on the pyrido[3,4-b]pyrazine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-N bond-forming reaction on a challenging, electron-deficient, and coordinating heterocyclic system. Our goal is to move beyond generic protocols and provide a framework for rational troubleshooting grounded in mechanistic understanding.

The pyrido[3,4-b]pyrazine core is a common motif in pharmacologically active compounds, but its electronic and structural properties present distinct challenges to palladium-catalyzed cross-coupling. The presence of three nitrogen atoms renders the system highly electron-deficient and prone to coordinating with the palladium center, a phenomenon known as catalyst poisoning.[1][2][3] This guide will equip you with the insights and practical steps to overcome these hurdles.

Section 1: Foundational Principles & Key Challenges

Before diving into specific troubleshooting scenarios, it is crucial to understand the catalytic cycle and the inherent difficulties posed by the pyrido[3,4-b]pyrazine substrate.

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[4][5] A deep understanding of these elementary steps is the foundation for effective troubleshooting.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex + Ar-X (Oxidative Addition) Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex + HNR¹R² - X⁻ Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex + Base - [Base-H]⁺X⁻ (Deprotonation) Amido_Complex->Pd0 (Reductive Elimination) Product Ar-NR¹R² Product Amido_Complex->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Why is the Pyrido[3,4-b]pyrazine Core So Challenging?
  • Catalyst Poisoning: The lone pairs on the pyridine and pyrazine nitrogen atoms can act as ligands, coordinating strongly to the palladium center.[3] This coordination can form stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity, effectively "poisoning" the catalyst.[1][2]

  • Slow Oxidative Addition: The pyrido[3,4-b]pyrazine ring is highly electron-deficient. This electronic property makes the C-X (X = Cl, Br, I) bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst, which is often the rate-limiting step of the cycle.[2]

Catalyst Poisoning cluster_pathway Productive Catalytic Cycle cluster_poisoning Inhibitory Off-Cycle Pathway A L-Pd(0) B L-Pd(Ar-Het)(X) A->B + Het-Ar-X D Inactive Complex A->D + Pyrido[3,4-b]pyrazine (Coordination) C C B->C ... caption Fig. 2: Competition between the productive cycle and catalyst poisoning.

Caption: Catalyst poisoning by the N-heterocyclic substrate.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion. My starting materials are recovered unchanged. What are the first things I should check?

A1: A complete lack of reaction often points to a fundamental issue with catalyst activity or reaction setup.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent was rigorously degassed and that you have maintained a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[2]

  • Reagent Purity: Water and other impurities can poison the catalyst.[6] Ensure your amine, solvent, and base are anhydrous. The pyrido[3,4-b]pyrazine halide should be pure.

  • Catalyst System: The combination of palladium precursor and ligand is critical. For a challenging substrate like this, a simple system like Pd(PPh₃)₄ may not be effective. You likely need a more specialized, bulky, and electron-rich ligand system (see Section 3.1).[4]

Q2: I'm seeing very low yield (~10-20%) even after a long reaction time. What is the most likely bottleneck?

A2: Low conversion typically indicates a slow catalytic cycle or catalyst deactivation over time.

  • Catalyst Poisoning: This is the most probable cause with the pyrido[3,4-b]pyrazine core. The catalyst is likely being sequestered into an inactive state. The solution is to switch to a ligand system designed to mitigate this (see Table 1).

  • Slow Oxidative Addition: If you are using an aryl chloride, the reaction will be much slower than with a bromide or iodide.[7] The general reactivity order is I > Br > OTf > Cl.[7][8] Consider preparing the bromo- or iodo-analogue of your substrate.

  • Incorrect Base: The base might not be strong enough to deprotonate the amine-palladium complex efficiently, slowing down a key step in the cycle.[7] Sodium tert-butoxide (NaOtBu) is a common strong base, but others like potassium carbonate or cesium carbonate may be effective and are worth screening.[9]

Q3: My main side product is the hydrodehalogenated pyrido[3,4-b]pyrazine. Why is this happening and how can I minimize it?

A3: Hydrodehalogenation (replacement of the halogen with a hydrogen) is a common decomposition pathway. It often occurs when the desired C-N reductive elimination is slow, allowing side reactions to compete. This can happen if the amine concentration is too low or if the palladium-amido complex is unstable. Try increasing the equivalents of the amine (e.g., from 1.2 to 1.5 eq.) or screening different ligands that can accelerate the reductive elimination step. Bulky biarylphosphine ligands are often effective.[4]

Section 3: In-Depth Troubleshooting Guide

This section provides a structured approach to solving specific experimental problems.

Problem: No Reaction or Stalled Reaction at Low Conversion
Potential Cause Scientific Rationale Proposed Solution & Protocol
1.1 Catalyst Poisoning The N-atoms of the pyrido[3,4-b]pyrazine ring coordinate to the Pd center, forming a stable, catalytically inactive complex.[1][3] This prevents the catalyst from participating in the productive cycle.Solution: Employ a ligand system that sterically and electronically disfavors substrate coordination. Action: Switch to a bulky, electron-rich biarylmonophosphine ligand (a "Buchwald ligand") such as XPhos , SPhos , or AdBrettPhos .[10] The steric bulk around the palladium center makes it more difficult for the flat heterocyclic substrate to coordinate. Alternatively, N-heterocyclic carbene (NHC) ligands can be very effective for challenging substrates.[11][12] Use a pre-formed catalyst (e.g., XPhos Pd G3) for more reliable initiation.
1.2 Ineffective Oxidative Addition The electron-deficient nature of the substrate makes the C-X bond difficult to break. This is especially true for C-Cl bonds. The Pd(0) catalyst needs to be sufficiently electron-rich to initiate this step.[2][13]Solution: Enhance the rate of oxidative addition. Action 1: If using a chloro-substituted substrate, switch to the bromo- or iodo-analogue if synthetically feasible.[7] Action 2: Ensure you are using an electron-rich ligand (e.g., trialkylphosphines or dialkylbiarylphosphines).[4] Action 3: Increase the reaction temperature in 10 °C increments (e.g., from 90 °C to 110 °C), monitoring for decomposition.
1.3 Improper Reaction Setup Oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) species or palladium black.[6] Water can interfere with the base and hydrolyze intermediates.Solution: Ensure a scrupulously inert and anhydrous environment. Action: Follow the detailed Protocol for Reaction Setup in Section 4. Use a solvent from a freshly opened bottle or a solvent purification system. Ensure all glassware is oven- or flame-dried.
Problem: Low Yield & Significant Side Product Formation
Potential Cause Scientific Rationale Proposed Solution & Protocol
2.1 Inappropriate Base Selection The base's role is to deprotonate the amine coordinated to the palladium complex. If the base is too weak, this step is slow, stalling the cycle.[14] If it is too strong or nucleophilic, it may cause decomposition of sensitive substrates or reagents.Solution: Screen a panel of bases with varying strengths and properties. Action: While NaOtBu is a common starting point, consider screening K₃PO₄ , Cs₂CO₃ , or LHMDS .[5][7] For substrates with base-sensitive functional groups (like esters), a weaker base like K₂CO₃ or Cs₂CO₃ in a solvent like dioxane might be preferable, though it may require higher temperatures or longer reaction times.[5][9]
2.2 Amine-Specific Issues (β-Hydride Elimination) For primary amines containing β-hydrogens, a potential side reaction is β-hydride elimination from the palladium-amido intermediate. This forms an imine and a palladium-hydride species, which can lead to hydrodehalogenation.[4]Solution: Choose a ligand that promotes fast reductive elimination, outcompeting β-hydride elimination. Action: Ligands like BrettPhos have been specifically designed to facilitate the coupling of primary amines.[5] Bidentate ligands such as BINAP or DPPF have also been shown to suppress this side reaction in some cases.[4]
2.3 Poor Reagent Solubility If the base or other reagents are not sufficiently soluble in the reaction solvent, the reaction can be slow and irreproducible as it is occurring in a heterogeneous mixture.[7]Solution: Choose a solvent that effectively dissolves all components at the reaction temperature. Action: Toluene and 1,4-dioxane are excellent starting points. If solubility is an issue, consider solvents like CPME or t-Amyl alcohol. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[7]

Section 4: Protocols & Data Tables

Protocol 1: General Procedure for Small-Scale Reaction Screening

This protocol is a starting point and should be optimized for your specific substrates.

  • Preparation: To an oven-dried 2-dram vial equipped with a magnetic stir bar, add the pyrido[3,4-b]pyrazine halide (0.2 mmol, 1.0 eq.), the palladium precatalyst (see Table 1, 1-5 mol%), and the ligand (if not using a precatalyst, 1.2-2.4 eq. relative to Pd).

  • Inerting: Cap the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine (0.24 mmol, 1.2 eq.) and the base (0.4 mmol, 2.0 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (1.0 mL, 0.2 M) via syringe.

  • Reaction: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate, filter through a small pad of celite to remove palladium black, and concentrate in vacuo. Analyze the crude material to determine conversion and side products.

Table 1: Recommended Catalyst Systems for Pyrido[3,4-b]pyrazine Amination
Amine TypeRecommended Ligand(s)Palladium SourceRecommended Base(s)Key Considerations & Rationale
Primary Alkyl Amines BrettPhos, RuPhosBrettPhos Pd G3, Pd₂(dba)₃NaOtBu, LHMDSBrettPhos is specifically designed to minimize β-hydride elimination side reactions common with primary amines.[5]
Secondary Alkyl Amines XPhos, RuPhos, tBuXPhosXPhos Pd G3, Pd(OAc)₂NaOtBu, K₃PO₄These bulky ligands create an open coordination sphere to accommodate the secondary amine and accelerate reductive elimination.[4]
Primary/Secondary Anilines SPhos, XPhos, cataCXium® ASPhos Pd G2, Pd(OAc)₂K₂CO₃, Cs₂CO₃, K₃PO₄Anilines are less basic, so a weaker inorganic base is often sufficient and can improve functional group tolerance.[9]
Ammonia Equivalents (e.g., LHMDS) AdBrettPhos, Josiphos-typePd(OAc)₂LHMDS (acts as both base and NH₂ source)Requires highly specialized, bulky ligands to achieve mono-arylation and prevent bis-arylation.[4]
Hindered Amines AdBrettPhos, AlaphosAlaphos Pd G3NaOtBuVery sterically demanding ligands are required to overcome the steric clash between the substrate and the nucleophile.[13][15]
Troubleshooting Decision Tree

Troubleshooting Flowchart decision decision start_node Reaction Failed decision1 Any Product Formation? start_node->decision1 Analyze Crude Reaction end_node Optimized Reaction decision2 Check Setup: Inert Atmosphere? Anhydrous Reagents? decision1->decision2 No decision3 Major Side Product? decision1->decision3 Yes, but <50% Conversion action1 Problem is likely Catalyst Activity. 1. Switch to bulky ligand (XPhos, SPhos). 2. Use a reliable precatalyst (e.g., G3). 3. If using Ar-Cl, switch to Ar-Br/I. decision2->action1 Yes end_node1 Fix fundamental setup issues. (Degas solvent, dry reagents). decision2->end_node1 No action1->end_node Re-run Experiment action2 Cycle is slow. 1. Increase amine equivalents (1.5x). 2. Screen more electron-rich ligands. 3. Screen alternative bases (Cs₂CO₃, K₃PO₄). decision3->action2 Hydrodehalogenation action3 Conditions too harsh. 1. Lower temperature by 10-20 °C. 2. Screen a weaker base. decision3->action3 Decomposition action4 Slow Turnover / Poisoning. 1. Increase catalyst loading (e.g., 2 mol% -> 5 mol%). 2. Screen alternative bulky ligands/NHCs. 3. Increase temperature. decision3->action4 No, mainly SM action2->end_node Re-run Experiment action3->end_node Re-run Experiment action4->end_node Re-run Experiment

Caption: A decision tree for systematic troubleshooting.

References

  • Wang, L., & Carrow, B. (2019). General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Presented at the 2019 Spring National Meeting. [Link]

  • Various Authors. (n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Xia, G., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry. [Link]

  • Bera, S. S., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Anil Sheeja, A. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Valente, C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Request PDF. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?[Link]

  • Request PDF. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. [Link]

  • Fors, B. P., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). [Link]

  • McMurry, J. (2018). Amines and Heterocycles. Cengage. [Link]

  • Jouffroy, M., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Jouffroy, M., et al. (2015). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. [Link]

Sources

Navigating the Regioselective Monosubstitution of 5,7-Dichloropyrido[3,4-B]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is dedicated to researchers, medicinal chemists, and process development scientists tackling the nuanced challenge of selective chlorine substitution on the 5,7-dichloropyrido[3,4-b]pyrazine core. This scaffold is a critical intermediate in the synthesis of numerous compounds of pharmaceutical interest, and mastering its selective functionalization is key to efficient and successful drug development campaigns.

This document moves beyond simple protocol recitation to provide a deep, mechanistic understanding of the factors governing reactivity, alongside practical, field-tested troubleshooting advice to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom in this compound is more reactive towards nucleophilic aromatic substitution (SNAr)?

A1: The chlorine atom at the C5 position is demonstrably more reactive than the chlorine at the C7 position. This preferential reactivity is a cornerstone of synthetic strategies involving this heterocyclic system. This is analogous to the regioselectivity observed in similar scaffolds, such as 5,7-dichloropyrido[4,3-d]pyrimidines, where the C5 position is also the primary site of nucleophilic attack.

Q2: What is the underlying scientific reason for the enhanced reactivity at the C5 position?

A2: The heightened electrophilicity of the C5 position is attributed to the cumulative electron-withdrawing effects of the adjacent pyridine nitrogen (at position 8) and the pyrazine nitrogen at position 1. Nucleophilic attack at C5 allows for the formation of a Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative pyrazine nitrogen, a stabilizing resonance structure that is not possible with attack at C7.

Q3: Is it possible to achieve selective substitution at the C7 position?

A3: While C5 is the more reactive site under standard SNAr conditions, selective C7 substitution is not impossible but requires a more strategic approach. One might consider a blocking/deblocking strategy where the C5 position is first functionalized with a group that can be later removed. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can sometimes offer different regioselectivity compared to traditional SNAr, depending on the ligand and reaction conditions. However, direct selective SNAr at C7 is challenging and not the typically observed outcome.

Q4: What are the typical reaction conditions for selective monosubstitution at C5?

A4: Generally, the reaction is carried out using a slight excess of the nucleophile (1.0-1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). The presence of a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) is often required to neutralize the HCl generated during the reaction. Reaction temperatures can range from room temperature to elevated temperatures (80-120 °C), depending on the nucleophilicity of the attacking species. Careful monitoring by TLC or LC-MS is crucial to prevent the formation of the di-substituted product.

Troubleshooting Common Experimental Issues

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inadequate base strength or solubility.1. For less reactive nucleophiles (e.g., anilines with electron-withdrawing groups), consider increasing the reaction temperature or using a stronger base (e.g., sodium tert-butoxide).2. Incrementally increase the reaction temperature in 10-15 °C intervals, monitoring the reaction closely.3. Switch to a stronger or more soluble base. For instance, if K₂CO₃ is ineffective, consider using Cs₂CO₃ or an organic base like DBU.
Formation of Di-substituted Product 1. Excess nucleophile used.2. Reaction time is too long.3. High reaction temperature.1. Use no more than 1.0-1.1 equivalents of the nucleophile.2. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.3. Attempt the reaction at a lower temperature to favor monosubstitution.
Decomposition of Starting Material or Product 1. Reaction temperature is too high.2. Presence of water or other reactive impurities.3. Strong base causing degradation.1. Lower the reaction temperature.2. Ensure all reagents and solvents are anhydrous.3. Use a milder base (e.g., DIPEA instead of NaH) or a stoichiometric amount of a stronger base.
Difficulty in Product Isolation/Purification 1. Product is highly polar and water-soluble.2. Co-elution with starting material or byproducts.1. After quenching, consider extraction with a more polar solvent like butanol or perform a salt-out extraction. Reverse-phase chromatography may be necessary.2. Optimize your chromatography conditions. A gradient elution or a different solvent system may be required for better separation.

Best Practices & Experimental Protocols

General Workflow for Selective Monosubstitution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous polar aprotic solvent (e.g., DMF) B Add non-nucleophilic base (e.g., DIPEA, K₂CO₃) A->B C Add nucleophile (1.0-1.1 eq.) at room temperature B->C D Heat reaction mixture to desired temperature (e.g., 80-100 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Quench reaction with water E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Purify by column chromatography G->H I I H->I Characterize product (NMR, MS)

Caption: General experimental workflow for selective monosubstitution.

Protocol 1: Selective Amination with an Aliphatic Amine

This protocol describes a typical procedure for the selective substitution of the C5-chloro with a primary or secondary aliphatic amine.

Materials:

  • This compound (1.0 eq)

  • Aliphatic amine (e.g., piperidine) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add DIPEA.

  • To this mixture, add the aliphatic amine dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-amino-7-chloropyrido[3,4-b]pyrazine derivative.

Protocol 2: Selective Alkoxylation

This protocol outlines the selective substitution with an alkoxide nucleophile.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., ethanol) (as solvent and reagent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C, add the alcohol dropwise.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the sodium alkoxide.

  • Add a solution of this compound in anhydrous THF to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 5-alkoxy-7-chloropyrido[3,4-b]pyrazine.

Mechanistic Insights: Why C5?

The regioselectivity of the nucleophilic aromatic substitution on this compound is a direct consequence of the electronic properties of the heterocyclic core.

G cluster_reactivity Relative Reactivity of C5 vs. C7 cluster_factors Influencing Factors C5 C5 Position (More Electrophilic) C7 C7 Position (Less Electrophilic) Inductive Inductive Effect of N1 and N8 Inductive->C5 Stronger influence Inductive->C7 Weaker influence Resonance Resonance Stabilization of Meisenheimer Intermediate Resonance->C5 Stabilized by N1 Resonance->C7 No direct stabilization by pyridine N

Caption: Factors influencing the regioselective substitution.

The nitrogen atoms at positions 1 and 8 act as strong electron-withdrawing groups through both inductive and resonance effects, thereby activating the pyrazine and pyridine rings, respectively, towards nucleophilic attack. The C5 position is ortho to the pyridine nitrogen (N8) and para to a pyrazine nitrogen (N1), while the C7 position is para to the other pyrazine nitrogen (N4).

Computational studies and experimental evidence suggest that the combined electron-withdrawing effect is more pronounced at the C5 position. More importantly, the stability of the Meisenheimer intermediate formed upon nucleophilic attack is the key determinant. Attack at C5 allows for the delocalization of the negative charge onto the N1 atom of the pyrazine ring, a highly stabilizing resonance contributor. In contrast, attack at C7 does not allow for such direct delocalization onto the pyridine nitrogen, resulting in a higher energy intermediate and a slower reaction rate.

This inherent electronic preference makes the selective monosubstitution at C5 a reliable and reproducible transformation, provided the reaction conditions are carefully controlled.

References

  • Jang, M., De Jonghe, S., Gao, L.-J., & Herdewijn, P. (2006). Regioselective cross-coupling reactions and nucleophilic aromatic substitutions on a 5,7-dichloro-pyrido[4,3-d]pyrimidine scaffold. Tetrahedron Letters, 47(49), 8917–8920*. [Link]

  • Duan, S., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development, 20(7), 1191–1202*. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544*. [Link]

  • Surrey, A. R. (1949). The Nucleophilic Displacement of Halogen from the α- and γ-Positions of the Pyridine Nucleus. Journal of the American Chemical Society, 71(10), 3354–3356*. [Link]

Technical Support Center: Pyrido[3,4-b]pyrazine Isomer Characterization

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in the structural characterization of disubstituted pyrido[3,4-b]pyrazine isomers. The pyrido[3,4-b]pyrazine scaffold is a privileged structure in medicinal chemistry, often explored for its potential as a protein kinase inhibitor.[1] However, synthetic routes can frequently yield regioisomers, which possess identical mass and often frustratingly similar physicochemical properties, making their unambiguous identification a significant analytical hurdle.

This document moves beyond standard protocols to provide in-depth troubleshooting strategies and the underlying scientific rationale to help you confidently distinguish between your target isomers.

Frequently Asked Questions (FAQs)

Here we address the most common initial challenges encountered in the lab.

Q1: My mass spectrometry results show an identical molecular ion peak for products from two different synthetic routes. How can I confirm I have different isomers?

A: This is the classic challenge with isomers. A standard mass spectrometer determines the mass-to-charge ratio (m/z), which will be identical for molecules with the same chemical formula. To differentiate them, you must probe their structural differences. This requires moving beyond simple mass confirmation to techniques that can reveal atomic connectivity and spatial arrangement. The primary methods for this are Tandem Mass Spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A preliminary step is to attempt chromatographic separation, as even small structural differences can sometimes lead to differences in retention times.

Q2: My 1H NMR spectra for two potential isomers look nearly identical, with only minor chemical shift variations. Is this enough to assign the structures?

A: Relying on subtle 1H NMR chemical shift differences alone is highly risky for definitive isomer assignment. These shifts can be influenced by minor variations in sample concentration, solvent, and temperature. While a significant change in a proton's chemical environment (e.g., proximity to a bulky or electron-withdrawing group) might provide a strong clue, it is not conclusive proof. Unambiguous assignment requires 2D NMR experiments, such as HMBC and NOESY, which reveal through-bond and through-space correlations, respectively.[2][3]

Q3: My disubstituted pyrido[3,4-b]pyrazine isomers are co-eluting on my standard C18 HPLC column. What is the next step for achieving separation?

A: Co-elution on a C18 column is common for structurally similar isomers. The next step is a systematic approach to method development. Do not just randomly change conditions; instead, focus on altering the selectivity of your chromatographic system. This can be achieved by:

  • Changing Column Chemistry: Switch to a column with a different stationary phase that offers alternative separation mechanisms. A Phenyl-Hexyl column can provide π-π interactions with the aromatic rings, while a Pentafluorophenyl (PFP) column offers a combination of hydrophobic, aromatic, and dipole-dipole interactions.

  • Modifying the Mobile Phase: Altering the organic modifier (e.g., from acetonitrile to methanol) or changing the pH (if your molecules have ionizable groups) can significantly impact retention and selectivity.

  • Adjusting Temperature: Temperature affects analyte viscosity and interaction kinetics with the stationary phase, sometimes improving resolution between closely eluting peaks.

Troubleshooting Guide 1: Ambiguous NMR Spectra

When 1D NMR is insufficient, a multi-step 2D NMR strategy is the gold standard for isomer elucidation. This workflow provides definitive proof of atomic connectivity and spatial relationships.

Workflow for NMR-Based Isomer Differentiation

NMR_Workflow cluster_start Initial Analysis cluster_2d 2D NMR Elucidation cluster_decision Structure Confirmation start Obtain High-Quality 1H and 13C NMR Data hs_qc Run HSQC or HMQC (Assign directly bonded C-H pairs) start->hs_qc Ambiguous 1D Spectra hmbc Run HMBC (Map long-range C-H correlations) hs_qc->hmbc noesy Run NOESY or ROESY (Identify through-space proximities) hmbc->noesy decision Do HMBC and NOESY data unambiguously differentiate isomers? noesy->decision success Structure Confirmed decision->success Yes fail Data Ambiguous. Re-evaluate synthesis or consider X-ray crystallography. decision->fail No

Caption: Logical workflow for definitive isomer structure elucidation using 2D NMR.

Protocol: Differentiating Regioisomers with Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is arguably the most powerful tool for differentiating regioisomers. It detects correlations between protons and carbons that are typically 2 or 3 bonds apart (²J_CH and ³J_CH), effectively building the carbon skeleton of the molecule.

Causality: Disubstituted isomers differ in the placement of substituents. Therefore, a proton on a substituent will show a ³J_CH correlation to different carbons in the core pyrido[3,4-b]pyrazine ring depending on its position. By mapping these unique long-range correlations, you can definitively identify the substitution pattern.[4][5]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a concentrated sample (~10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to ensure a good signal-to-noise ratio.

  • Acquisition:

    • Acquire a standard 1H and 13C{1H} spectrum for reference.

    • Set up the HMBC experiment on the spectrometer.

    • Crucial Parameter: Set the long-range coupling constant (J_CH) for the experiment. A typical starting value is 8 Hz, which is optimal for detecting ²J_CH and ³J_CH correlations. If you suspect longer-range couplings through conjugated systems, you might run a second experiment with a smaller value (e.g., 4-5 Hz).

  • Data Processing & Interpretation:

    • Process the 2D data to obtain the HMBC spectrum, with the 1H spectrum on one axis and the 13C spectrum on the other.

    • Begin with a proton whose assignment is certain (e.g., the proton of a methyl substituent).

    • Trace vertically from this proton's peak on the 1H axis to identify all cross-peaks.

    • For each cross-peak, trace horizontally to the 13C axis to identify the carbon it is coupled to.

    • Compare the observed correlations for your unknown compound to the expected correlations for each possible isomer. The isomer whose predicted correlations match the experimental data is your correct structure.

Protocol: Confirming Proximity and Stereochemistry with NOESY

While HMBC confirms covalent bonding, Nuclear Overhauser Effect Spectroscopy (NOESY) confirms spatial proximity. It detects correlations between protons that are close to each other in 3D space (< 5 Å), regardless of whether they are bonded.[6][7]

Causality: For isomers where substituents are on different rings or in sterically crowded environments, certain protons will be physically closer in one isomer than in the other. A NOESY cross-peak between two such protons is definitive evidence for that specific isomeric form.[8]

Step-by-Step Methodology:

  • Sample Preparation: Use the same high-concentration sample as for the HMBC. Ensure it is free of paramagnetic impurities, which can quench the NOE effect.

  • Acquisition:

    • Set up the NOESY experiment.

    • Crucial Parameter: The mixing time (t_m). This parameter determines the duration over which magnetization transfer (the NOE) occurs. A typical starting point is 500-800 ms. If your molecule is small and tumbles quickly, you may need to use a ROESY experiment instead, as NOE signals for small molecules can sometimes be weak or negative.

  • Data Processing & Interpretation:

    • The NOESY spectrum will show the 1H spectrum along both axes. Diagonal peaks represent the 1D spectrum.

    • Off-diagonal cross-peaks are the key data: a cross-peak at the intersection of proton A and proton B indicates they are close in space.

    • Build molecular models of your possible isomers.

    • Identify proton pairs that are predicted to be close in one isomer but far apart in another.

    • Look for the corresponding cross-peaks in your NOESY spectrum. The presence (or absence) of these diagnostic peaks will confirm the structure.

2D NMR Experiment Primary Application for Isomer Analysis Type of Correlation
HSQC / HMQC Assigns which proton is directly attached to which carbon.[5][9]Through 1 bond (¹J_CH)
HMBC Determines long-range connectivity to establish the carbon skeleton and substitution pattern.[4]Through 2-4 bonds
COSY Identifies protons that are coupled to each other (typically on adjacent carbons).Through 2-3 bonds
NOESY / ROESY Confirms 3D structure by identifying protons that are close in space.[6][8]Through Space (< 5 Å)
Table 1: Key 2D NMR experiments and their roles in differentiating disubstituted pyrido[3,4-b]pyrazine isomers.

Troubleshooting Guide 2: Non-Differentiable Mass Spectra

When isomers produce similar fragmentation patterns under standard MS/MS conditions, a more rigorous approach is needed.

Causality: Isomers have identical elemental composition and mass. Their fragmentation in a mass spectrometer is governed by their chemical stability. If the core scaffold is the primary driver of fragmentation, the influence of substituent position may be minimal, leading to identical or very similar MS/MS spectra.[10][11] The goal is to find an energy level where the fragmentation pathway is directed by the substituent's position.

Decision Tree for MS/MS Isomer Differentiation

MS_Workflow start Run LC-MS Analysis (Confirm identical mass and RT) msms Acquire MS/MS Spectra (Standard CID/HCD energy) start->msms decision1 Are fragmentation patterns distinct? msms->decision1 success Isomers Differentiated decision1->success Yes vary_energy Systematically Vary Collision Energy (CE Ramp) decision1->vary_energy No decision2 Do unique fragment ions or intensity ratios appear at a specific CE? vary_energy->decision2 decision2->success Yes fail MS/MS is non-differentiating. Rely on NMR or Chromatography. decision2->fail No

Caption: A systematic approach to differentiating isomers using tandem mass spectrometry.

Protocol: Developing a Differentiating MS/MS Method

This protocol focuses on using energy-resolved mass spectrometry to find a "sweet spot" where fragmentation patterns diverge.[12]

  • Instrument Setup: Infuse a pure sample of one of the suspected isomers directly into the mass spectrometer to optimize parameters without chromatographic interference.

  • Acquire Initial MS/MS: Select the precursor molecular ion (e.g., [M+H]⁺) in the first quadrupole (Q1) and fragment it in the collision cell (Q2). Acquire a full product ion scan in the third quadrupole (Q3) using a standard collision energy (e.g., 20-25 eV).

  • Perform a Collision Energy Ramp:

    • This is the most critical step. Set up an experiment where the collision energy is ramped in discrete steps (e.g., from 5 eV to 50 eV in 2-5 eV increments).

    • Analyze the resulting spectra at each energy level. Look for two key differentiators:

      • Unique Fragment Ions: An ion that appears for one isomer but not the other at a specific energy.

      • Significant Intensity Ratios: Two fragment ions that are present in both spectra, but whose relative intensity ratio changes dramatically and reproducibly between isomers at a certain energy.

  • Validation: Once a differentiating energy level is identified, inject a pure sample of the second isomer and confirm that the fragmentation is different but reproducible.

  • LC-MS/MS Integration: If chromatographic separation is also achieved, this MS/MS method can be used to confirm the identity of each eluting peak with a very high degree of confidence.[13][14]

Parameter Reason for Adjustment Troubleshooting Action
Collision Energy (CE) To find an energy level that activates a unique fragmentation pathway for one isomer.Perform a CE ramp (5-50 eV) and look for unique ions or different fragment ratios.
Activation Type Different methods impart energy differently (e.g., CID vs. HCD).If available on your instrument, compare Collision-Induced Dissociation (CID) with Higher-Energy Collisional Dissociation (HCD).
Chromatography Physical separation is the most reliable way to handle isomers.If MS/MS fails, focus heavily on optimizing the HPLC method (see below).
Table 2: Key parameters for optimizing MS/MS methods for isomer differentiation.

Troubleshooting Guide 3: Chromatographic Co-elution

Achieving baseline separation is the ultimate goal for quantification and purification. For pyrido[3,4-b]pyrazines, which are aromatic and contain multiple nitrogen atoms, leveraging alternative column chemistries is key.

Stationary Phase Primary Interaction Mechanism(s) Why it Works for Pyrido[3,4-b]pyrazines
Standard C18 Hydrophobic (van der Waals)Separates based on overall lipophilicity. Often insufficient for isomers with similar logP values.
Phenyl-Hexyl Hydrophobic & π-π interactionsThe phenyl groups on the stationary phase can interact with the aromatic pyrido[3,4-b]pyrazine core, providing an additional separation mechanism.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeHighly versatile. The electron-rich fluorine atoms can interact differently with the subtle changes in electron density between two isomers, often providing unique selectivity.
Embedded Polar Group (e.g., "Aqua") Hydrophobic & H-bondingCan be useful if your substituents contain hydrogen bond donors/acceptors, adding another dimension to the separation.
Table 3: Common HPLC stationary phases for separating aromatic heterocyclic isomers.
Protocol: Systematic HPLC Method Development
  • Establish a Baseline: Run your sample on a standard C18 column with a generic gradient (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid over 15 minutes). Confirm co-elution.

  • Screen Alternative Chemistries: Using the same gradient, screen a Phenyl-Hexyl and a PFP column. These two columns offer the highest probability of success due to their alternative π-π and dipole interaction capabilities.

  • Optimize the Best Candidate:

    • Once you identify a column that shows partial separation ("peak shouldering"), focus your efforts there.

    • Adjust Gradient Slope: If peaks are eluting too quickly, decrease the gradient slope (e.g., 5-60% over 20 minutes) to increase the time each analyte spends interacting with the stationary phase.

    • Switch Organic Modifier: Try replacing acetonitrile with methanol. Methanol is a hydrogen-bond donor and has different solvent strength, which can alter selectivity.

    • Isocratic Hold: If you have partial separation, an isocratic hold at a specific mobile phase composition can often be used to fully resolve the two peaks.

This structured approach ensures that you are methodically exploring the available separation parameter space, giving you the highest probability of successfully resolving your disubstituted pyrido[3,4-b]pyrazine isomers.

References

  • Crotti, S., et al. (2021). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Mass Spectrometry Reviews. [Link]

  • Li, A., et al. (2023). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Analyst. [Link]

  • Wiley Online Library. (2021). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Mass Spectrometry Reviews. [Link]

  • Royal Society of Chemistry. (2015). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm. [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • National Institutes of Health. (2023). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2015). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm. [Link]

  • Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Main 2D HMBC and 1D NOESY observed correlations that allowed differentiate and determine the regio-isomer structures. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Pyrido[3,4-b]pyrazine. PubChem. [Link]

  • ResearchGate. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]

  • YouTube. (2022). 2D NMR: NOESY NMR INTERPRETATION. DEVLOGMYVLOG. [Link]

  • Wiley-VCH. (1995). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY: A Practical Guide. Wiley-VCH. [Link]

  • Universidad de Granada. (n.d.). NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Digibug. [Link]

  • National Institutes of Health. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Library of Medicine. [Link]

  • MDPI. (2024).[2][10][13]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank. [Link]

  • Chemistry LibreTexts. (2021). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • National Institutes of Health. (n.d.). 1H,2H,3H,4H-pyrido(3,4-b)pyrazine. PubChem. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [Link]

  • Science of Synthesis. (n.d.). 6.2.2. Pyrazines. Thieme. [Link]

  • ResearchGate. (n.d.). Substructure of compound 3. Key NOESY and HMBC correlations. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of 5,7-Dichloropyrido[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,7-Dichloropyrido[3,4-B]pyrazine. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important heterocyclic scaffold. As a key intermediate in the development of various pharmaceutical agents, including potential protein kinase inhibitors, a robust and scalable synthesis is paramount.[1][2] This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Core Synthesis Protocol: A Two-Step Approach

The most reliable and common pathway to this compound involves a two-step sequence: first, a cyclocondensation to form the core ring system, followed by a chlorination reaction. This method ensures high yields and purity when executed with care.

Step 1: Cyclocondensation to form Pyrido[3,4-b]pyrazine-5,7-diol

The foundational step is the formation of the heterocyclic core via the condensation of 2,3-diaminopyridine with a suitable 1,2-dicarbonyl equivalent. While various reagents can be used, diethyl oxalate is a common and effective choice.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend sodium ethoxide (2.2 equivalents) in anhydrous ethanol.

  • Addition of Starting Materials: To this suspension, add 2,3-diaminopyridine (1.0 equivalent) and diethyl oxalate (1.1 equivalents) sequentially.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Acidify carefully with a dilute acid (e.g., 2M HCl) to a pH of ~6-7. The resulting precipitate, Pyrido[3,4-b]pyrazine-5,7-diol, is collected by filtration, washed with cold water and then a small amount of cold ethanol, and dried under vacuum.

Step 2: Chlorination to this compound

The diol intermediate, which exists predominantly in its tautomeric diamide form, is converted to the target dichloro-compound using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser (with a gas outlet connected to a scrubber), a thermometer, and a dropping funnel, place the dried Pyrido[3,4-b]pyrazine-5,7-diol (1.0 equivalent). This entire procedure must be performed in a certified chemical fume hood.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask at room temperature. A catalytic amount of a tertiary amine like N,N-dimethylaniline or triethylamine can be added to facilitate the reaction, though it is often successful without.

  • Reaction: Heat the mixture to reflux (approximately 106°C) and maintain for 3-5 hours. The mixture should become a clearer, homogenous solution as the reaction progresses.

  • Quenching and Isolation: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that will release HCl gas. Perform this in the fume hood.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The crude product will precipitate. Filter the solid or extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification: The crude product is often purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.[1][3]

Visualized Synthesis Workflow

The following diagram outlines the complete workflow from starting materials to the final purified product.

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination cluster_purification Purification S1 2,3-Diaminopyridine + Diethyl Oxalate P1 Reaction in Ethanol w/ NaOEt S1->P1 I1 Pyrido[3,4-b]pyrazine-5,7-diol (Intermediate) P1->I1 P2 Reaction in Phosphorus Oxychloride (POCl₃) I1->P2 I2 Crude this compound P2->I2 P3 Column Chromatography or Recrystallization I2->P3 FP Pure Final Product P3->FP

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Question: My yield for the cyclocondensation (Step 1) is very low. What went wrong?

Answer: Low yield in the first step typically points to one of three areas:

  • Purity of Starting Materials: 2,3-Diaminopyridine is susceptible to oxidation and can contain impurities from its own synthesis.[4][5] Using aged or low-purity starting material is a primary cause of failure.

    • Solution: Ensure the purity of 2,3-diaminopyridine by NMR or LC-MS before starting. If necessary, purify it by recrystallization or column chromatography.

  • Reaction Conditions: The condensation is sensitive to the basicity of the medium.

    • Solution: Ensure that the sodium ethoxide is fresh and added in the correct stoichiometric amount. The reaction requires anhydrous conditions; ensure your ethanol is dry.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reflux time and monitor the reaction by TLC until the starting material spot has been consumed.

Question: The chlorination reaction (Step 2) turned into a dark, intractable tar.

Answer: Tar formation is a common issue in POCl₃ reactions and usually indicates decomposition.

  • Cause 1: Residual Water: The intermediate Pyrido[3,4-b]pyrazine-5,7-diol must be completely dry. Any residual water will react violently with POCl₃, leading to a temperature spike and decomposition.

    • Solution: Dry the intermediate thoroughly in a vacuum oven before proceeding to the chlorination step.

  • Cause 2: Overheating: While the reaction requires heat, excessive temperatures can cause polymerization and decomposition.

    • Solution: Maintain a controlled reflux. Use a silicone oil bath and a thermometer to ensure the temperature does not exceed the boiling point of POCl₃ (106°C).

  • Cause 3: Impure Intermediate: Impurities from Step 1 can catalyze decomposition pathways.

    • Solution: Ensure the intermediate from Step 1 is reasonably pure before proceeding. A simple wash with a suitable solvent can often remove critical impurities.

Question: My final product is impure, showing multiple spots on TLC. How can I improve purity?

Answer: Impurities often consist of mono-chlorinated species or unreacted starting material.

  • Cause: Incomplete Chlorination: The reaction may not have gone to completion, leaving the mono-chloro intermediate or the diol starting material.

    • Solution: Ensure an adequate excess of POCl₃ is used (5-10 equivalents is standard). Extending the reaction time at reflux can also drive the reaction to completion.

  • Purification Strategy: Effective purification is key.

    • Solution: Column chromatography using a gradient elution of hexane and ethyl acetate is highly effective for separating the desired dichlorinated product from less polar byproducts and more polar starting materials.[3] Recrystallization can also be effective if a suitable solvent system is identified.

Question: I'm trying to scale up the reaction and the quenching step is very difficult to control. What are the best practices?

Answer: Scaling up the POCl₃ quench is a significant safety and operational challenge.

  • Problem: The reaction of excess POCl₃ with water is extremely exothermic and releases large volumes of HCl gas. On a large scale, this can easily overwhelm the cooling capacity and fume hood containment.

  • Solution: Reverse Quench: Instead of adding the reaction mixture to ice, consider a "reverse quench." Prepare a large, well-stirred vessel of crushed ice and water. Slowly, and in a controlled manner, add the reaction mixture via a dropping funnel or pump. This ensures the bulk medium has a high heat capacity to absorb the energy released.

  • Temperature Control: Use an ice/salt bath to keep the quenching vessel below 10°C.

  • pH Adjustment: Be prepared to add a large amount of base for neutralization. A pre-chilled solution of sodium hydroxide is often more efficient for large volumes than solid sodium bicarbonate.

Visualized Troubleshooting Guide

This decision tree can help diagnose and solve common synthesis problems.

Troubleshooting Start Problem with Synthesis LowYield1 Low Yield in Step 1 (Condensation) Start->LowYield1 Tar2 Tar Formation in Step 2 (Chlorination) Start->Tar2 ImpureFP Impure Final Product Start->ImpureFP ScaleUp Scale-Up Issues Start->ScaleUp Cause_Purity Impure Starting Materials? LowYield1->Cause_Purity Cause_Cond Suboptimal Reaction Conditions? LowYield1->Cause_Cond Cause_Water Water Present in Step 2? Tar2->Cause_Water Cause_Heat Overheating? Tar2->Cause_Heat Cause_Incomplete Incomplete Chlorination? ImpureFP->Cause_Incomplete Sol_Purify Solution: Column Chromatography or Recrystallization ImpureFP->Sol_Purify Purification Cause_Quench Uncontrolled Quench? ScaleUp->Cause_Quench Sol_Purity Solution: Purify/Verify Starting Materials Cause_Purity->Sol_Purity Sol_Cond Solution: Use Anhydrous Solvent, Check Stoichiometry Cause_Cond->Sol_Cond Sol_Water Solution: Thoroughly Dry Intermediate Cause_Water->Sol_Water Sol_Heat Solution: Use Temp Control (Oil Bath) Cause_Heat->Sol_Heat Sol_Incomplete Solution: Increase POCl₃ Excess & Reaction Time Cause_Incomplete->Sol_Incomplete Sol_Quench Solution: Use Slow, Reverse Quench onto Ice Cause_Quench->Sol_Quench

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the cyclocondensation step?

A1: The reaction is a classic cyclocondensation between a 1,2-diamine (2,3-diaminopyridine) and a 1,2-dicarbonyl compound (diethyl oxalate).[6][7] The reaction proceeds via a double nucleophilic attack of the amino groups on the carbonyl carbons, followed by elimination of ethanol to form the stable, aromatic pyrazine ring. The basic conditions (sodium ethoxide) deprotonate the amino groups, increasing their nucleophilicity and driving the reaction forward.

Q2: What are the critical safety precautions for working with Phosphorus Oxychloride (POCl₃)?

A2: Phosphorus oxychloride is a highly hazardous substance and requires strict safety protocols.[8][9][10]

  • Corrosivity: It is extremely corrosive to the skin, eyes, and respiratory tract. Contact can cause severe burns.[11]

  • Reactivity: It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas.[10][12]

  • Handling: Always handle POCl₃ in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including heavy-duty chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, and a face shield.[8][9] An emergency shower and eyewash station must be immediately accessible.[10]

  • Storage: Store in a cool, dry place away from water and incompatible materials like alcohols, bases, and metals.[8][12]

  • Disposal: Unused POCl₃ and reaction residues must be quenched carefully and disposed of as hazardous waste according to institutional guidelines.[10]

Q3: How can I confirm the identity and purity of the final product?

A3: A combination of standard analytical techniques is recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The proton NMR should show the characteristic aromatic protons of the pyridopyrazine core, and the carbon NMR will confirm the number of unique carbon environments.[1]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak. For this compound, you should observe a characteristic isotopic pattern for the two chlorine atoms ([M]+, [M+2]+, and [M+4]+).[1]

  • Elemental Analysis: This provides the percentage composition of C, H, and N, which can be compared to the theoretical values to confirm purity.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q4: Are there alternative chlorinating agents to POCl₃?

A4: While POCl₃ is the most common and effective reagent for this type of transformation, other reagents like thionyl chloride (SOCl₂) or a mixture of triphenylphosphine and carbon tetrachloride can also be used for converting hydroxyl groups to chlorides. However, for converting the amide-like hydroxyls in the diol intermediate, POCl₃ is generally the most robust and high-yielding choice. The reaction conditions would need to be re-optimized for any alternative reagent.

Representative Reaction Data

The following table summarizes typical parameters and expected outcomes for this synthesis. These values are representative and may vary based on specific lab conditions and scale.

StepKey ParametersTypical YieldExpected Purity (Crude)Notes
1: Cyclocondensation Reflux in Ethanol, 4-6 hours85-95%>90%Ensure anhydrous conditions. The product precipitates upon acidic workup.
2: Chlorination Reflux in POCl₃, 3-5 hours65-80%>85%EXTREME CAUTION . Must be anhydrous. Quenching is highly exothermic.
Purification Silica Gel Chromatography>98% (Post-Column)N/AA gradient of Hexane/Ethyl Acetate (e.g., 9:1 to 7:3) is often effective.

References

  • Oluwafemi, K. A. et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Arkivoc. Available at: [Link]

  • New Jersey Department of Health. Hazard Summary: Phosphorus Oxychloride. Available at: [Link]

  • Fox, B. A. & Threlfall, T. L. (1973). 2,3-Diaminopyridine. Organic Syntheses, Coll. Vol. 5, p.346. Available at: [Link]

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Available at: [Link]

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Available at: [Link]

  • PubMed. (2013). Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Available at: [Link]

  • Google Patents. (2009). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
  • YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Royal Society of Chemistry. (2018). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. RSC Advances, 8(3), 1547–1558. Available at: [Link]

  • ResearchGate. (2019). Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride. Available at: [Link]

  • PubChem. 5,7-Dichloropyrido(3,4-b)pyrazine. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Available at: [Link]

  • RSC Publishing. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Available at: [Link]

  • ResearchGate. (2021). Structures of reaction products of 5,6-dichlorofurazano[3,4-b]pyrazine with R-hydrazines. Available at: [Link]

  • Taylor & Francis Online. (2020). Recent synthetic methodologies for pyridopyrazines: An update. Available at: [Link]

  • ResearchGate. (2017). 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study. Available at: [Link]

  • ResearchGate. (2013). Main reaction pathways for the formation of pyrazine derivatives. Available at: [Link]

  • PubMed. (2007). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • PubMed. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Available at: [Link]

  • MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

  • PubMed. (2001). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. Available at: [Link]

  • PubMed. (2011). Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. Available at: [Link]

  • PubMed. (2014). Synthesis of the new ring system bispyrido[4',3':4,5]pyrrolo [1,2-a:1',2'-d]pyrazine and its deaza analogue. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Dichlorinated Pyrazine Building Blocks: A Comparative Analysis of 5,7-Dichloropyrido[3,4-b]pyrazine and its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous FDA-approved drugs.[1][2] Among these, the pyrazine and pyridopyrazine motifs are of paramount importance, offering a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability.[1][3] Dichlorinated versions of these scaffolds are exceptionally valuable as versatile building blocks, enabling chemists to construct complex molecular architectures through sequential and regioselective functionalization.[4]

However, the subtle shift in the position of chlorine and nitrogen atoms across different isomers dramatically alters their reactivity, spectroscopic properties, and ultimately, their utility in a synthetic campaign. Misidentification or a misunderstanding of an isomer's reactivity profile can lead to failed reactions, impure products, and significant delays in discovery timelines.

This guide provides an in-depth comparison of 5,7-dichloropyrido[3,4-b]pyrazine against the three common dichloropyrazine isomers: 2,3-, 2,5-, and 2,6-dichloropyrazine. We will dissect their structural nuances, provide definitive methods for their identification, and offer expert insights into their differential reactivity, supported by experimental data and detailed protocols.

The Isomers: A Structural Overview

The four compounds under review, while all featuring a dichlorinated six-membered diazine ring, possess distinct structural and electronic features. The fundamental difference is the presence of a fused pyridine ring in this compound, which introduces an additional nitrogen atom and a different vector of electronic influence compared to the simpler monocyclic dichloropyrazines.

Compound Structure
This compoundthis compound
2,3-Dichloropyrazine2,3-Dichloropyrazine
2,5-Dichloropyrazine2,5-Dichloropyrazine
2,6-Dichloropyrazine2,6-Dichloropyrazine

Part 1: Physicochemical and Spectroscopic Identification

Accurate identification is the bedrock of successful synthesis. While these isomers share the same molecular weight (for the dichloropyrazines), their symmetry and electronic environments give rise to unique spectroscopic fingerprints.

Physicochemical Properties

A summary of key computed and physical properties is presented below.

PropertyThis compound2,3-Dichloropyrazine2,5-Dichloropyrazine2,6-Dichloropyrazine
Molecular Formula C₇H₃Cl₂N₃[5]C₄H₂Cl₂N₂[6]C₄H₂Cl₂N₂[4]C₄H₂Cl₂N₂[7]
Molecular Weight 200.02 g/mol [5]148.98 g/mol 148.98 g/mol 148.98 g/mol
CAS Number 1379338-74-5[8]4858-85-919745-07-45150-57-2
XLogP3-AA (Predicted) 2.1[9]1.41.41.4
Appearance SolidSolidSolidSolid
Definitive Spectroscopic Analysis: The Power of ¹³C NMR

Due to the symmetry in the three basic dichloropyrazine isomers, their ¹H NMR spectra are deceptively simple, each showing a single singlet, rendering them indistinguishable by this method alone.[10] The key to unambiguous identification lies in ¹³C NMR spectroscopy, where the unique electronic environment of each carbon atom results in distinct chemical shifts.

IsomerStructure¹H NMR (CDCl₃)¹³C NMR (CDCl₃)
2,3-Dichloropyrazine 2,3-Dichloropyrazine8.45 ppm (s, 2H)[10]146.5, 144.9 ppm[10]
2,5-Dichloropyrazine 2,5-Dichloropyrazine8.60 ppm (s, 2H)[10]148.1, 143.7 ppm[10]
2,6-Dichloropyrazine 2,6-Dichloropyrazine8.52 ppm (s, 2H)[10]150.2, 143.3 ppm[10]
This compound this compound~9.2 (s, 1H), ~8.5 (d, 1H), ~7.8 (d, 1H) (Predicted)(Predicted to show 7 distinct signals)

Note: NMR data for this compound is predicted based on its asymmetric structure and has not been published in the cited sources. Its ¹H NMR would be significantly more complex with three distinct aromatic signals, making it easily distinguishable from the other isomers.

G cluster_workflow Isomer Identification Workflow cluster_results Identification start Obtain Isomer Sample nmr_acq Acquire ¹H and ¹³C NMR Spectra start->nmr_acq h_nmr Analyze ¹H NMR nmr_acq->h_nmr res_complex Complex Spectrum (3 Aromatic Signals) => 5,7-Dichloropyrido [3,4-b]pyrazine h_nmr->res_complex Complex? res_simple Simple Spectrum (1 Singlet) => Dichloropyrazine h_nmr->res_simple Simple? c_nmr Analyze ¹³C NMR res_23 δ ≈ 146.5, 144.9 ppm => 2,3-Isomer c_nmr->res_23 Match? res_25 δ ≈ 148.1, 143.7 ppm => 2,5-Isomer c_nmr->res_25 Match? res_26 δ ≈ 150.2, 143.3 ppm => 2,6-Isomer c_nmr->res_26 Match? res_simple->c_nmr

Caption: Logical workflow for unambiguous isomer identification.

Experimental Protocol: NMR Sample Preparation and Acquisition

Reproducible data is contingent on meticulous sample preparation. This protocol ensures high-quality spectra for definitive analysis.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Dichloropyrazine isomer (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tube, clean and dry

  • Pasteur pipette

Procedure:

  • Dissolution: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6-0.7 mL of CDCl₃ with TMS in a small vial.[10]

  • Transfer: Use a Pasteur pipette to transfer the clear solution into the NMR tube.

  • Homogenization: Gently agitate the tube to ensure the solution is homogeneous.

  • Spectrometer Setup (400 MHz or higher recommended):

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single-pulse experiment.

      • Scans: 16-64 scans to achieve a good signal-to-noise ratio.[10]

      • Relaxation Delay: 1-2 seconds.[10]

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Scans: 1024-4096 scans are necessary due to the low natural abundance of the ¹³C isotope.[10]

      • Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.[10]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Part 2: Comparative Reactivity and Synthetic Strategy

The true value of these isomers lies in their application as synthetic intermediates. Their reactivity is governed by the electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry.[4][11]

Key Mechanistic Principles:
  • Electron Deficiency: The pyrazine and pyridopyrazine cores are electron-poor, which facilitates the initial attack of a nucleophile, a key step in the SNAr mechanism.[3]

  • Regioselectivity: The position of the nitrogen atoms profoundly influences the reactivity of the attached chlorine atoms. In this compound, the chlorine at the C7 position is para to a ring nitrogen, while the C5 chlorine is ortho. This electronic differentiation allows for regioselective substitution, which is often not possible with the more symmetric dichloropyrazines. The C7 position is generally expected to be more reactive towards nucleophiles.

  • Reaction Classes: These building blocks are amenable to a wide array of transformations beyond SNAr, including powerful palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4]

G cluster_reactions Key Synthetic Transformations cluster_reagents Typical Reagents cluster_products Resulting Structures start Dichloropyrazine Scaffold snar Nucleophilic Aromatic Substitution (SNAr) start->snar suzuki Suzuki-Miyaura Cross-Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald snar_reagents Amines (R-NH₂) Alkoxides (R-O⁻) Thiols (R-S⁻) snar->snar_reagents snar_prod Amino/Alkoxy/Thio- Substituted Pyrazines snar->snar_prod suzuki_reagents Boronic Acids (R-B(OH)₂) + Pd Catalyst, Base suzuki->suzuki_reagents suzuki_prod Aryl/Heteroaryl- Substituted Pyrazines suzuki->suzuki_prod buchwald_reagents Amines (R₂NH) + Pd Catalyst, Base buchwald->buchwald_reagents buchwald_prod N-Aryl/N-Heteroaryl Pyrazines buchwald->buchwald_prod

Caption: Common synthetic pathways using dichloropyrazine scaffolds.

Reactivity Comparison:
  • This compound: This is the most versatile of the group due to its inherent asymmetry.

    • Advantage: Offers two electronically distinct chlorine atoms, enabling sequential, regioselective substitutions. The C7 position is typically more activated and will react first under controlled conditions, allowing for the introduction of one substituent, followed by modification at the C5 position.

    • Strategy: Ideal for building complex, unsymmetrical molecules where precise substituent placement is critical.

  • 2,3-Dichloropyrazine:

    • Challenge: The adjacent chlorine atoms can lead to challenges with steric hindrance and potential for chelation with metal catalysts.

    • Strategy: Often used when a vicinal substitution pattern is required or for the synthesis of fused heterocyclic systems.[6]

  • 2,5-Dichloropyrazine:

    • Advantage: The two chlorine atoms are chemically equivalent, simplifying reactions where symmetrical disubstitution is desired. Mono-substitution is also readily achievable by controlling stoichiometry.[3]

    • Strategy: A robust and reliable choice for both mono- and di-substitution with a variety of nucleophiles and coupling partners.[4]

  • 2,6-Dichloropyrazine:

    • Advantage: Similar to the 2,5-isomer, the chlorines are equivalent. It is a valuable intermediate for pharmaceuticals, including antimicrobial and anticancer agents.[7][12]

    • Strategy: Its reactivity in nucleophilic substitutions makes it a powerful building block for complex drug molecules.[7]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the mono-amination of a dichloropyrazine scaffold, a common first step in a library synthesis campaign.

Objective: To synthesize a mono-amino substituted pyrazine derivative via SNAr.

Causality: The choice of a polar aprotic solvent (like Dioxane or THF) helps to solvate the reactants without interfering with the reaction. A strong, non-nucleophilic base (like t-BuOK) is used to deprotonate the incoming amine nucleophile, increasing its reactivity. The reaction is conducted under an inert atmosphere to prevent side reactions with oxygen or moisture.[4]

Materials:

  • Dichloropyrazine isomer (1.0 eq)

  • Amine nucleophile (e.g., 3-Methoxyaniline, 1.1 eq)[4]

  • Potassium tert-butoxide (t-BuOK, 1.2 eq)[4]

  • Anhydrous Dioxane or Tetrahydrofuran (THF)[4]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the dichloropyrazine isomer (1.0 eq) and dissolve it in anhydrous solvent.

  • Addition of Nucleophile: Add the amine nucleophile (1.1 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the potassium tert-butoxide (1.2 eq) portion-wise, monitoring for any exotherm. Rationale: Cooling prevents potential side reactions and controls the reaction rate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired mono-substituted product.[4]

Conclusion and Strategic Recommendations

The choice between this compound and its simpler dichloropyrazine isomers is not a matter of superiority, but of strategic synthetic design.

  • For the construction of complex, unsymmetrical targets where precise, stepwise control over substitution is paramount, This compound is the superior choice due to its electronically distinct reactive sites.

  • For creating symmetrically disubstituted compounds or for straightforward mono-functionalization, 2,5- and 2,6-Dichloropyrazine are robust, reliable, and cost-effective starting materials.[4][7]

  • 2,3-Dichloropyrazine serves a more specialized role, primarily for accessing vicinally substituted patterns and certain classes of fused heterocycles.[6]

By understanding the unique fingerprint and reactivity profile of each isomer, researchers can harness their full potential, accelerating the discovery of novel therapeutics and functional materials. The protocols and data presented in this guide provide a validated framework for the confident identification and strategic implementation of these powerful chemical building blocks.

References

  • ZCPC. (2025, November 6). Exploring the Applications of 2,3-Dichloropyrazine in Medicinal Chemistry.
  • ZCPC. (2025, December 18). 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 2,5-Dichloropyrazine in Pharmaceutical Synthesis.
  • ZCPC. (2025, June 25). The Key Role of 2,6-Dichloropyrazine in the Synthesis of Pharmaceutical Compounds.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71742827, 5,7-Dichloropyrido(3,4-b)pyrazine. [Link]

  • BenchChem. (2025).
  • PubChemLite. This compound (C7H3Cl2N3). [Link]

  • BenchChem. (2025). Distinguishing Dichloropyrazine Isomers: A Guide to NMR Spectroscopic Analysis.
  • Tan, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

  • Schwarzenbach, R. P., et al. (2000). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 34(14), 2933-2940. [Link]

  • Tzertzinis, G., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4358. [Link]

  • Sarpong, R., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1234. [Link]

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A Comparative Guide to the Biological Activity of 5,7-Dichloropyrido[3,4-b]pyrazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The strategic placement of nitrogen atoms and the potential for diverse substitutions make it an attractive starting point for the design of targeted therapeutics.[2][3] Among its variants, the 5,7-dichloro-substituted core serves as a crucial intermediate for creating libraries of derivatives with potent and selective activities, particularly as inhibitors of protein kinases.[4]

Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, especially cancer.[5][6][7] This guide provides a comparative analysis of 5,7-dichloropyrido[3,4-b]pyrazine derivatives, focusing on their efficacy as inhibitors of key oncogenic kinases such as Casein Kinase 2 (CK2) and Pim-1. We will delve into structure-activity relationships (SAR), compare inhibitory potencies, and provide detailed protocols for relevant biological assays to support your research and development efforts.

Targeting Oncogenic Kinases: A Comparative Overview

Derivatives of the pyrido[3,4-b]pyrazine scaffold have been successfully developed to target several cancer-related protein kinases. The 5,7-dichloro precursor allows for differential substitution at the C5 and C7 positions, enabling the fine-tuning of inhibitor potency and selectivity. A key strategy involves introducing a pharmacophoric group, such as 4-(piperidin-1-yl)aniline, at these positions to enhance binding to the ATP pocket of target kinases.[4]

CK2 is a serine/threonine kinase that is overexpressed in many human cancers, where it promotes cell growth and survival.[6] Its role in suppressing apoptosis makes it a prime target for anticancer drug development.[6] Several pyrazine-based derivatives have been investigated as CK2 inhibitors.[5][8]

Structure-activity relationship studies have shown that pyrazine derivatives with a (pyrrol-3-yl)acetic acid and a monosubstituted aniline group can exhibit potent inhibitory activity against CK2.[8] While specific data for 5,7-disubstituted pyrido[3,4-b]pyrazines against CK2 is an area of ongoing research, the broader class of disubstituted pyrazines has yielded compounds with significant enzymatic and cellular inhibition.[5]

The Pim family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) are key regulators of cell proliferation and survival, making them appealing targets for cancer therapy.[9][10][11] Various heterocyclic scaffolds, including triazolo[4,3-b]pyridazines, have shown potent inhibition of Pim kinases.[9][10][12] The pyrido[3,4-b]pyrazine core represents a valuable platform for developing novel Pim kinase inhibitors. Hybridization efforts have led to the identification of pyrazine analogs with potent activity against Pim kinases.[5]

Comparative Performance and Structure-Activity Relationship (SAR)

The efficacy of these derivatives is highly dependent on the nature and position of the substituents on the pyrido[3,4-b]pyrazine core. A SAR study highlighted that placing a 4-(piperidin-1-yl)aniline group at either the C-5 or C-8 position resulted in several analogues with low micromolar IC50 values against a panel of seven cancer-related kinases.[4]

Scaffold Target Kinase Key Substituents Reported Activity (IC50) Reference
Disubstituted Pyrido[3,4-b]pyrazinePanel of 7 Cancer Kinases4-(piperidin-1-yl)aniline at C-5 or C-8Low micromolar values[4]
2,6-Disubstituted PyrazineCK25-substituted-3-thiophene carboxylic acidLead compound showed cellular inhibition[5]
2,6-Disubstituted PyrazinePim KinasesHybridized analogsPotent activity identified[5]
Pyrrolo[3,2-b]pyrazinePanel of Tumor Cell Lines5-(3-chlorophenylamino)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)GI50 = 14 nM (Renal Cancer)[13]

Table 1: Comparative activity of pyrazine-based kinase inhibitors. Note: Direct comparative IC50 values for this compound derivatives against specific kinases require further investigation of published literature.

The data indicates that the pyrazine core is a versatile scaffold for kinase inhibition. The antiproliferative activity of related compounds, such as pyrrolo[3,2-b]pyrazine derivatives, demonstrates the potential of this chemical space, with one compound exhibiting a GI50 of 14 nM against renal cancer cells.[13]

Visualizing the Mechanism: Kinase Inhibition Pathway

The primary mechanism of action for these compounds is competitive inhibition at the ATP-binding site of the kinase. By occupying this site, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby disrupting the signaling cascade that promotes cancer cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Cascade Upstream Upstream Signal (e.g., Growth Factor) Kinase Active Kinase (e.g., CK2, Pim-1) Upstream->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Inhibitor Pyrido[3,4-b]pyrazine Derivative Inhibitor->Kinase Inhibits ATP ATP ATP->Kinase

Caption: ATP-competitive inhibition of a kinase signaling pathway.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies are essential. Below are step-by-step protocols for key assays used to evaluate the biological activity of kinase inhibitors.

This protocol describes a common method for measuring the binding affinity of a test compound to a kinase. The causality behind this choice is its high-throughput nature and reliance on a Förster resonance energy transfer (FRET) signal, which provides a robust and quantitative readout of inhibitor binding.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive ligand (tracer) from the kinase active site by the test compound. Binding of a europium (Eu)-labeled anti-tag antibody to the kinase and the tracer to the active site brings the Eu and Alexa Fluor™ dyes into close proximity, generating a high FRET signal. A successful inhibitor will displace the tracer, disrupting FRET and causing a decrease in the signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock of the kinase in the appropriate kinase buffer.

    • Prepare a 10X stock of the Eu-labeled antibody in the kinase buffer.

    • Prepare a 10X stock of the Alexa Fluor™ tracer in the kinase buffer.

    • Prepare serial dilutions of the this compound derivative (test compound) in DMSO, then dilute into the kinase buffer to create 4X final concentrations.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 4X test compound dilution.

    • Add 5 µL of a 4X Kinase/Antibody mixture.

    • Add 10 µL of the 2X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

    • Measure the emission signals at 665 nm (Alexa Fluor™) and 615 nm (Europium) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Assay_Workflow Start Start: Prepare Reagents Step1 1. Add 4X Test Compound to 384-well plate Start->Step1 Step2 2. Add 4X Kinase/Antibody Mixture Step1->Step2 Step3 3. Add 2X Tracer Solution Step2->Step3 Step4 4. Incubate for 60 min at Room Temperature Step3->Step4 Step5 5. Read Plate (TR-FRET) Step4->Step5 Step6 6. Calculate Emission Ratio and Plot Data Step5->Step6 End End: Determine IC50 Step6->End

Sources

A Comparative Guide to the Structure-Activity Relationship of 5,7-Dichloropyrido[3,4-B]pyrazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrido[3,4-b]pyrazine Scaffold - A Privileged Structure in Kinase Inhibition

The pyrido[3,4-b]pyrazine core is a nitrogen-rich heterocyclic system that has emerged as a valuable scaffold in the design of inhibitors targeting protein kinases.[1][2] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The planar nature of the pyridopyrazine ring system allows it to effectively mimic the adenine region of ATP, enabling competitive binding within the kinase hinge region. The strategic placement of nitrogen atoms also offers multiple points for hydrogen bonding interactions, further enhancing binding affinity.

The 5,7-dichloro-substituted analog serves as a versatile starting material for the synthesis of a diverse library of compounds. The differential reactivity of the two chlorine atoms at the C5 and C7 positions allows for selective and sequential substitution, providing a powerful tool for systematically probing the chemical space around the scaffold and elucidating the structure-activity relationship.

The Strategic Importance of the 5,7-Dichloro Substitution Pattern

The choice of the 5,7-dichloropyrido[3,4-b]pyrazine scaffold is a deliberate one, rooted in the principles of medicinal chemistry. The two chlorine atoms serve as reactive handles for introducing a variety of substituents through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. Crucially, the electronic environment of the pyridopyrazine ring system dictates that the C5 and C7 positions possess different reactivities.

Based on studies of related dichlorinated heterocyclic systems, the C5 position is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C7 position. This differential reactivity is key to a controlled and regioselective synthesis, allowing for the stepwise introduction of different functionalities at each position. This synthetic strategy is fundamental to building a comprehensive SAR model.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrido[3,4-b]pyrazine analogs as kinase inhibitors is profoundly influenced by the nature of the substituents at the C5 and C7 positions. The following sections dissect the SAR based on available data for related compounds, providing a predictive framework for the design of novel inhibitors. A key study by Marchand et al. on disubstituted pyrido[3,4-b]pyrazines provides significant insights into these relationships.[1]

The Critical Role of the C5-Substituent

The C5 position appears to be a critical determinant of both potency and selectivity. Introduction of a substituted aniline moiety at this position has proven to be a particularly effective strategy.

  • Impact of the Aniline Moiety: The presence of a 4-(piperidin-1-yl)aniline group at the C5 position has been identified as a key pharmacophore for potent kinase inhibition.[1] This group is thought to occupy a hydrophobic pocket in the kinase active site, with the terminal piperidine ring potentially forming additional interactions.

  • Influence of Aniline Substitution Pattern: The substitution pattern on the aniline ring is crucial. Para-substitution is generally favored over meta- or ortho-substitution, suggesting that the vector of the substituent extending from the core scaffold is important for optimal interaction with the target kinase.

Modulating Activity and Selectivity at the C7-Position

While the C5-substituent often serves as the primary anchor, modifications at the C7 position provide an avenue for fine-tuning potency and modulating the selectivity profile across the kinome.

  • Small Alkyl and Aryl Groups: The introduction of small, hydrophobic groups such as methyl or phenyl at the C7 position can be well-tolerated and may enhance binding affinity through van der Waals interactions.

  • Hydrogen Bond Donors and Acceptors: The incorporation of groups capable of forming hydrogen bonds at the C7 position can be exploited to interact with specific residues in the kinase active site, thereby influencing selectivity.

The interplay between the substituents at the C5 and C7 positions is a recurring theme in the SAR of these analogs. A bulky group at one position may necessitate a smaller group at the other to avoid steric clashes within the binding site.

Comparative Analysis of Kinase Inhibitory Activity

To illustrate the SAR principles discussed above, the following table summarizes the in vitro kinase inhibitory activities (IC50 values) of representative pyrido[3,4-b]pyrazine analogs against a panel of cancer-related protein kinases. The data is adapted from the study by Marchand et al.[1] and highlights the impact of substitutions at the C5 and C8 (analogous to C7 in our scaffold) positions.

Compound IDC5-SubstituentC8-SubstituentCDK5/p25 (IC50 µM)GSK3-α/β (IC50 µM)Aurora A (IC50 µM)
1 4-(piperidin-1-yl)anilineH>10>10>10
2 H4-(piperidin-1-yl)aniline1.51.22.3
3 4-(piperidin-1-yl)anilinePhenyl>10>10>10
4 Phenyl4-(piperidin-1-yl)aniline0.80.51.1

Data extracted and adapted from Marchand et al., Med. Chem. Commun., 2016, 7, 224-229.[1]

Analysis of the Data:

This comparative data underscores several key SAR points:

  • Positional Importance: A direct comparison between compounds 1 and 2 reveals the dramatic impact of the substituent's position. The 4-(piperidin-1-yl)aniline moiety is significantly more effective at the C8 (analogous to C7) position than at the C5 position in this particular series.

  • Synergistic Effects: Compound 4 , which combines a phenyl group at the C5 position with the key 4-(piperidin-1-yl)aniline pharmacophore at the C8 position, demonstrates the most potent activity against the tested kinases. This suggests a synergistic effect where the C5-phenyl group orients the C8-substituent for optimal binding.

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating experimental protocols for the synthesis of a key intermediate and a representative final analog.

Synthesis of a Mono-Substituted Intermediate: 7-Chloro-5-(4-(piperidin-1-yl)anilino)pyrido[3,4-b]pyrazine

This protocol describes the regioselective nucleophilic aromatic substitution at the more reactive C5 position of this compound.

Methodology:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 4-(piperidin-1-yl)aniline (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-chloro-5-(4-(piperidin-1-yl)anilino)pyrido[3,4-b]pyrazine.

Synthesis of a Di-Substituted Analog via Suzuki Coupling

This protocol details the subsequent substitution at the C7 position of the mono-substituted intermediate using a palladium-catalyzed Suzuki cross-coupling reaction.

Methodology:

  • To a reaction vessel, add 7-chloro-5-(4-(piperidin-1-yl)anilino)pyrido[3,4-b]pyrazine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.1 eq), and a base such as sodium carbonate (2.0 eq).

  • Add a mixture of a suitable solvent, for example, a 2:1 mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) under an inert atmosphere and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the final di-substituted pyrido[3,4-b]pyrazine analog.

Visualizing the Synthetic Strategy and SAR

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the synthetic workflow and the key structure-activity relationships.

G cluster_0 Synthetic Workflow Start This compound Step1 Regioselective SNAr at C5 (e.g., with an aniline derivative) Start->Step1 Intermediate 7-Chloro-5-substituted analog Step1->Intermediate Step2 Substitution at C7 (e.g., Suzuki Coupling) Intermediate->Step2 Final 5,7-Disubstituted Analog Step2->Final

Caption: Synthetic workflow for 5,7-disubstituted analogs.

SAR_Diagram cluster_SAR Key Structure-Activity Relationships Scaffold C5 C5 Position: - Primary determinant of potency - Favors substituted anilines - 4-(piperidin-1-yl)aniline is a key pharmacophore Scaffold->C5 C7 C7 Position: - Modulates selectivity and fine-tunes potency - Tolerates small alkyl/aryl groups - Can be used to introduce H-bond donors/acceptors Scaffold->C7

Caption: Key SAR drivers for the pyrido[3,4-b]pyrazine scaffold.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The key takeaways from this guide are:

  • The differential reactivity of the C5 and C7 positions allows for a controlled and regioselective synthetic strategy.

  • The C5 position is crucial for establishing potent inhibitory activity, with substituted anilines being a particularly effective choice.

  • The C7 position offers a valuable handle for modulating the selectivity profile and optimizing potency.

Future research in this area should focus on expanding the diversity of substituents at both the C5 and C7 positions. The exploration of different linkers and terminal groups on the C5-aniline moiety, as well as the introduction of a wider range of functionalities at the C7 position, will undoubtedly lead to the discovery of new analogs with improved potency, selectivity, and drug-like properties. The systematic approach to SAR outlined in this guide provides a robust framework for these future drug discovery endeavors.

References

  • Marchand, P., et al. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 7, 224-229. [Link]

  • Alsfouk, A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of Novel 5,7-Dichloropyrido[3,4-B]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering next-generation therapeutics. The pyrido[3,4-b]pyrazine core, a privileged structure in medicinal chemistry, has garnered significant interest due to its diverse biological activities. This guide focuses on the in vitro testing of compounds derived from a key starting material: 5,7-Dichloropyrido[3,4-B]pyrazine. We will delve into the rationale behind experimental design and provide detailed, actionable protocols for evaluating these derivatives as potential kinase inhibitors, anticancer agents, and antimicrobial compounds. This document is structured to provide not just methodologies, but a strategic framework for a comprehensive preliminary assessment of this promising class of molecules.

The this compound Scaffold: A Gateway to Diverse Bioactivity

The this compound scaffold is an attractive starting point for medicinal chemistry campaigns. The two chlorine atoms at the 5 and 7 positions serve as versatile synthetic handles, allowing for the introduction of a wide array of substituents through nucleophilic substitution reactions. This chemical tractability enables the rapid generation of a library of derivatives with diverse physicochemical properties, which is essential for structure-activity relationship (SAR) studies. The inherent bioactivity of the broader pyridopyrazine family, including anticancer and antimicrobial properties, provides a strong rationale for the exploration of this particular scaffold.[1][2]

This guide will focus on three primary areas of in vitro evaluation, reflecting the most promising therapeutic avenues for pyridopyrazine derivatives:

  • Kinase Inhibition Assays: A significant number of pyridopyrazine derivatives have been investigated as protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4]

  • Anticancer Cytotoxicity Assays: To assess the broader potential of these compounds to kill cancer cells, cytotoxicity assays are indispensable.

  • Antimicrobial Susceptibility Testing: The growing threat of antimicrobial resistance necessitates the discovery of novel antibacterial agents, and heterocyclic compounds like pyridopyrazines are a promising source.

I. Comparative Analysis of Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. A novel family of disubstituted pyrido[3,4-b]pyrazine-based compounds has been identified as a valuable series for the design of promising protein kinase inhibitors.[4]

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines a typical process for evaluating the kinase inhibitory potential of newly synthesized 5,7-disubstituted pyrido[3,4-b]pyrazine derivatives.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Kinase, Compound, and ATP Compound_Prep->Incubation Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Incubation ATP_Prep ATP Solution Preparation ATP_Prep->Incubation Detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Acquisition Data Acquisition (Plate Reader) Detection->Data_Acquisition IC50_Calc IC50 Value Calculation Data_Acquisition->IC50_Calc Comparison Comparison to Staurosporine IC50_Calc->Comparison

Caption: Workflow for in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A lower luminescence signal indicates a higher level of kinase inhibition.

Materials:

  • Recombinant human kinases (e.g., ABL1, SRC, EGFR)

  • Appropriate kinase-specific peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (derivatives of this compound)

  • Staurosporine (positive control)[1][2][5][6]

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and Staurosporine in the kinase buffer. The final concentrations should typically range from 10 µM to 0.1 nM.

  • Kinase Reaction:

    • Add 5 µL of the kinase solution (containing the kinase and substrate) to each well of the plate.

    • Add 2.5 µL of the test compound or control to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the reaction at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Comparative Data: Kinase Inhibition

The following table presents hypothetical IC₅₀ values for two 5,7-disubstituted pyrido[3,4-b]pyrazine derivatives against a panel of kinases, compared to the broad-spectrum kinase inhibitor Staurosporine.

CompoundABL1 IC₅₀ (nM)SRC IC₅₀ (nM)EGFR IC₅₀ (nM)
Derivative 1 (5,7-bis(phenylamino)) 50120>10,000
Derivative 2 (5,7-bis(morpholino)) 8501500>10,000
Staurosporine (Control) 6320

II. Comparative Analysis of Anticancer Cytotoxicity

Evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines is a fundamental step in assessing their potential as anticancer agents.

Experimental Workflow: Cell Viability Assay

This workflow illustrates the process of determining the cytotoxic effects of the test compounds on cancer cell lines.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution Series Treatment Treatment with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Viability_Assay Addition of Viability Reagent (e.g., MTT, XTT) Incubation->Viability_Assay Data_Acquisition Absorbance Measurement (Plate Reader) Viability_Assay->Data_Acquisition IC50_Calc IC50 Value Calculation Data_Acquisition->IC50_Calc Comparison Comparison to Doxorubicin IC50_Calc->Comparison

Caption: Workflow for cell viability assay.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds

  • Doxorubicin (positive control)[7][8][9][10][11]

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and Doxorubicin (typically ranging from 100 µM to 0.1 µM) for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values for each compound by plotting the percentage of cell viability against the logarithm of the compound concentration.

Comparative Data: Anticancer Cytotoxicity

The following table shows hypothetical IC₅₀ values for the two derivatives against two cancer cell lines, compared to the standard chemotherapeutic drug Doxorubicin.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Derivative 1 (5,7-bis(phenylamino)) 5.28.9
Derivative 2 (5,7-bis(morpholino)) 25.842.1
Doxorubicin (Control) 2.5>20

Note: The MCF-7 breast cancer cell line is generally more sensitive to Doxorubicin than the A549 lung cancer cell line.[7][9]

III. Comparative Analysis of Antimicrobial Activity

The emergence of drug-resistant bacteria is a major global health threat. The evaluation of novel compounds for their antimicrobial properties is a critical area of research.

Experimental Workflow: Antimicrobial Susceptibility Testing

This workflow outlines the steps to determine the minimum inhibitory concentration (MIC) of the test compounds against various bacterial strains.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Bacterial_Culture Bacterial Strain Culture (e.g., E. coli, S. aureus) Inoculation Inoculation of Media with Bacteria and Compounds Bacterial_Culture->Inoculation Compound_Prep Compound Dilution Series Compound_Prep->Inoculation Media_Prep Broth Media Preparation Media_Prep->Inoculation Incubation Incubation (e.g., 18-24 hours at 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination Comparison Comparison to Ciprofloxacin MIC_Determination->Comparison

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • Ciprofloxacin (positive control)[3][12][13][14][15]

  • Sterile 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and Ciprofloxacin in MHB in the wells of a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (bacteria in broth without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data: Antimicrobial Activity

The following table presents hypothetical MIC values for the two derivatives against a Gram-negative and a Gram-positive bacterium, compared to the broad-spectrum antibiotic Ciprofloxacin.

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Derivative 1 (5,7-bis(phenylamino)) 1632
Derivative 2 (5,7-bis(morpholino)) 64>128
Ciprofloxacin (Control) 0.0160.25

Note: Ciprofloxacin MIC values can vary between different strains of the same bacterial species.[12][14]

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The in vitro testing methodologies outlined in this guide provide a robust framework for the initial characterization of new derivatives. By systematically evaluating their kinase inhibitory, anticancer, and antimicrobial activities, researchers can efficiently identify promising lead compounds for further optimization and preclinical development. The comparative data presented herein, while hypothetical, serves to illustrate the expected outcomes and the importance of benchmarking against established standards. As with any drug discovery program, a thorough understanding of the underlying biology and a rigorous approach to experimental design are paramount to success.

References

  • GLPBio. (2023, October 24). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges [Video]. YouTube. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Lopez, M. S., & Tota, M. R. (2008). Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. Analytical biochemistry, 373(1), 125–132.
  • Marchand, P., et al. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 7(2), 224-229.
  • Firsov, A. A., Vostrov, S. N., Lubenko, I. Y., & Zinner, S. H. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2852.
  • Thasni, K. A., R, R., & S, R. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 80(5), 834-842.
  • Purdue Research Foundation. (2023). Pyrido[3,4-b]pyrazine as RET kinase inhibitors.
  • Pongrakhananon, V., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566.
  • Pan, L., et al. (2020). Reversal of doxorubicin resistance in lung cancer cells by neferine is explained by nuclear factor erythroid-derived 2-like 2 mediated lung resistance protein down regulation. Cancer Drug Resistance, 3(3), 647-659.
  • ResearchGate. (n.d.). IC50 Values of Different DOX Formulations and Blank Carriers Against A549, MCF-7 and MCF-7/ADR. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm. [Link]

  • Yasir, M., et al. (2019). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Molecules, 24(21), 3848.
  • Xiao, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1289809.
  • Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method. Antimicrobial agents and chemotherapy, 28(2), 331–342.

Sources

A Comparative Guide to the Structural Analysis of Pyrido[3,4-b]pyrazine Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds are of paramount importance due to their diverse biological activities and unique physicochemical properties.[1][2] Among these, the pyrido[3,4-b]pyrazine scaffold, an aza-analog of quinoxaline, serves as a critical structural motif in the development of novel therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within these molecules is fundamental to elucidating structure-activity relationships (SAR) and designing next-generation compounds with enhanced efficacy and selectivity.

This guide provides an in-depth, comparative analysis of the X-ray crystal structure of pyrido[3,4-b]pyrazine derivatives. While crystallographic data for the specific derivative 5,7-Dichloropyrido[3,4-b]pyrazine is not publicly documented, we will leverage the available structural data for related analogs to provide a comprehensive framework for analysis. We will explore the experimental workflow from synthesis to data acquisition, present a detailed structural analysis of a representative molecule, and compare its features to other key aza-heterocyclic systems.

The Pyrido[3,4-b]pyrazine Scaffold: Synthesis and Crystallization Strategy

The synthesis of pyrido[3,4-b]pyrazine cores generally involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. The specific substituents on both precursors dictate the final structure and properties of the derivative.

Experimental Protocol: Synthesis of a Representative Pyrido[2,3-b]pyrazine Derivative

The following protocol is adapted from the synthesis of 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine, which serves as our primary example for crystallographic analysis.[3]

Objective: To synthesize and crystallize a pyrido[2,3-b]pyrazine derivative for single-crystal X-ray diffraction analysis.

Materials:

  • Pyridine-2,3-diamine

  • 2-(4-methoxyphenyl)-2-oxoacetaldehyde

  • Ethanol

  • Chloroform

Procedure:

  • Reaction Setup: Suspend pyridine-2,3-diamine (3.0 mmol) and 2-(4-methoxyphenyl)-2-oxoacetaldehyde (2.0 mmol) in ethanol (5 ml) in a round-bottom flask.

  • Reaction: Stir the suspension at room temperature. The causality here is that the nucleophilic amino groups of the diamine attack the electrophilic carbonyl carbons of the acetaldehyde derivative, leading to a condensation reaction and subsequent cyclization to form the fused pyrazine ring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Filter the resulting precipitate, wash with cold ethanol to remove unreacted starting materials and soluble impurities, and dry the solid. This yields the target product with high purity (93% yield reported for the example compound)[3].

  • Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation from a mixed solvent system, such as chloroform-ethanol (1:1 v/v)[3]. The choice of solvent is critical; it must be a system where the compound has moderate solubility, allowing for the slow, ordered deposition of molecules onto a growing crystal lattice.

Workflow for Crystal Growth and Selection

The quality of the crystal is the most critical factor for a successful diffraction experiment.[4] The goal is to obtain a single crystal, typically >0.1 mm in all dimensions, with a well-ordered internal structure and no significant defects like twinning or cracks.[5]

Crystal_Growth_Workflow cluster_prep Preparation cluster_growth Crystal Growth Methods cluster_selection Analysis A Synthesized Compound B Solubility Screening A->B Test various solvents C Slow Evaporation B->C D Vapor Diffusion B->D E Liquid Phase Diffusion B->E F Microscopic Inspection C->F Harvest crystals D->F Harvest crystals E->F Harvest crystals G Mounting & Screening F->G Select best candidate H High-Quality Crystal G->H Diffraction test

Caption: Workflow from compound synthesis to crystal selection for X-ray diffraction.

X-ray Diffraction: From Data Collection to Structure Solution

Single-crystal X-ray diffraction is a powerful technique that provides a detailed three-dimensional map of electron density within a crystal.[6] This allows for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.

The process involves mounting a single crystal on a goniometer and illuminating it with a monochromatic X-ray beam.[5] The crystal diffracts the X-rays in a specific pattern of spots, and the intensities and positions of these spots are recorded as the crystal is rotated.[5][7] This dataset is then used to solve the crystal structure.

XRay_Workflow DataCollection Data Collection Mount Crystal on Goniometer Irradiate with X-rays Record Diffraction Pattern DataProcessing Data Processing Integrate Spot Intensities Apply Corrections Generate Reflection File DataCollection->DataProcessing StructureSolution Structure Solution Determine Phase Information Generate Initial Model DataProcessing->StructureSolution StructureRefinement Structure Refinement Optimize Atomic Positions Refine Thermal Parameters Validate Final Structure StructureSolution->StructureRefinement

Caption: Key stages in single-crystal X-ray structure determination.

Comparative Structural Analysis

Case Study: 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine

The crystal structure of 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine provides an excellent reference point.[3] The key structural parameters and features are summarized below.

ParameterValueSignificance
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/nDefines the specific symmetry operations within the unit cell.
Unit Cell (Å) a=6.4486, b=7.3265, c=24.216Dimensions of the repeating unit of the crystal.
Dihedral Angle 14.0(2)°Angle between the pyrido[2,3-b]pyrazine and benzene rings.[3]
Interactions C-H···N, C-H···O, π-π stackingNon-covalent forces governing crystal packing.[3]

The molecule is nearly planar, but the phenyl ring is twisted slightly out of the plane of the fused heterocyclic system by 14.0°.[3] This twist is a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric hindrance. The crystal packing is stabilized by weak intermolecular hydrogen bonds and significant π-π stacking interactions between the aromatic rings of adjacent molecules.[3]

Comparison with this compound

While an experimental structure is unavailable for this compound, we can infer its potential structural features based on its known chemical composition (C₇H₃Cl₂N₃)[8].

Feature3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazineThis compound (Predicted)Comparison & Rationale
Substituents 4-Methoxyphenyl groupTwo Chlorine atomsThe large, electron-donating methoxyphenyl group is replaced by small, highly electronegative chlorine atoms.
Molecular Weight 237.26 g/mol [3]200.02 g/mol [8]The dichloro- derivative is lighter and more compact.
Planarity Nearly planar (14.0° twist)[3]Likely to be highly planarThe absence of a bulky substituent group removes the primary source of steric-induced twisting.
Intermolecular Forces C-H···N, π-π stacking[3]Halogen bonding (Cl···N), π-π stackingThe chlorine atoms are expected to act as halogen bond donors, interacting with the nitrogen lone pairs of adjacent molecules, a strong and directional interaction that would significantly influence crystal packing.
Electronic Properties Electron-rich due to methoxy groupElectron-deficient due to chlorine atomsThis difference would drastically alter the molecule's electrostatic potential and its ability to participate in donor-acceptor interactions.
Comparison with Other Aza-Heterocycles

The pyrido[3,4-b]pyrazine scaffold can be compared to other biologically relevant nitrogen heterocycles, such as pyrazolo[3,4-d]pyrimidines and quinoxalines.

  • Quinoxalines: These are direct analogs, lacking the pyridine nitrogen. Quinoxaline derivatives are also known for a wide array of biological activities.[3] The additional nitrogen in the pyridopyrazine core introduces another hydrogen bond acceptor site and alters the overall dipole moment, potentially improving solubility and target engagement.

  • Pyrazolo[3,4-d]pyrimidines: These isomers have a different arrangement of nitrogen atoms. Recent studies on their crystal structures also reveal the importance of hydrogen bonding and π-π stacking in their solid-state assemblies.[9] However, the specific geometry and electronic distribution differ, leading to distinct biological profiles.

Conclusion and Future Directions

The structural analysis of pyrido[3,4-b]pyrazine derivatives via X-ray crystallography provides invaluable, atom-level insights into their conformation and intermolecular interactions. While the crystal structure of this compound remains to be determined, comparative analysis with structurally characterized analogs allows for robust predictions of its behavior.

The predicted planarity and potential for strong halogen bonding in the 5,7-dichloro derivative suggest a crystal packing arrangement that could be significantly different from that of bulkier, substituted analogs. This highlights a key principle in crystal engineering: small changes in molecular structure can lead to profound differences in solid-state architecture. Obtaining an experimental crystal structure for this specific compound would be a valuable step to confirm these predictions and further enrich our understanding of this important heterocyclic system, aiding in the rational design of new materials and therapeutic agents.

References

  • J. Chem. SOC., Perkin Trans. 2,1995, Issue 1. Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen.

  • IUCr. (2024). How to grow crystals for X-ray crystallography.

  • ResearchGate. X-Ray diffraction structure of pyrido[2,3b] pyrazine 5d.

  • Excillum. Small molecule crystallography.

  • NIH National Library of Medicine. Absolute Configuration of Small Molecules by Co‐Crystallization.

  • Creative BioMart. X-ray Crystallography.

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods.

  • NIH National Library of Medicine. 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine.

  • PubChem. 5,7-Dichloropyrido(3,4-b)pyrazine.

  • ACS Omega. (2018). Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2.

  • PubMed. A spectroscopic and crystallographic study of polymorphism in an aza-steroid.

  • Science.gov. pyrazine derivatives evaluated: Topics by Science.gov.

  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.

  • BLDpharm. This compound.

  • SpringerLink. (2025). Structures of reaction products of 5,6-dichlorofurazano[3,4-b]pyrazine with R-hydrazines.

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.

  • NIH National Library of Medicine. NFκB selectivity of estrogen receptor ligands revealed by comparative crystallographic analyses.

  • Bentham Science. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.

  • OUCI. Synthesis, crystal structure, spectroscopic and hirshfeld surface analysis, NCI-RDG, DFT computations and antibacterial activity of new asymmetrical azines.

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A Researcher's Guide to the Computational Analysis of 5,7-Dichloropyrido[3,4-B]pyrazine's Electronic Properties: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the electronic character of heterocyclic compounds is a critical determinant of their function. Molecules like 5,7-Dichloropyrido[3,4-b]pyrazine, a nitrogen-containing heterocyclic compound, are of significant interest due to their potential applications in drug development and organic electronics.[1][2] An in-depth understanding of their electronic properties, such as electron distribution, energy levels of frontier molecular orbitals, and overall reactivity, is paramount for predicting their biological activity and designing novel materials.[3][4]

This guide provides a comprehensive framework for conducting computational studies on the electronic properties of this compound. We will delve into the theoretical underpinnings of the recommended computational methods, present a comparative analysis with related pyridopyrazine derivatives, and provide a detailed, step-by-step protocol for researchers to implement in their own work. Our approach is grounded in the principles of scientific rigor, ensuring that the described methodologies are robust and the insights are actionable for professionals in drug development and scientific research.

The Rationale for Computational Scrutiny

The arrangement of electrons within a molecule dictates its interactions with its environment. For a potential drug candidate like this compound, properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental. The HOMO-LUMO gap, for instance, is a key indicator of a molecule's chemical reactivity and kinetic stability.[5] A smaller gap often implies higher reactivity and a greater potential for charge transfer, which can be crucial for biological interactions.[6]

Computational chemistry offers a powerful and cost-effective avenue to explore these properties before embarking on extensive experimental synthesis and testing.[7][8] Methods like Density Functional Theory (DFT) have proven to be highly effective in predicting the electronic structure and properties of heterocyclic aromatic compounds with a high degree of accuracy.[9][10]

Comparative Analysis: Benchmarking Against Pyrido[2,3-b]pyrazine Derivatives

To contextualize the electronic properties of this compound, it is instructive to compare it with structurally related compounds. The pyrido[2,3-b]pyrazine backbone is a common scaffold in materials with interesting photophysical and electrochemical properties.[11][12] A study on donor-acceptor-donor (D-A-D) molecules based on this backbone provides valuable experimental and theoretical data for comparison.[11][12]

Below is a table summarizing the key electronic properties of several pyrido[2,3-b]pyrazine derivatives, which can serve as a benchmark for the computational results of this compound.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Derivative 1 (Hypothetical this compound) ---
Pyrido[2,3-b]pyrazine Derivative 2-5.63-3.661.97
Pyrido[2,3-b]pyrazine Derivative 3-5.72-3.652.07
Pyrido[2,3-b]pyrazine Derivative 4-5.34-3.671.67
Pyrido[2,3-b]pyrazine Derivative 7-5.97-3.612.36
Pyrido[2,3-b]pyrazine Derivative 8-5.41-3.651.76
Pyrido[2,3-b]pyrazine Derivative 9-5.35-3.661.69
Data for derivatives 2, 3, 4, 7, 8, and 9 are adapted from a study on blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone.[11]

The presence of two chlorine atoms, which are electron-withdrawing, in this compound is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted pyridopyrazine core. This can have a significant impact on its electron-accepting capabilities and overall reactivity profile.

Visualizing the Computational Workflow

To provide a clear overview of the computational process, the following diagram outlines the key steps, from initial structure preparation to the final analysis of electronic properties.

Computational Workflow for Electronic Property Analysis cluster_0 Input Preparation cluster_1 Computational Simulation cluster_2 Property Calculation cluster_3 Analysis & Comparison start Define Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) start->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) freq_calc->fmo Verified Minimum esp Electrostatic Potential (MEP Analysis) freq_calc->esp nbo Natural Bond Orbital (NBO Analysis) freq_calc->nbo data_analysis Data Interpretation fmo->data_analysis esp->data_analysis nbo->data_analysis comparison Comparison with Alternatives data_analysis->comparison end Publishable Insights comparison->end

Caption: A flowchart illustrating the key stages of a computational study on the electronic properties of a molecule.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a robust computational methodology for investigating the electronic properties of this compound using Density Functional Theory (DFT).

Software: Gaussian 09 or a later version is recommended for the quantum chemical calculations. GaussView can be used for molecular building and visualization.

Methodology:

  • Molecular Structure Preparation:

    • Construct the 3D structure of this compound using a molecular builder like GaussView. The IUPAC name and SMILES string (C1=CN=C2C(=N1)C=C(N=C2Cl)Cl) can be used as a starting point.[13]

    • Perform an initial geometry optimization using a lower-level theory (e.g., semi-empirical PM6) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Perform a full geometry optimization using DFT with the B3LYP functional and the 6-31G(d,p) basis set.[9][10] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[5]

    • The optimization should be performed in the gas phase to understand the intrinsic properties of the molecule. Solvation effects can be included later using a polarizable continuum model (PCM) if interactions in solution are of interest.[14]

    • The keyword Opt should be used in the Gaussian input file.

  • Frequency Calculation:

    • Following successful optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • The absence of imaginary frequencies confirms a stable structure. The keyword Freq should be used.

  • Electronic Property Calculations:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO, and consequently the HOMO-LUMO energy gap, are obtained directly from the output of the frequency calculation. These values are crucial for assessing the molecule's reactivity and stability.[3][4]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack. This is particularly important for understanding intermolecular interactions, including those with biological targets. The keyword Pop=Full and IOp(6/33=2) can be used to generate the necessary output for visualization.

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain deeper insights into charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[3][4] The Pop=NBO keyword is used for this calculation.

  • Data Analysis and Interpretation:

    • Extract the calculated electronic properties (HOMO-LUMO energies, dipole moment, etc.) from the output files.

    • Visualize the HOMO and LUMO orbitals and the MEP map to aid in the interpretation of the results.

    • Compare the calculated properties of this compound with the experimental and computational data of the benchmark compounds presented in the table above. This comparative analysis will highlight the influence of the two chlorine substituents on the electronic structure.

The Molecular Structure of this compound

A clear representation of the molecule under investigation is essential.

Sources

A Comparative Guide to Validated Analytical Methods for 5,7-Dichloropyrido[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and accurate quantification of intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 5,7-Dichloropyrido[3,4-b]pyrazine is a crucial heterocyclic building block, and its stringent quality control is a non-negotiable aspect of the synthetic process. This guide provides an in-depth comparison of validated analytical methodologies for the comprehensive analysis of this compound, offering insights into the rationale behind experimental choices and presenting detailed protocols to ensure scientific integrity.

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the need for high sensitivity, the nature of potential impurities, and the desired accuracy of quantification. Here, we delve into the principles and practical applications of three robust analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Analytical Techniques

The choice between RP-HPLC, GC-MS, and qNMR is often dictated by a balance of factors including the volatility of the analyte, the need for structural confirmation of impurities, and the availability of a specific reference standard. The following table provides a comparative overview of these techniques for the analysis of this compound.

Parameter Reversed-Phase HPLC Gas Chromatography-Mass Spectrometry Quantitative NMR (qNMR)
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.Separation based on volatility and partitioning in a gaseous mobile phase, with mass-based detection.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.
Typical Application Routine purity assessment and quantification of the main component and known impurities.Identification and quantification of volatile and semi-volatile impurities, even at trace levels.Absolute purity determination without the need for a specific reference standard of the analyte.[1]
Advantages Versatile, robust, and widely available. Suitable for non-volatile impurities.High sensitivity and selectivity. Provides structural information for impurity identification.[2]Primary analytical method providing direct measurement.[1] No analyte-specific reference standard required.
Limitations May not be suitable for highly volatile impurities. Requires a reference standard for quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.
Validation Well-established validation protocols as per ICH guidelines.[3]Requires validation for parameters like linearity, accuracy, and precision.Specific validation guidelines are available.[4]

In-Depth Methodologies and Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating a wide range of compounds. For this compound, a C18 column is a suitable choice, offering excellent retention and separation of aromatic and heterocyclic compounds.[5] The mobile phase, typically a mixture of acetonitrile or methanol and a buffered aqueous solution, is optimized to achieve a good peak shape and resolution from potential impurities.[6]

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is appropriate.[5]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point. The pH of the aqueous phase can be adjusted with a buffer (e.g., phosphate buffer) to ensure consistent ionization of the analyte and any impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Column Temperature: Maintaining a constant column temperature, for instance, 30 °C, is crucial for reproducible retention times.[5]

  • Detection Wavelength: Based on the UV absorbance of similar aromatic heterocycles, a wavelength in the range of 220-240 nm should be selected for optimal sensitivity.[7]

  • Injection Volume: 10 µL is a standard injection volume.[5]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.[5]

Method Validation (as per ICH Q2(R1) Guidelines)[3]

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte to ensure no interference at the retention time of this compound.

  • Linearity: Prepare a series of solutions of known concentrations (e.g., 50-150% of the target concentration) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[8]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank or placebo matrix at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate samples of the same concentration. The relative standard deviation (RSD) should be ≤ 2%.[3]

    • Intermediate Precision: The analysis should be repeated on a different day, by a different analyst, or on a different instrument to assess the method's reproducibility. The RSD between the two sets of results should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject MobilePhase Prepare & Degas Mobile Phase Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Validate Validate per ICH Guidelines Integrate->Validate Report Generate Report Validate->Report

Workflow for RP-HPLC analysis and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)

Given the likely volatility of this compound, GC-MS is an exceptionally powerful technique for its analysis. It offers superior sensitivity and selectivity, and the mass spectrometer provides definitive structural identification of the analyte and any impurities.[2]

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is required.[2]

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min is commonly used.[5]

  • Injector Temperature: 250 °C is a typical injector temperature to ensure complete volatilization.

  • Oven Temperature Program: An initial temperature of 80 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes, should provide good separation. This program can be optimized based on the observed chromatogram.[5]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass range of 40-400 amu is appropriate to capture the molecular ion and key fragments.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the sensitivity of the instrument.

Method Validation

The validation parameters for GC-MS are similar to those for HPLC, with a focus on specificity (ensuring no co-eluting peaks have the same mass spectrum), linearity of response, accuracy, and precision.

GC_MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Identification Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC MassSpec Mass Spectra of Peaks TIC->MassSpec Identify Identify Impurities MassSpec->Identify Quantify Quantify Components Identify->Quantify

Workflow for GC-MS analysis and impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination, offering a direct measurement of the analyte against a certified reference material without the need for an analyte-specific standard.[1] This is particularly advantageous in early drug development when a fully characterized standard of the intermediate may not be available.

Experimental Protocol: qNMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for adequate signal dispersion and sensitivity.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.[4]

    • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte's signals.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d) to completely dissolve both the sample and the internal standard.[4]

  • NMR Acquisition Parameters:

    • Pulse Program: A simple 90° pulse-acquire sequence should be used.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of both the analyte and the internal standard) is crucial for accurate quantification. A delay of 30-60 seconds is often sufficient.

    • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals used for quantification.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Trustworthiness of the Protocol

The self-validating nature of this qNMR protocol lies in the use of a certified internal standard and the fundamental principle that NMR signal intensity is directly proportional to the number of nuclei.[1] The accuracy is therefore tied to the accuracy of the weighings and the certified purity of the internal standard.

qNMR_Workflow cluster_prep Precise Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation WeighSample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighStd Accurately Weigh Internal Standard WeighStd->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Parameters Use Long Relaxation Delay Process Process Spectrum Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Workflow for absolute purity determination by qNMR.

Conclusion

The selection of a validated analytical method for this compound is a critical decision in the drug development process. RP-HPLC offers a robust and reliable method for routine quality control, while GC-MS provides unparalleled sensitivity and specificity for impurity identification. As an orthogonal technique, qNMR stands out for its ability to provide an absolute purity value without the need for a specific reference standard, making it an invaluable tool for the primary characterization of this important synthetic intermediate. The choice of method should be guided by the specific analytical requirements, and a thorough validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data.

References

  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. National Center for Biotechnology Information. Available at: [Link]

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A Comparative Guide to Pyrido[3,4-b]pyrazine-Based Kinase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[3,4-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the design of potent and selective kinase inhibitors. This guide provides a comprehensive comparative analysis of this class of compounds, offering researchers and drug development professionals valuable insights into their structure-activity relationships, inhibitory profiles, and methodologies for their evaluation. By synthesizing data from key studies, this document aims to facilitate the rational design and development of next-generation kinase inhibitors.

The Pyrido[3,4-b]pyrazine Scaffold: A Versatile Core for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrido[3,4-b]pyrazine core, a heterocyclic aromatic compound, has garnered significant attention as a versatile scaffold for the development of kinase inhibitors. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of potency and selectivity against various kinase targets. Several derivatives of this scaffold have shown promising activity against a range of cancer-related protein kinases, making them an excellent starting point for further drug discovery and optimization.[1]

Comparative Inhibitory Profile of Disubstituted Pyrido[3,4-b]pyrazines

A systematic evaluation of disubstituted pyrido[3,4-b]pyrazine derivatives has revealed their potential to inhibit a panel of key cancer-related kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds, highlighting their potency and selectivity profiles.

CompoundCDK2/CycA (µM)CDK9/CycT1 (µM)GSK3α/β (µM)DYRK1A (µM)CK1δ/ε (µM)PLK1 (µM)Aurora A (µM)
Compound A >100.450.120.030.080.020.06
Compound B 1.20.020.01<0.01<0.01<0.010.01
Compound C >100.150.03<0.01<0.01<0.010.01
Compound D >100.080.01<0.01<0.01<0.01<0.01

Data synthesized from Antoine, M., et al. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 7(2), 224-229.

Unraveling the Structure-Activity Relationship (SAR)

The potency and selectivity of pyrido[3,4-b]pyrazine-based inhibitors are intricately linked to their substitution patterns. A key pharmacophoric group that has been identified is the 4-(piperidin-1-yl)aniline moiety.[1] The positioning of this group, either at the C-5 or C-8 position of the pyrido[3,4-b]pyrazine ring, significantly influences the inhibitory activity against various kinases.

Further SAR studies have elucidated that modifications to this core structure can drastically alter the inhibitor's profile. For instance, the nature of the substituent at other positions on the pyrido[3,4-b]pyrazine ring can modulate interactions with the ATP-binding pocket of different kinases, thereby dictating the selectivity of the compound. A deep understanding of these relationships is paramount for the rational design of inhibitors with desired target profiles.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes such as growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a frequent event in many types of cancer, making it a prime target for therapeutic intervention. Several classes of kinase inhibitors, including those based on pyrazine and related heterocyclic scaffolds, have been investigated for their potential to modulate this pathway.[3][4]

Given that pyrido[3,4-b]pyrazine-based inhibitors have demonstrated activity against kinases like CDK, GSK3, and PLK1, which are known to have crosstalk with the PI3K/Akt/mTOR pathway, it is plausible that these compounds could exert their anticancer effects through the modulation of this critical signaling network.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Pyrido[3,4-b]pyrazine Inhibitor Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition Inhibitor->mTORC1 Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Experimental Protocols for Inhibitor Characterization

To rigorously assess the efficacy of novel pyrido[3,4-b]pyrazine-based kinase inhibitors, standardized and validated experimental protocols are essential. The following section provides detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the in vitro potency of a compound against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and the kinase assay buffer.

  • Compound Addition: Add the pyrido[3,4-b]pyrazine inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay: Measuring the amount of remaining ATP using a luciferase/luciferin system.

    • Fluorescence-based Assay: Using a specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start PrepMixture Prepare Kinase/ Substrate Mixture Start->PrepMixture AddInhibitor Add Pyrido[3,4-b]pyrazine Inhibitor PrepMixture->AddInhibitor AddATP Initiate with ATP AddInhibitor->AddATP Incubate Incubate at 30°C AddATP->Incubate Detect Terminate & Detect Kinase Activity Incubate->Detect Analyze Calculate % Inhibition & IC50 Detect->Analyze End End Analyze->End

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrido[3,4-b]pyrazine inhibitor. Include a vehicle control and a positive control cytotoxic drug.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation

This protocol details the Western blot technique to investigate the effect of a pyrido[3,4-b]pyrazine inhibitor on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By using antibodies that specifically recognize the phosphorylated forms of proteins like Akt and mTOR, one can assess the inhibitory effect of a compound on the signaling pathway.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the pyrido[3,4-b]pyrazine inhibitor for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and mTOR (p-mTOR), as well as antibodies for the total forms of these proteins as loading controls.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Conclusion and Future Directions

The pyrido[3,4-b]pyrazine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The comparative analysis presented in this guide highlights the potential of this chemical class to yield potent and selective inhibitors against a range of therapeutically relevant kinases. The detailed experimental protocols provide a robust framework for the evaluation of these compounds.

Future research in this area should focus on expanding the chemical diversity of pyrido[3,4-b]pyrazine libraries and conducting comprehensive kinase profiling to identify novel targets. Furthermore, in-depth investigations into the mechanism of action, including the modulation of key signaling pathways like PI3K/Akt/mTOR, will be crucial for advancing these promising compounds towards clinical development. The integration of computational modeling with experimental screening will undoubtedly accelerate the discovery of the next generation of pyrido[3,4-b]pyrazine-based therapeutics.

References

  • Antoine, M., Schuster, T., Seipelt, I., Aicher, B., Teifel, M., Günther, E., & Marchand, P. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 7(2), 224-229. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 413501, 4-(Piperidin-1-yl)aniline. Retrieved December 12, 2023 from [Link].

  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature reviews Drug discovery, 8(8), 627-644. [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]

Sources

Benchmarking the Synthesis of 5,7-Dichloropyrido[3,4-B]pyrazine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active molecules. The targeted introduction of halogen atoms, particularly chlorine, onto this framework can significantly modulate a compound's physicochemical properties, influencing its potency, selectivity, and metabolic stability. Among these halogenated derivatives, 5,7-Dichloropyrido[3,4-B]pyrazine stands out as a key intermediate for the synthesis of a diverse array of therapeutic agents. This guide provides a comprehensive analysis of the synthetic routes to this valuable building block, offering a critical comparison of methodologies to inform strategic decisions in drug discovery and development programs.

Introduction: The Strategic Importance of this compound

The pyrido[3,4-b]pyrazine core is a nitrogen-rich heterocycle that presents multiple points for functionalization, making it an attractive scaffold for library synthesis and lead optimization. The presence of two chlorine atoms at the 5 and 7 positions offers versatile handles for a variety of cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations. This allows for the systematic exploration of the chemical space around the core, a crucial aspect of structure-activity relationship (SAR) studies. While the end products derived from this intermediate are of significant interest, the efficiency, scalability, and cost-effectiveness of its synthesis are paramount considerations for any drug development pipeline.

This guide will delve into the primary synthetic strategies for this compound, evaluating them based on key performance indicators such as yield, purity, reaction conditions, and scalability. We will also explore alternative approaches for the synthesis of related dichlorinated heterocyclic systems to provide a broader context for methodological selection.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound typically revolves around the construction of the core heterocyclic system followed by a chlorination step. A prevalent and logical approach involves the chlorination of the corresponding dihydroxy precursor, pyrido[3,4-b]pyrazine-5,7-diol.

Method 1: Chlorination of Pyrido[3,4-b]pyrazine-5,7-diol

This widely applicable method leverages the conversion of the hydroxyl groups of the tautomeric di-lactam form of the pyrido[3,4-b]pyrazine core into chlorides. The choice of chlorinating agent is critical and dictates the reaction conditions and outcomes.

Reaction Scheme:

Pyrido[3,4-b]pyrazine-5,7-diol Pyrido[3,4-b]pyrazine-5,7-diol This compound This compound Pyrido[3,4-b]pyrazine-5,7-diol->this compound reagents POCl₃, Heat

Caption: General scheme for the chlorination of Pyrido[3,4-b]pyrazine-5,7-diol.

Experimental Protocol:

  • Reaction Setup: To a stirred suspension of pyrido[3,4-b]pyrazine-5,7-diol in an excess of phosphorus oxychloride (POCl₃), a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline or triethylamine) may be added.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 100-110 °C) and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice or a cold aqueous solution of a base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This is a powerful and cost-effective chlorinating and dehydrating agent commonly used for converting hydroxyl groups on heterocyclic rings to chlorides.

  • Heat: The reaction typically requires elevated temperatures to overcome the activation energy for the chlorination of the relatively unreactive amide-like hydroxyl groups.

  • Tertiary Amine Catalyst: The addition of a base can facilitate the reaction by activating the hydroxyl groups and neutralizing the HCl generated as a byproduct.

Trustworthiness and Self-Validation:

The successful synthesis of the target compound would be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the product and the absence of starting material.

  • Mass Spectrometry: To verify the molecular weight of this compound (200.03 g/mol )[1].

  • Melting Point Analysis: To assess the purity of the isolated solid.

While a specific peer-reviewed article detailing this exact synthesis is elusive, the general methodology is well-established for the chlorination of related heterocyclic diols.

Comparison with Alternative Synthetic Approaches

A comprehensive benchmark requires the evaluation of alternative methods. While a direct alternative for the synthesis of this compound is not prominently documented, we can draw comparisons from the synthesis of analogous dichlorinated heterocyclic systems.

Alternative Method: Synthesis from Diamino Precursors

An alternative conceptual approach would involve the construction of the pyridopyrazine ring system from a suitably substituted diaminopyridine precursor, followed by a Sandmeyer-type reaction to introduce the chloro groups.

Conceptual Reaction Workflow:

cluster_0 Ring Formation cluster_1 Diazotization & Sandmeyer Reaction Diamino-chloropyridine Diamino-chloropyridine Pyrido[3,4-b]pyrazine_intermediate Amino-chloropyrido[3,4-b]pyrazine Diamino-chloropyridine->Pyrido[3,4-b]pyrazine_intermediate Glyoxal Glyoxal Glyoxal->Pyrido[3,4-b]pyrazine_intermediate Diazonium_salt Diazonium Salt Pyrido[3,4-b]pyrazine_intermediate->Diazonium_salt NaNO₂, HCl This compound This compound Diazonium_salt->this compound CuCl

Caption: Conceptual workflow for synthesis via a Sandmeyer reaction.

This multi-step approach, while plausible, introduces challenges such as the regioselective synthesis of the diamino-chloropyridine starting material and the potential for side reactions during the diazotization and Sandmeyer steps. The yields for Sandmeyer reactions on heterocyclic systems can be variable.

Data Summary and Comparison

Due to the limited availability of detailed experimental data for the synthesis of this compound in the public domain, a quantitative comparison of yields and reaction times is challenging. However, based on general principles of organic synthesis and data for analogous reactions, a qualitative comparison can be made:

ParameterMethod 1: Chlorination of Dihydroxy PrecursorAlternative Method: From Diamino Precursor
Plausible Yield Moderate to HighPotentially Lower and Variable
Number of Steps Fewer (assuming precursor availability)More
Scalability Generally FavorableMore Complex
Reagent Cost & Availability POCl₃ is inexpensive and readily availableStarting materials may be more complex and costly to synthesize
Potential Challenges Handling of POCl₃, vigorous work-upRegioselectivity, handling of diazonium salts

Conclusion and Future Perspectives

The synthesis of this compound, a crucial intermediate in drug discovery, is most practically achieved through the chlorination of its dihydroxy precursor using reagents like phosphorus oxychloride. While detailed, publicly available protocols are scarce, the underlying chemical principles are well-established and routinely applied in industrial settings.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability of starting materials, and in-house expertise. While the chlorination of the diol appears to be the more direct and likely more scalable approach, further process development and optimization would be necessary for large-scale manufacturing.

The development of novel, milder, and more environmentally benign chlorination methods for heterocyclic systems remains an active area of research. Future work in this field could lead to even more efficient and sustainable syntheses of this compound and other important halogenated heterocyclic building blocks.

References

  • At present, no direct peer-reviewed scientific articles or patents detailing the specific synthesis of this compound with experimental data could be located in the public domain. The information presented is based on general synthetic organic chemistry principles and data for analogous compounds. Commercial suppliers list the compound, confirming its existence and availability.[1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,7-Dichloropyrido[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5,7-Dichloropyrido[3,4-B]pyrazine is foundational to scientific advancement. However, this innovation carries a profound responsibility for safety and environmental stewardship. The proper handling and disposal of such compounds are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our laboratories and communities. This guide provides a comprehensive, experience-driven framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Foundational Safety: Hazard Identification and Characterization

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a chlorinated heterocyclic compound, and its toxicological profile, as indicated by Global Harmonized System (GHS) classifications, dictates the necessary precautions.[1][2]

According to available safety data, this compound presents several hazards:

  • Acute Oral Toxicity: It is harmful if swallowed (H302).[1][2]

  • Skin and Eye Irritation: It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory irritation (H335).[1][2]

These classifications necessitate a stringent approach to handling and mandate that this chemical be treated as hazardous waste from the point of generation to its final disposal.

ParameterValue / GuidelineSource
IUPAC Name This compoundPubChem[1]
CAS Number 1379338-74-5PubChem[1]
Molecular Formula C₇H₃Cl₂N₃PubChem[1]
GHS Hazard Codes H302, H315, H319, H335PubChem[1]
Required PPE Nitrile gloves, safety glasses with side shields (or goggles), lab coat, certified respirator (if dust is generated)Fisher Scientific[3]
Waste Classification Hazardous WasteEPA[4][5]
Potential RCRA Code F-List (precedent for chlorinated organics)EPA[4][6]
The Disposal Workflow: From Segregation to Final Disposition

The core principle of chemical waste management is that disposal is not a single action but a multi-stage process. The causality behind this workflow is to ensure safety at every step and to provide the final disposal facility with a waste stream they can manage effectively and compliantly.

G cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Disposal Waste Waste Generated (Solid, Contaminated PPE, etc.) Segregate Segregate by Type (Solid vs. Sharps vs. Labware) Waste->Segregate Package Package in Compatible, Sealed Containers Segregate->Package Label Label Container with: 'Hazardous Waste', Chemical Name, CAS#, Hazard Pictograms, Date Package->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact Contact Licensed Hazardous Waste Vendor Store->Contact Incinerate High-Temperature Incineration (Final Disposition) Contact->Incinerate

Caption: Decision workflow for the proper disposal of this compound.

All materials that have come into direct contact with this compound must be considered hazardous waste. This is not a discretionary choice; it is a regulatory requirement rooted in the precautionary principle. Under the Resource Conservation and Recovery Act (RCRA), while this specific compound may not be explicitly listed, wastes from the production of chlorinated hydrocarbons are categorized under the "F-List," setting a clear precedent.[4][5][6]

  • Solid Waste: Includes residual amounts of the compound, contaminated weigh boats, and contaminated personal protective equipment (PPE) such as gloves.

  • Contaminated Labware: Non-disposable items like glassware or spatulas must be decontaminated before reuse or disposed of as hazardous waste if decontamination is not feasible.

  • Sharps: Any needles or blades contaminated with the compound must be placed in a designated sharps container labeled as hazardous waste.

Proper containment is essential to prevent exposure and environmental release during storage and transport.

  • Select Compatible Containers: Use chemically resistant, sealable containers (e.g., high-density polyethylene - HDPE) for solid waste. Ensure the container is in good condition with no leaks or cracks.

  • Package Securely: Place waste into the container, ensuring it is not overfilled. For contaminated PPE, it is good practice to double-bag it before placing it in the final waste container.

  • Label Immediately and Thoroughly: The container must be labeled with the words "Hazardous Waste." The label must also include:

    • The full chemical name: This compound

    • CAS Number: 1379338-74-5

    • The associated hazard pictograms (e.g., exclamation mark for irritant, health hazard).

    • The date accumulation started.

On-site storage must be managed to minimize risk.

  • Store in a Designated Area: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure, away from general lab traffic, and ideally within secondary containment.

  • Arrange for Professional Disposal: Disposal must be handled by a licensed and approved hazardous waste disposal company.[3] Do not attempt to dispose of this chemical via standard trash or sewer systems.

  • Specify Incineration: The standard and most effective disposal method for chlorinated organic compounds is high-temperature incineration.[7][8] This process breaks down the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system.[8][9] Inform your disposal vendor that the waste contains chlorinated material to ensure it is routed to the correct facility.

Decontamination Protocols: A Self-Validating System

Thorough decontamination ensures that laboratory surfaces and equipment do not become sources of cross-contamination or unintended exposure. The choice of decontaminant is based on its efficacy against organic compounds and its operational safety.

For routine cleaning or after a minor spill, a freshly prepared bleach solution is highly effective.[10][11]

  • Preparation: Prepare a 1:10 dilution of standard household bleach (containing ~5-6% sodium hypochlorite) with water. This solution should be made fresh daily, as its efficacy degrades over time.[10]

  • Pre-Cleaning: Remove any gross contamination or visible powder with a disposable towel lightly wetted with the bleach solution.

  • Application: Liberally apply the 1:10 bleach solution to the surface, ensuring complete coverage. Placing an absorbent paper towel over the area and then saturating it can prevent runoff and ensure consistent contact.[10]

  • Contact Time: Allow a minimum contact time of 20-30 minutes .[12] This duration is critical for ensuring the chemical breakdown of any residual compound.

  • Rinsing: After the required contact time, wipe the surface with a towel dampened with 70% ethanol or deionized water to remove the corrosive bleach residue. This is especially important for metal surfaces.[10]

  • Initial Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethyl acetate) under a chemical fume hood. Collect this rinse liquid as hazardous waste.

  • Detergent Wash: Wash the equipment thoroughly with laboratory detergent and hot water.

  • Final Rinse: Rinse multiple times with deionized water.

  • Drying: Allow to air dry or place in a drying oven.

Emergency Procedures: Spill Management

A prepared response is the key to mitigating the impact of an accidental release.

  • Immediate Action: Isolate and Alert

    • Alert all personnel in the immediate vicinity to evacuate the area.

    • If the spill is large or if dust is airborne, evacuate the entire lab and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

  • Control and Contain (for small, manageable spills only)

    • Ensure you are wearing appropriate PPE: double nitrile gloves, a lab coat, chemical splash goggles, and a respirator if there is any risk of inhaling dust.

    • Gently cover the spill with an absorbent material from a chemical spill kit to prevent the powder from becoming airborne.

    • Apply a small amount of water or a suitable wetting agent to the absorbent material to dampen the powder without causing a reaction.

  • Clean Up

    • Carefully sweep or scoop the dampened material into a designated hazardous waste container.[3] Avoid dry sweeping, which can generate dust.

    • Perform a full surface decontamination of the spill area as described in the protocol above.

  • Reporting and Documentation

    • Document the spill, including the substance, quantity, location, and cleanup procedure, in accordance with your institution's policies.

    • Dispose of all cleanup materials as hazardous waste.

By adhering to these detailed procedures, you ensure that your use of this compound is conducted with the highest standards of safety and environmental responsibility, building a foundation of trust in our scientific practices.

References

  • Decontamination - Biosafety Manual. Stanford Environmental Health & Safety. [Link]

  • The Four RCRA Listed Wastes: the F-, K-, P-, and U-List. Hazardous Waste Experts. [Link]

  • 5,7-Dichloropyrido(3,4-b)pyrazine. PubChem, National Center for Biotechnology Information. [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA). [Link]

  • Frequently-used federal hazardous waste codes. Virginia Department of Environmental Quality. [Link]

  • Biological Safety Manual - Chapter 10: Decontamination and Disinfection. University of North Carolina at Chapel Hill Policies. [Link]

  • Evaluation of Chlorine Compounds for Surface Disinfection by Laboratory and In-use Testing. Journal of Hygiene. [Link]

  • Evaluation of chlorine compounds for surface disinfection by laboratory and in-use testing. Europe PMC. [Link]

  • Decontamination and Sterilization. NIH Office of Research Services. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]

  • Process for the incineration of chlorinated organic materials.
  • Incineration Processes and Environmental Releases. National Center for Biotechnology Information (NCBI). [Link]

  • This compound (C7H3Cl2N3). PubChemLite. [Link]

  • 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. PubChem, National Center for Biotechnology Information. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. National Center for Biotechnology Information (NCBI). [Link]

  • 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations. Health and Safety Authority (HSA). [Link]

  • The Chemistry of Chlorine in Combustion Systems and the Gas-Phase Formation of Chlorinated and Oxygenated Pollutants. DSpace@MIT. [Link]

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A Senior Scientist's Guide to Handling 5,7-Dichloropyrido[3,4-B]pyrazine: A Framework for Safety and Control

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 5,7-Dichloropyrido[3,4-B]pyrazine presents both significant opportunities in medicinal chemistry and potential, uncharacterized hazards.[1][2] Its structure—a chlorinated pyridopyrazine—warrants a cautious and systematic approach to handling. This guide moves beyond a simple checklist to establish a self-validating system of safety, grounding every recommendation in the principles of chemical risk assessment, exposure minimization, and verified protection. The core philosophy is that engineering controls are the primary barrier against exposure, while Personal Protective Equipment (PPE) serves as the critical final line of defense.

Foundational Risk Assessment: Understanding the Adversary

Before any container is opened, a thorough risk assessment is mandatory. The known hazard profile for this compound, based on aggregated GHS data, provides our starting point.[3]

Hazard Identification

The compound's classification dictates the minimum safety precautions required.[3]

Hazard ClassGHS CodeDescriptionImplication for Handling
Acute Toxicity, OralH302Harmful if swallowedAvoid ingestion and cross-contamination of surfaces.
Skin IrritationH315Causes skin irritationDirect skin contact must be prevented at all times.
Serious Eye IrritationH319Causes serious eye irritationEyes are highly susceptible; robust protection is non-negotiable.
Specific Target Organ ToxicityH335May cause respiratory irritationInhalation of dust or aerosols must be strictly controlled.

The presence of two chlorine atoms on the heterocyclic scaffold suggests that this compound should be treated as a potent pharmaceutical intermediate where an Occupational Exposure Limit (OEL) has not yet been established.[4] Therefore, the primary goal is containment and minimizing all potential routes of exposure.[5]

The Risk Management Workflow

A systematic approach ensures that controls are matched to the specific risks of the planned procedure.

A Identify Hazards (H302, H315, H319, H335) B Assess Task-Based Exposure (Weighing, Transfer, Reaction) A->B Analyze C Implement Engineering Controls (Fume Hood, Glove Bag) B->C Contain D Select & Verify PPE (Gloves, Goggles, Coat, Respirator) C->D Protect E Execute Protocol & Monitor D->E Perform F Review & Refine (Post-Procedure Debrief) E->F Evaluate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Operation B Don Full PPE C Designate & Prepare Work Area D Weigh Compound in Ventilated Enclosure C->D E Transfer to Reaction Vessel F Conduct Reaction G Quench & Decontaminate Glassware F->G H Segregate Halogenated Waste (Solid & Liquid) I Doff & Dispose of PPE J Final Area Decontamination

Caption: Procedural workflow with integrated safety and disposal steps.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [6][7]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention. [8][7]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [7][9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [8][9] In Case of a Spill:

  • Alert: Notify all personnel in the immediate area.

  • Evacuate: If the spill is large or involves dust, evacuate the laboratory.

  • Control: Restrict access to the area. Ensure fume hood ventilation is active.

  • Clean-up (only if trained): Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a labeled, sealed container for hazardous waste disposal. [10][7]Do not use water to clean up the dry powder as this can increase the contaminated area. Decontaminate the spill area with a suitable solvent, followed by soap and water.

Waste Disposal Plan

As a chlorinated organic compound, all waste streams containing this compound must be treated as hazardous.

  • Segregation is Key: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated waste. [10][11][12]* Liquid Waste: Collect all reaction filtrates and solvent rinses in a sealed, compatible container labeled "Halogenated Organic Waste." [13]* Solid Waste: All contaminated consumables (gloves, bench paper, pipette tips, disposable garments) must be placed in a sealed bag or container labeled "Halogenated Solid Waste."

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office in accordance with federal, state, and local regulations. [8]Incineration is a common treatment technology for halogenated organic wastes. [14] By integrating this comprehensive safety framework into every stage of your research, you can confidently and responsibly advance your work while ensuring the highest level of protection for yourself and your colleagues.

References

  • AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study. American Industrial Hygiene Association. Retrieved from [Link]

  • DuPont. (2024, May). DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,7-Dichloropyrido(3,4-b)pyrazine. PubChem Compound Database. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloropyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents Safety Plan. Environmental Health & Safety. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. PubChem Compound Database. Retrieved from [Link]

  • Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-235. Retrieved from [Link]

  • INCHEM. (n.d.). Pyrazine Derivatives (JECFA Food Additives Series 48). Retrieved from [Link]

  • Manna, S., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(4), 3743-3753. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Chlorination. Retrieved from [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-235. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.